Product packaging for Hortein(Cat. No.:)

Hortein

Cat. No.: B10822031
M. Wt: 348.3 g/mol
InChI Key: JSMHZYZZJSGQNQ-UHFFFAOYSA-N
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Description

Hortein is a member of naphthalenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O6 B10822031 Hortein

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

IUPAC Name

4,9,10,15-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3,8,10,12(20),13,15,18-octaene-7,17-dione

InChI

InChI=1S/C20H12O6/c21-9-3-1-7-13-8(2-4-10(22)16(9)13)15-14(7)17-11(23)5-6-12(24)18(17)20(26)19(15)25/h1-4,22-23,25-26H,5-6H2

InChI Key

JSMHZYZZJSGQNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=C3C4=C5C(=C3C2=C1O)C=CC(=O)C5=C(C=C4)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of Hordenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in various plants, notably barley (Hordeum vulgare). It is structurally related to the trace amine tyramine and the neurotransmitter norepinephrine. Hordenine is often included in dietary supplements for its purported effects on weight loss and athletic performance, attributed to its stimulant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pharmacological effects of hordenine, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and workflows.

Core Mechanisms of Action

Hordenine exerts its physiological effects through a multi-target mechanism, primarily interacting with monoamine oxidase B (MAO-B), the dopamine D2 receptor, the norepinephrine transporter (NET), and the trace amine-associated receptor 1 (TAAR1).

Monoamine Oxidase B (MAO-B) Inhibition

Hordenine is a selective substrate for MAO-B, an enzyme responsible for the degradation of various monoamine neurotransmitters, including phenylethylamine and benzylamine. By acting as a substrate, hordenine can competitively inhibit the breakdown of other MAO-B substrates, leading to their increased availability.

Quantitative Data: Hordenine Interaction with MAO-B

ParameterValueSpecies/TissueReference
Km479 µMRat Liver[1]
Vmax128 nmol/mg protein/hRat Liver[1]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of hordenine on MAO-B activity using a fluorometric assay with kynuramine as a substrate.

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine dihydrochloride

  • Hordenine hydrochloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • 2 N NaOH

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 310 nm, Emission: 380 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of human recombinant MAO-B enzyme (e.g., 5 mg/mL) in phosphate buffer. Further dilute to a final concentration of 0.015 mg/mL in the assay.

    • Prepare a stock solution of kynuramine (e.g., 25 mM) in sterile deionized water. Dilute to a final concentration of 20 µM in the assay.

    • Prepare a stock solution of hordenine (e.g., 10 mM) in deionized water and perform serial dilutions to obtain a range of test concentrations.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 100 µL of the hordenine dilutions. For control wells, add 100 µL of the assay buffer.

    • Add 50 µL of the diluted MAO-B enzyme solution to each well.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 50 µL of the kynuramine solution to each well.

    • Incubate the plate for 20 minutes at 37°C.

    • Terminate the reaction by adding 75 µL of 2 N NaOH to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

    • Calculate the percent inhibition of MAO-B activity for each hordenine concentration compared to the control.

    • Plot the percent inhibition against the logarithm of the hordenine concentration to determine the IC50 value.

Experimental Workflow: MAO-B Inhibition Assay

MAO_B_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_hordenine Prepare Hordenine Dilutions add_hordenine Add Hordenine to Plate prep_hordenine->add_hordenine prep_enzyme Prepare MAO-B Enzyme Solution add_enzyme Add MAO-B Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Kynuramine Solution add_substrate Add Kynuramine prep_substrate->add_substrate add_hordenine->add_enzyme incubate1 Incubate (10 min, 37°C) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (20 min, 37°C) add_substrate->incubate2 stop_reaction Add 2N NaOH incubate2->stop_reaction read_fluorescence Read Fluorescence (Ex: 310nm, Em: 380nm) stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

MAO-B Inhibition Assay Workflow
Dopamine D2 Receptor Agonism

Hordenine acts as a biased agonist at the dopamine D2 receptor (D2R).[2] This means that it activates the receptor but may initiate a different downstream signaling cascade compared to the endogenous ligand, dopamine. Specifically, hordenine appears to activate the D2R through G protein-dependent pathways without significantly recruiting β-arrestin.[3][4] This biased agonism could lead to a more prolonged effect on the brain's reward center.[4]

Quantitative Data: Hordenine Interaction with Dopamine D2 Receptor

ParameterValueSpecies/Cell LineReference
EC503.7 µMNot Specified[5]
Ki13 µMNot Specified[5]
Ki31.3 µMCHO Cells[6]

Experimental Protocol: [3H]-Spiperone Competitive Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of hordenine for the dopamine D2 receptor using [3H]-spiperone as the radioligand.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)

  • [3H]-Spiperone (radioligand)

  • Hordenine hydrochloride (competitor)

  • (+)-Butaclamol (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Prepare a suspension of cell membranes expressing the D2 receptor in ice-cold assay buffer. The protein concentration should be optimized for the assay.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-spiperone (at a concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of (+)-butaclamol (e.g., 10 µM final concentration), 50 µL of [3H]-spiperone, and 100 µL of the membrane suspension.

    • Competitor Wells: Add 50 µL of hordenine at various concentrations, 50 µL of [3H]-spiperone, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the hordenine concentration and fit the data using a non-linear regression model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Hordenine at the Dopamine D2 Receptor

D2R_Signaling cluster_membrane Plasma Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP Hordenine Hordenine Hordenine->D2R Binds and Activates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Hordenine's Biased Agonism at the D2R
Norepinephrine Reuptake Inhibition

Hordenine acts as an inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By blocking NET, hordenine increases the concentration and prolongs the action of norepinephrine in the synapse, leading to sympathomimetic effects.

Experimental Protocol: [3H]-Nisoxetine Norepinephrine Transporter Uptake Inhibition Assay

This protocol details a method to assess the inhibitory effect of hordenine on norepinephrine uptake using [3H]-nisoxetine, a selective NET radioligand, in cells expressing the human norepinephrine transporter.

Materials:

  • Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET)

  • [3H]-Nisoxetine (radioligand)

  • Hordenine hydrochloride (test compound)

  • Desipramine (positive control inhibitor)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Plating:

    • Plate HEK293-hNET cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Assay Protocol:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with various concentrations of hordenine or desipramine in KRH buffer for 10-20 minutes at 37°C.

    • Add [3H]-nisoxetine to each well at a final concentration near its Kd.

    • Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Determine the amount of [3H]-nisoxetine uptake at each hordenine concentration.

    • Calculate the percent inhibition of uptake compared to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the hordenine concentration to determine the IC50 value.

Logical Relationship: Norepinephrine Reuptake Inhibition

NET_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Postsynaptic_Receptor Adrenergic Receptors NE->Postsynaptic_Receptor Binds to Postsynaptic Receptors Hordenine Hordenine Hordenine->NET Inhibits Effect Increased Heart Rate, Blood Pressure, etc. Postsynaptic_Receptor->Effect Elicits Sympathetic Response

Hordenine's Inhibition of NET
Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Hordenine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that is activated by endogenous trace amines.[7] TAAR1 activation can modulate the activity of dopamine and serotonin systems and is implicated in the regulation of mood and reward.

Quantitative Data: Hordenine Interaction with TAAR1

ParameterValueSpecies/Cell LineReference
EC5047 µMHEK293T cells[7]
Emax82%HEK293T cells[7]

Experimental Protocol: HTRF cAMP Functional Assay for TAAR1

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP accumulation in response to TAAR1 activation by hordenine.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Hordenine hydrochloride

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor analysis, if needed)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293-hTAAR1 cells to the appropriate confluency.

    • Harvest and resuspend the cells in assay buffer.

  • Assay Protocol:

    • Dispense cells into the wells of a 384-well plate.

    • Add serial dilutions of hordenine to the wells.

    • Incubate the plate for 30 minutes at room temperature.

    • Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the logarithm of the hordenine concentration and fit the curve to determine the EC50 and Emax values.

Signaling Pathway: Hordenine at TAAR1

TAAR1_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 Receptor G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Hordenine Hordenine Hordenine->TAAR1 Binds and Activates PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Modulation of Dopamine and Serotonin Systems PKA->Downstream_Effects Leads to

Hordenine's Agonism at TAAR1

Summary and Conclusion

The mechanism of action of hordenine is complex and involves interactions with multiple key targets within the central and peripheral nervous systems. Its ability to act as a selective MAO-B substrate, a biased agonist of the dopamine D2 receptor, a norepinephrine reuptake inhibitor, and a TAAR1 agonist contributes to its overall stimulant and sympathomimetic effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the pharmacological properties of hordenine and related compounds. Further research is warranted to fully elucidate the interplay between these different mechanisms and their contribution to the physiological and behavioral effects of hordenine in vivo.

References

Hordenine's Biased Agonism at the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a phenylethylamine alkaloid found in sources such as germinated barley and beer, has been identified as a biased agonist of the dopamine D2 receptor (D2R).[1][2][3][4] This guide provides a comprehensive technical overview of hordenine's interaction with the D2R, focusing on its quantitative pharmacological parameters, the experimental protocols used for its characterization, and its distinct signaling profile. Hordenine demonstrates a preference for the G-protein-mediated signaling pathway over the β-arrestin pathway, a characteristic that is of significant interest in the development of functionally selective D2R ligands with potentially improved therapeutic profiles.[1][3]

Quantitative Pharmacological Data

The pharmacological effects of hordenine at the dopamine D2 receptor have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional efficacy data.

Table 1: Hordenine Binding Affinity for the Dopamine D2 Receptor

CompoundReceptorAssay TypeRadioligandKi (μM)Source
HordenineHuman D2LRadioligand Binding[3H]Spiperone13[1][3]
N-methyltyramineHuman D2Radioligand BindingNot Specified31.3[5]

Table 2: Hordenine Functional Activity at the Dopamine D2 Receptor

CompoundAssay TypeParameterEfficacy (Emax)Potency (EC50)Source
HordeninecAMP InhibitionAgonist76% (vs. Quinpirole)3.7 μM[1][3][4][6]
Hordenineβ-arrestin RecruitmentAntagonistNot ApplicableNot Determined[1][7]
DopaminecAMP InhibitionAgonist~76% (ligand efficacy)Not Specified[1]

Experimental Protocols

The characterization of hordenine's activity at the D2 receptor involves several key experimental methodologies.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of hordenine for the human dopamine D2L receptor.

  • Cell Line: HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]Spiperone, a well-characterized D2 receptor antagonist.

  • Procedure:

    • Cell membrane preparations are incubated with a fixed concentration of [3H]Spiperone.

    • Increasing concentrations of the test compound (hordenine) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).[8]

    • After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of hordenine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of a D2 receptor agonist to inhibit the production of cyclic adenosine monophosphate (cAMP).

  • Objective: To determine the efficacy (Emax) and potency (EC50) of hordenine as a D2 receptor agonist.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[9][10]

  • Principle: The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[11][12][13]

  • Procedure:

    • Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

    • Increasing concentrations of the test compound (hordenine) are added.

    • The intracellular cAMP levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luciferase-based reporter gene assays.[8]

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the logarithm of the hordenine concentration. The EC50 and Emax values are determined from this curve.

β-Arrestin Recruitment Assay

This assay assesses the ability of a ligand to promote the interaction between the D2 receptor and β-arrestin.

  • Objective: To evaluate the functional selectivity of hordenine by measuring its effect on D2 receptor-mediated β-arrestin recruitment.

  • Cell Line: HEK293 cells co-expressing the human dopamine D2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-2-mVenus).

  • Principle: Ligand binding to the D2 receptor can induce a conformational change that promotes the recruitment of β-arrestin, a key protein in receptor desensitization and G-protein-independent signaling.[14]

  • Procedure:

    • Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay. The D2 receptor is tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin with a BRET acceptor (e.g., mVenus).

    • Upon ligand-induced interaction of the receptor and β-arrestin, energy is transferred from the donor to the acceptor, resulting in a measurable light emission from the acceptor.

    • Cells are stimulated with the test compound (hordenine) and the BRET signal is measured.

  • Data Analysis: The BRET ratio is plotted against the logarithm of the hordenine concentration to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity Radioligand_Assay Radioligand Binding Assay Ki_Value Determine Ki Value Radioligand_Assay->Ki_Value cAMP_Assay cAMP Inhibition Assay EC50_Emax Determine EC50 & Emax (G-protein pathway) cAMP_Assay->EC50_Emax Arrestin_Assay β-Arrestin Recruitment Assay Functional_Selectivity Assess Functional Selectivity (Biased Agonism) Arrestin_Assay->Functional_Selectivity EC50_Emax->Functional_Selectivity Start Hordenine Start->Radioligand_Assay Start->cAMP_Assay Start->Arrestin_Assay

Caption: Experimental Workflow for Hordenine's D2R Characterization.

Discussion

Hordenine's interaction with the dopamine D2 receptor is characterized by a micromolar binding affinity and a distinct functional profile.[1][3] It acts as a partial agonist in terms of G-protein activation, specifically inhibiting adenylyl cyclase and subsequent cAMP production with an efficacy comparable to that of dopamine.[1] In contrast, hordenine does not promote, and in fact antagonizes, the recruitment of β-arrestin to the D2 receptor.[1][7] This biased agonism suggests that hordenine preferentially activates the canonical G-protein signaling pathway while inhibiting the pathway responsible for receptor desensitization and certain G-protein-independent signaling events.

The functional selectivity of hordenine makes it a valuable tool for dissecting the distinct physiological roles of the G-protein and β-arrestin pathways downstream of D2 receptor activation. Furthermore, the development of biased D2R agonists is a promising strategy in drug discovery for neurological and psychiatric disorders. By selectively modulating specific signaling cascades, it may be possible to achieve desired therapeutic effects while minimizing the side effects associated with non-selective D2R ligands.

While in vitro studies have clearly defined hordenine's activity at the D2 receptor, its in vivo effects are less understood. Studies have shown that hordenine can cross the blood-brain barrier, suggesting it has the potential to interact with central D2 receptors.[2][15] However, the plasma concentrations of hordenine achieved through normal dietary intake, such as from beer, are likely too low to produce significant direct effects on the D2 receptor.[4][16][17] Further research, potentially utilizing techniques like in vivo microdialysis to measure extracellular dopamine levels in response to hordenine administration, is needed to fully elucidate its in vivo pharmacological profile.[18][19][20]

Conclusion

Hordenine is a naturally occurring, biased agonist of the dopamine D2 receptor, exhibiting a preference for the G-protein-mediated signaling pathway. This technical guide has summarized the quantitative data defining its pharmacological profile and detailed the experimental protocols used for its characterization. The unique signaling properties of hordenine highlight its potential as a lead compound or pharmacological tool in the ongoing development of functionally selective D2R modulators for the treatment of various central nervous system disorders.

References

The Hordenine Biosynthesis Pathway in Barley: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring alkaloid found in a variety of plants, most notably in germinating barley (Hordeum vulgare). It is a phenylethylamine derivative with sympathomimetic properties, acting as a selective agonist of the dopamine D2 receptor. This activity has garnered interest in its potential pharmacological applications, including its possible role in the rewarding effects of beer consumption and its potential as a therapeutic agent. Understanding the biosynthesis of hordenine is crucial for its potential biotechnological production and for modulating its levels in barley for agricultural and industrial purposes. This technical guide provides an in-depth overview of the hordenine biosynthesis pathway in barley, including the key enzymes, intermediates, regulatory mechanisms, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway

The biosynthesis of hordenine in barley is a relatively straightforward pathway that begins with the amino acid L-tyrosine. The pathway involves two key enzymatic steps: decarboxylation and sequential N-methylation. The entire process is primarily localized in the roots of germinating barley seedlings.

The key steps are as follows:

  • Decarboxylation of L-tyrosine: The pathway is initiated by the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC) .

  • First N-methylation: Tyramine is then methylated on the amino group to form N-methyltyramine. This step is catalyzed by a tyramine N-methyltransferase (T-NMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

  • Second N-methylation: Finally, N-methyltyramine undergoes a second methylation to yield hordenine. This reaction is catalyzed by an N-methyltyramine N-methyltransferase (NMT) , also using SAM as the methyl donor. It is possible that the same N-methyltransferase enzyme catalyzes both methylation steps.

Caption: The biosynthetic pathway of hordenine in barley, starting from L-tyrosine.

Hordenine_Biosynthesis Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TyDC) N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Tyramine N-Methyltransferase (T-NMT) + SAM Hordenine Hordenine N_Methyltyramine->Hordenine N-Methyltyramine N-Methyltransferase (NMT) + SAM

Quantitative Data

The concentration of hordenine and its precursors can vary significantly depending on the barley cultivar, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.

MetaboliteTissueCultivar(s)Concentration Range (µg/g dry weight)Reference(s)
HordenineRootsMiddle Eastern Linesup to 327[1]
HordenineRootsVarious100 - 500[2]
N-MethyltyramineRootsVarious50 - 200[2]
TyramineRootsVarious10 - 50[2]
HordenineCommercial BeerVarious1.05 - 6.32 mg/L[3]
N-MethyltyramineCommercial BeerVarious0.59 - 4.61 mg/L[3]

Table 1: Concentration of Hordenine and its Precursors in Barley and Beer.

EnzymeSubstrateKm (µM)Reference(s)
N-Methyltransferase (Gramine pathway)3-aminomethylindole (AMI)77[4][5]
N-Methyltransferase (Gramine pathway)N-methyl-3-aminomethylindole (MAMI)184[4][5]
Tyrosine Decarboxylase (Barley roots)L-tyrosine450[6]

Table 2: Kinetic Properties of Enzymes Involved in or Related to Alkaloid Biosynthesis in Barley. (Note: Kinetic data for the specific N-methyltransferases in the hordenine pathway are not yet fully characterized in the literature; the data for the gramine pathway N-methyltransferase is provided for reference).

Regulation of Hordenine Biosynthesis

The biosynthesis of hordenine is a dynamic process regulated by both developmental cues and environmental stresses. Gene expression studies have started to identify genes involved in this regulation. For instance, the gene HORVU6Hr1G027650, which is related to 4-hydroxyphenylpyruvate dioxygenase, has been shown to have a close regulatory relationship with the levels of N-methyltyramine and hordenine in different barley lines[7].

Plant hormones, particularly jasmonic acid (JA) and abscisic acid (ABA) , are known to be key regulators of secondary metabolism in plants, including the biosynthesis of alkaloids. While the direct signaling cascade leading to hordenine production is still under investigation, a plausible model involves the perception of stress signals, leading to the activation of hormonal signaling pathways that ultimately regulate the expression of the biosynthetic genes.

Caption: A putative signaling pathway for the regulation of hordenine biosynthesis in barley.

Hordenine_Regulation cluster_stress Environmental Stress cluster_hormone Hormonal Signaling cluster_transcription Transcriptional Regulation cluster_biosynthesis Hordenine Biosynthesis Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Stress->JA ABA Abscisic Acid (ABA) Stress->ABA TF Transcription Factors (e.g., MYC2, bZIPs) JA->TF ABA->TF TyDC_gene TyDC Gene TF->TyDC_gene NMT_gene NMT Genes TF->NMT_gene Hordenine Hordenine TyDC_gene->Hordenine NMT_gene->Hordenine

Experimental Protocols

Extraction and Quantification of Hordenine and its Precursors by HPLC-MS/MS

This protocol describes a general method for the extraction and analysis of hordenine, N-methyltyramine, and tyramine from barley root tissue.

Materials:

  • Barley roots (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • 80% Methanol

  • 0.1% Formic acid in water (Solvent A)

  • 0.1% Formic acid in acetonitrile (Solvent B)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • HPLC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Harvest barley roots and immediately freeze them in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to the tissue powder.

    • Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants pooled.

  • Sample Cleanup:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: Linear gradient to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte need to be determined using authentic standards.

      • Hordenine: e.g., m/z 166.1 → 121.1

      • N-Methyltyramine: e.g., m/z 152.1 → 107.1

      • Tyramine: e.g., m/z 138.1 → 93.1

  • Quantification:

    • Prepare a standard curve using authentic standards of hordenine, N-methyltyramine, and tyramine.

    • Quantify the analytes in the samples by comparing their peak areas to the standard curve.

    • The use of a deuterated internal standard (e.g., hordenine-d6) is recommended for improved accuracy.

Caption: A general experimental workflow for the quantification of hordenine and its precursors in barley roots.

HPLC_Workflow Start Barley Root Tissue Homogenization Cryogenic Homogenization Start->Homogenization Extraction Methanol Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Syringe Filtration Centrifugation->Filtration Analysis HPLC-MS/MS Analysis Filtration->Analysis Quantification Quantification Analysis->Quantification

In Vitro Assay for Tyrosine Decarboxylase (TyDC) Activity

This protocol is adapted from methods used for plant TyDC assays and can be used to measure the activity of this enzyme in barley root extracts.

Materials:

  • Barley root protein extract (see below for preparation)

  • Reaction buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM dithiothreitol (DTT) and 0.1 mM pyridoxal 5'-phosphate (PLP)

  • Substrate solution: 10 mM L-tyrosine in reaction buffer

  • Stopping solution: 1 M HCl

  • HPLC system with a UV detector

Procedure:

  • Protein Extraction:

    • Homogenize fresh or frozen barley roots in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Set up the reaction mixture in a microcentrifuge tube:

      • 80 µL of reaction buffer

      • 10 µL of protein extract (adjust volume based on protein concentration)

      • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 10 mM L-tyrosine substrate solution.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Include a control reaction where the protein extract is added after the stopping solution to account for non-enzymatic conversion.

  • Product Quantification:

    • Centrifuge the stopped reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of tyramine produced.

    • HPLC conditions: C18 column, isocratic elution with a suitable mobile phase (e.g., methanol:water with 0.1% formic acid), and UV detection at a wavelength appropriate for tyramine (e.g., 275 nm).

    • Calculate the specific activity of the enzyme (e.g., in nmol of tyramine produced per minute per mg of protein).

In Vitro Assay for N-Methyltransferase (NMT) Activity

This protocol is a general method for measuring the activity of N-methyltransferases involved in hordenine biosynthesis.

Materials:

  • Barley root protein extract

  • Reaction buffer: 100 mM Tris-HCl, pH 8.5

  • Substrate solution: 10 mM tyramine or N-methyltyramine in water

  • Methyl donor: 1 mM S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-SAM) with a specific activity of ~50 mCi/mmol

  • Stopping solution: 1 M NaOH

  • Scintillation cocktail

  • Ethyl acetate

  • Scintillation counter

Procedure:

  • Protein Extraction: Prepare a crude protein extract from barley roots as described for the TyDC assay.

  • Enzyme Assay:

    • Set up the reaction mixture in a microcentrifuge tube:

      • 50 µL of reaction buffer

      • 10 µL of protein extract

      • 10 µL of substrate solution (tyramine or N-methyltyramine)

      • Pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of ¹⁴C-SAM.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 20 µL of 1 M NaOH.

  • Product Extraction and Quantification:

    • Add 500 µL of ethyl acetate to the stopped reaction mixture to extract the methylated product (N-methyltyramine or hordenine).

    • Vortex vigorously and then centrifuge to separate the phases.

    • Transfer 400 µL of the upper ethyl acetate phase to a scintillation vial.

    • Evaporate the ethyl acetate to dryness.

    • Add 5 mL of scintillation cocktail to the vial.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the ¹⁴C-SAM.

Conclusion

The biosynthesis of hordenine in barley is a well-defined pathway with significant implications for both agriculture and pharmacology. Further research is needed to fully characterize the N-methyltransferases involved and to elucidate the intricate regulatory networks that control its production. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating biochemistry of this important plant alkaloid.

References

Hordenine Alkaloid: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plant species, fungi, and marine algae. It is recognized for its pharmacological activities, including its role as a stimulant and its potential applications in neuro- and immunopharmacology. This technical guide provides an in-depth overview of the principal natural sources of hordenine, detailing its concentration in various plants. Furthermore, it presents a comprehensive analysis of the methodologies employed for its extraction, purification, and quantification, supported by detailed experimental protocols. The guide also elucidates the key signaling pathways through which hordenine exerts its biological effects, providing a foundation for further research and drug development.

Natural Sources of Hordenine

Hordenine is distributed across a range of botanical families, with significant concentrations found in grasses, cacti, and certain seaweeds. The content of hordenine can vary considerably depending on the plant species, developmental stage, and environmental conditions.

Poaceae (Grass Family)

The most well-documented source of hordenine is barley (Hordeum vulgare), particularly in its germinated form (malt). The alkaloid is biosynthesized in the roots of barley seedlings and its concentration increases significantly during germination. Other grasses known to contain hordenine include proso millet (Panicum miliaceum) and sorghum (Sorghum vulgare).

Cactaceae (Cactus Family)

Several species of cacti are rich sources of hordenine. Notably, Trichocereus candicans (now reclassified as Echinopsis candicans) has been reported to contain the highest concentrations of the alkaloid.

Hordenine's Interaction with Monoamine Oxidase (MAO) Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the interaction between hordenine (N,N-dimethyltyramine), a naturally occurring phenethylamine alkaloid, and monoamine oxidase (MAO) enzymes. It is intended for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key mechanisms and workflows. The primary finding from peer-reviewed literature is that hordenine acts as a selective, albeit low-affinity, substrate for MAO-B and is not significantly deaminated by MAO-A. While often characterized functionally as a weak MAO inhibitor, specific inhibitory constants (IC50 or Ki) are not reported in primary literature. Its mechanism of action is best described as substrate competition.

Introduction to Hordenine and Monoamine Oxidase

Hordenine (4-[2-(dimethylamino)ethyl]phenol) is a phenethylamine alkaloid found in various plants, most notably in germinated barley (Hordeum vulgare). Structurally, it is the N,N-dimethyl derivative of tyramine, a well-known biogenic amine. Due to this structural similarity, hordenine's interaction with the enzymes responsible for monoamine metabolism is of significant scientific interest.

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane. They are critical for the oxidative deamination of endogenous and exogenous monoamines, including neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and trace amines. Two primary isoforms exist:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibitors are primarily investigated for the treatment of depression and anxiety.

  • MAO-B: Preferentially metabolizes phenylethylamine and benzylamine. It also metabolizes dopamine. Selective MAO-B inhibitors are established therapies for Parkinson's disease and are explored for other neurodegenerative disorders.

Hordenine's interaction with MAOs is complex, exhibiting properties of both a substrate and a weak, competitive inhibitor, primarily targeting the MAO-B isoform.

Quantitative Analysis of Hordenine's Interaction with MAO

The majority of quantitative data on hordenine's interaction with MAO characterizes it as a substrate, rather than a direct inhibitor. The seminal work in this area was conducted by Barwell et al. (1989), who determined the enzyme kinetics of hordenine deamination by rat liver MAO, which is predominantly the MAO-B isoform.

To date, dedicated studies reporting direct inhibitory constants such as IC50 or Ki values for hordenine against either MAO-A or MAO-B are not available in the peer-reviewed literature. The compound's inhibitory effects are inferred from its ability to compete with other substrates.

Enzyme Kinetic Parameters as a Substrate

The following table summarizes the Michaelis-Menten kinetic parameters for hordenine as a substrate for rat liver MAO, compared with tyramine from the same study.

CompoundEnzyme SourceEnzyme IsoformK_m_ (µM)V_max_ (nmol (mg protein)⁻¹ h⁻¹)Reference
Hordenine Rat Liver MitochondriaMAO-B (predominant)479128[1][2]
Tyramine Rat Liver MitochondriaMAO-B (predominant)144482[1][2]

Table 1: Michaelis-Menten constants for Hordenine and Tyramine with Rat Liver MAO.

The data clearly indicate that hordenine has a significantly lower affinity (higher K_m_) and is metabolized at a much slower rate (lower V_max_) than tyramine, a canonical MAO substrate.

Mechanism of Interaction: A Selective MAO-B Substrate

Studies have consistently shown that hordenine is a highly selective substrate for MAO-B. Experiments using selective irreversible inhibitors confirmed that hordenine is deaminated by MAO-B in the liver but is not a substrate for MAO-A found in intestinal epithelium[1][2]. This selectivity has important physiological implications: dietary hordenine is unlikely to be metabolized by the gut's MAO-A, allowing for greater systemic absorption where it can then interact with MAO-B in other tissues and exert other pharmacological effects, such as inhibiting noradrenaline uptake[1][2].

The "inhibitory" characteristic of hordenine is likely a consequence of it being a poor substrate. By binding to the active site of MAO-B to be metabolized, it competitively prevents more efficient substrates from accessing the enzyme, thus slowing their degradation. This mechanism is best described as substrate competition rather than true competitive inhibition.

MAOB MAO-B Enzyme (Active Site) Product Metabolized Product MAOB->Product Fast Turnover Hordenine_Product Metabolized Hordenine MAOB->Hordenine_Product Slow Turnover Blocked Inhibition of Primary Substrate Metabolism MAOB->Blocked Substrate Primary Substrate (e.g., Phenylethylamine) Substrate->MAOB Binds for Metabolism Substrate->Blocked Hordenine Hordenine (Poor Substrate) Hordenine->MAOB Competes for Binding Hordenine->Blocked

Caption: Mechanism of substrate competition at the MAO-B active site.

Experimental Protocols: MAO Activity Assay

The kinetic data presented above were derived from radiochemical assays. The following is a representative protocol for determining MAO activity based on the methodology described by Barwell et al. (1989).

Objective: To measure the rate of deamination of a radiolabeled substrate (e.g., [¹⁴C]hordenine) by a mitochondrial MAO preparation.

4.1 Materials and Reagents

  • Enzyme Source: Isolated mitochondrial fraction from rat liver homogenates.

  • Substrate: Radiolabeled [¹⁴C]hordenine of known specific activity.

  • Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Stopping Reagent: Strong acid (e.g., 2 M HCl).

  • Extraction Solvent: Organic solvent immiscible with water (e.g., toluene, ethyl acetate).

  • Scintillation Fluid: Liquid scintillation cocktail compatible with the organic solvent.

  • Instrumentation: Liquid scintillation counter, refrigerated centrifuge, water bath.

4.2 Procedure

  • Enzyme Preparation: Rat liver is homogenized in cold buffer and subjected to differential centrifugation to isolate the mitochondrial pellet, which is then resuspended to a desired protein concentration.

  • Reaction Setup: For each assay point, a reaction tube is prepared containing the phosphate buffer and the mitochondrial suspension.

  • Pre-incubation: The tubes are pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the enzyme to equilibrate to the reaction temperature.

  • Initiation: The reaction is initiated by adding a specific concentration of [¹⁴C]hordenine to the tube. Final substrate concentrations are typically varied to determine K_m_ and V_max_.

  • Incubation: The reaction proceeds for a fixed time (e.g., 20-30 minutes) at 37°C. The time is chosen to ensure the reaction rate is linear.

  • Termination: The reaction is stopped by the addition of 2 M HCl. This denatures the enzyme and protonates any unreacted amine substrate.

  • Product Extraction: The deaminated, non-polar product of the reaction is extracted from the aqueous phase by adding an organic solvent, followed by vigorous vortexing and centrifugation to separate the layers. The unreacted, protonated substrate remains in the aqueous phase.

  • Quantification: An aliquot of the organic layer (containing the radiolabeled product) is transferred to a scintillation vial, mixed with scintillation fluid, and counted in a liquid scintillation counter to determine the amount of product formed.

  • Data Analysis: The counts per minute (CPM) are converted to moles of product formed per unit time per mg of protein, using the specific activity of the substrate. Kinetic parameters (K_m_ and V_max_) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression or a Lineweaver-Burk plot.

prep Prepare Mitochondrial Fraction setup Set up Reaction Tubes (Buffer + Enzyme) prep->setup preinc Pre-incubate at 37°C setup->preinc init Initiate with [¹⁴C]Hordenine preinc->init inc Incubate at 37°C (Linear Time Course) init->inc term Terminate Reaction (Add HCl) inc->term extract Extract Product with Organic Solvent term->extract quant Quantify Radioactivity (Scintillation Counting) extract->quant analyze Calculate Kinetic Parameters (Km, Vmax) quant->analyze

Caption: Workflow for a radiochemical MAO activity assay.

Physiological and Research Implications

The selective interaction of hordenine with MAO-B has several important implications for researchers.

  • Systemic Bioavailability: Hordenine's ability to bypass metabolism by intestinal MAO-A is a key attribute. This means that orally ingested hordenine, whether from food sources like beer or from dietary supplements, is likely to be absorbed into the bloodstream and distributed systemically[1][2].

  • Indirect Sympathomimetic Action: The primary pharmacological effect of hordenine appears to be the inhibition of norepinephrine reuptake rather than a direct consequence of MAO inhibition[1]. However, its weak interaction with MAO-B could contribute to a modest increase in the levels of MAO-B substrates like phenylethylamine and dopamine.

  • Drug Development: While hordenine itself is not a potent MAO-B inhibitor, its phenethylamine scaffold could serve as a starting point for designing novel, selective MAO-B inhibitors. Understanding the structural determinants of its selectivity for MAO-B over MAO-A is a valuable area for computational and medicinal chemistry research.

Hordenine Oral Hordenine Gut Intestinal Lumen & Epithelium Hordenine->Gut MAOA MAO-A (High Activity) Gut->MAOA Exposure MAOB MAO-B (Low/No Activity) Gut->MAOB Exposure Systemic Systemic Circulation Gut->Systemic Absorption MAOA->Gut No significant metabolism Effect Pharmacological Effects Systemic->Effect

Caption: Hordenine's metabolic pathway and systemic absorption.

Conclusion

Hordenine's interaction with monoamine oxidase is characterized by a distinct selectivity for the MAO-B isoform. Quantitative analysis from the available literature establishes it as a low-affinity, slow-turnover substrate for MAO-B, with no significant interaction with MAO-A. Its perceived inhibitory effects are most accurately described as substrate competition. The lack of metabolism by intestinal MAO-A allows for its systemic absorption, where it primarily acts as a norepinephrine reuptake inhibitor. For drug development professionals, hordenine serves as an interesting natural scaffold, though it is not, in itself, a potent MAO inhibitor. Future research should focus on direct enzyme inhibition assays to definitively quantify its inhibitory constants (IC50/Ki) and confirm its mode of reversible binding.

References

Cellular Targets of Hordenine in Neuronal Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare), from which it can be transferred into beer.[1][2] It is also a common ingredient in dietary supplements marketed for weight loss and athletic performance.[3][4] Structurally related to the trace amine tyramine and the neurotransmitter norepinephrine, hordenine exhibits a complex and multifaceted pharmacological profile by interacting with several key targets within neuronal pathways.[5] Its effects range from neurotransmitter modulation to anti-inflammatory actions, making it a molecule of significant interest for neuropharmacology and drug development.

This technical guide provides a comprehensive overview of the identified cellular targets of hordenine, presenting quantitative data, detailed experimental methodologies for its characterization, and visual representations of the associated signaling pathways.

Primary Cellular Targets and Signaling Pathways

Hordenine's activity in the central nervous system is not mediated by a single mechanism but rather through its interaction with a range of receptors and enzymes. The primary targets identified are the Dopamine D2 receptor, Monoamine Oxidase B (MAO-B), the adrenergic system, and the Trace Amine-Associated Receptor 1 (TAAR1). Additionally, it has demonstrated neuroprotective effects by modulating inflammatory pathways.

Dopamine D2 Receptor (D2R)

Hordenine has been identified as a direct agonist of the Dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][6][7][8] These receptors are critical for regulating motor control, motivation, and reward.[8] Studies indicate that hordenine acts as a biased agonist, preferentially activating the G protein-mediated signaling pathway over the β-arrestin pathway.[6][9][10] As the D2R is coupled to an inhibitory G protein (Gαi), its activation by hordenine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] This mechanism is central to its potential effects on dopaminergic neurotransmission.[1][2]

D2R_Signaling Hordenine Hordenine D2R Dopamine D2 Receptor Hordenine->D2R Binds & Activates G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets MAO_B_Inhibition Hordenine Hordenine MAOB MAO-B (Mitochondrial Enzyme) Hordenine->MAOB Competitively Inhibits / Acts as a selective substrate Dopamine Dopamine Dopamine->MAOB Is a substrate for DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Catalyzes breakdown Synaptic_Dopamine Increased Synaptic Dopamine Levels MAOB->Synaptic_Dopamine Leads to Adrenergic_Signaling cluster_neuron Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Hordenine Hordenine NE_Vesicles NE Vesicles Hordenine->NE_Vesicles Promotes Release NET Norepinephrine Transporter (NET) Hordenine->NET Inhibits Reuptake Beta2AR β2 Adrenergic Receptor Hordenine->Beta2AR Direct Agonist Neuron Presynaptic Neuron NE_Synapse Norepinephrine (NE) NE_Vesicles->NE_Synapse Releases NE_Synapse->Beta2AR Binds & Activates Gs_protein Gαs Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Response Increased Sympathetic Response cAMP->Response Binding_Assay_Workflow prep Prepare Reagents: - D2R Membranes - Radioligand ([³H]-Spiperone) - Hordenine Dilutions incubate Incubate Components (Membranes + Radioligand + Hordenine) Allow to reach equilibrium prep->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Generate curve, calculate IC₅₀ and Kᵢ) count->analyze MAO_Assay_Workflow prep Prepare Reagents: - MAO-B Enzyme - Hordenine Dilutions - Substrate (Benzylamine) preincubate Pre-incubate MAO-B with Hordenine prep->preincubate initiate Initiate Reaction (Add Benzylamine) preincubate->initiate measure Monitor Absorbance (250 nm) (Measure product formation over time) initiate->measure calculate Calculate Reaction Rates measure->calculate analyze Data Analysis (Plot dose-response curve, determine IC₅₀) calculate->analyze cAMP_Assay_Workflow seed Seed D2R-expressing cells in a multi-well plate treat Treat cells with Hordenine dilutions seed->treat stimulate Stimulate with Forskolin (to induce cAMP production) treat->stimulate lyse Lyse Cells (to release intracellular cAMP) stimulate->lyse detect Quantify cAMP (using HTRF or similar detection kit) lyse->detect analyze Data Analysis (Plot dose-response curve, determine EC₅₀) detect->analyze

References

Hordenine's Anti-Inflammatory Properties: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenethylamine alkaloid found in sources like germinated barley, has demonstrated significant anti-inflammatory potential in preliminary studies.[1] This technical guide synthesizes the current understanding of hordenine's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elicit these findings. In vitro and in vivo studies have shown that hordenine can mitigate inflammatory responses by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4] This document provides a detailed overview of the quantitative data, experimental methodologies, and visual representations of the signaling cascades influenced by hordenine, offering a foundational resource for researchers and professionals in drug development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[5] The search for novel anti-inflammatory agents has led to the investigation of natural compounds like hordenine.[6] Hordenine has been shown to possess a range of biological activities, including anti-inflammatory and anti-oxidant effects.[3][7] Preliminary research, particularly in the contexts of neuroinflammation and acute lung injury, has highlighted its potential as a therapeutic candidate.[2][3][4] This guide provides an in-depth look at the scientific evidence supporting the anti-inflammatory properties of hordenine.

Molecular Mechanisms of Action

Hordenine exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.[3][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key target for anti-inflammatory therapies.[8][9] Hordenine has been shown to effectively suppress the activation of NF-κB.[3][4] This is achieved by preventing the phosphorylation of IκB, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB.[4] The downstream effect is a reduction in the expression of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes p38, JNK, and ERK1/2, plays a crucial role in the inflammatory response.[10][11] Hordenine has been observed to inhibit the phosphorylation of these key MAPK proteins.[3] By doing so, hordenine effectively dampens the downstream signaling that leads to the production of inflammatory cytokines.[3][10]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of hordenine has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of Hordenine on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
MediatorHordenine Concentration (µg/mL)Inhibition (%)Reference
iNOS (protein)50Significant Reduction[4]
iNOS (protein)75Significant Reduction[4]
COX-2 (protein)50Significant Reduction[4]
COX-2 (protein)75Significant Reduction[4]
IL-6 (mRNA)50Significant Reduction[4]
IL-6 (mRNA)75Significant Reduction[4]
TNF-α (mRNA)50Significant Reduction[4]
TNF-α (mRNA)75Significant Reduction[4]
IL-6 (protein in supernatant)50Significant Reduction[4]
IL-6 (protein in supernatant)75Significant Reduction[4]
TNF-α (protein in supernatant)50Significant Reduction[4]
TNF-α (protein in supernatant)75Significant Reduction[4]

Note: "Significant Reduction" indicates a statistically significant decrease compared to the LPS-only treated group as reported in the cited study.

Table 2: In Vivo Effects of Hordenine on Pro-Inflammatory Cytokines in a Mouse Model of LPS-Induced Acute Lung Injury
Cytokine (in BALF)Hordenine Dosage (mg/kg)Reduction (%)Reference
IL-650Significant Reduction[3][4]
IL-6100Significant Reduction[3][4]
IL-1β50Significant Reduction[3][4]
IL-1β100Significant Reduction[3][4]
TNF-α50Significant Reduction[3][4]
TNF-α100Significant Reduction[3][4]

Note: BALF refers to Bronchoalveolar Lavage Fluid. "Significant Reduction" indicates a statistically significant decrease compared to the LPS-only treated group as reported in the cited studies.

Table 3: In Vivo Effects of Hordenine on Inflammatory Markers in a Mouse Model of DSS-Induced Ulcerative Colitis
Marker (in colon tissue)Hordenine Dosage (mg/kg)EffectReference
IL-650Significant Reduction[12][13]
IL-1β50Significant Reduction[12][13]
TNF-α50Significant Reduction[12][13]

Note: "Significant Reduction" indicates a statistically significant decrease compared to the DSS-only treated group as reported in the cited studies.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating hordenine's anti-inflammatory properties.

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of hordenine (e.g., 50 and 75 µg/mL) for 1 hour.[4] Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6 or 24 hours).[4]

  • Analysis of Pro-inflammatory Mediators:

    • Western Blot: Protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis of cell lysates.[4]

    • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using qRT-PCR.[4]

    • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted pro-inflammatory cytokines (IL-6, TNF-α) in the cell culture supernatant is measured by ELISA.[4]

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
  • Animal Model: Male C57BL/6 mice are typically used.[3][4]

  • Treatment: Mice are pre-treated with hordenine (e.g., 50 or 100 mg/kg) via intraperitoneal injection for a specified period before the induction of ALI.[3][4]

  • Induction of ALI: Acute lung injury is induced by intratracheal instillation of LPS (e.g., 5 mg/kg).[3][4] Control groups receive saline.

  • Sample Collection: After a set time (e.g., 24 hours) post-LPS administration, mice are euthanized.[14] Bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[14]

  • Analysis of Inflammatory Markers:

    • ELISA: The levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the BALF are quantified using ELISA kits.[3][4]

    • Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.[3][4]

In Vivo Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice
  • Animal Model: C57BL/6 mice are commonly used for this model.[12][13]

  • Induction of Colitis: Mice are administered DSS (e.g., 3% w/v) in their drinking water for a specific duration (e.g., 7 days) to induce colitis.[12][13]

  • Treatment: Hordenine (e.g., 50 mg/kg) is administered orally or via another route daily during or after the DSS treatment period.[12][13]

  • Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. Colon length is measured at the end of the experiment.[12][13]

  • Analysis of Inflammatory Markers:

    • ELISA: The levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the colon tissue homogenates are measured by ELISA.[12][13]

    • Immunohistochemistry and Western Blot: The expression of inflammatory proteins in the colon tissue is analyzed by immunohistochemistry and Western blotting.[12][13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκB IκB IKK->IκB Phosphorylates NFκB NF-κB (p65/p50) IκB->NFκB Releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation Hordenine Hordenine Hordenine->IKK Inhibits Phosphorylation Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene

Caption: Hordenine's Inhibition of the NF-κB Signaling Pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK1/2 LPS->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Hordenine Hordenine Hordenine->p38 Inhibits Phosphorylation Hordenine->JNK Inhibits Phosphorylation Hordenine->ERK Inhibits Phosphorylation Gene Pro-inflammatory Gene Expression AP1->Gene G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A RAW264.7 Cell Culture B Pre-treatment with Hordenine A->B C LPS Stimulation B->C D Analysis of Inflammatory Markers (Western Blot, qRT-PCR, ELISA) C->D E Animal Model (Mice) F Hordenine Administration E->F G Induction of Inflammation (LPS or DSS) F->G H Sample Collection (BALF, Tissues) G->H I Analysis of Inflammatory Markers (ELISA, Histology) H->I

References

An In-depth Technical Guide to the Phytochemical Profile of Hordenine-Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical landscape of plants containing the phenethylamine alkaloid, hordenine. It delves into the quantitative distribution of hordenine and associated bioactive compounds, details the experimental protocols for their analysis, and explores the key signaling pathways influenced by hordenine. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Hordenine

Hordenine, chemically known as 4-[2-(dimethylamino)ethyl]phenol, is a naturally occurring alkaloid belonging to the phenethylamine class.[1] It is biosynthetically derived from the amino acid tyrosine.[2] Found in a variety of plant species, as well as some algae and fungi, hordenine is recognized for its diverse pharmacological activities.[3][4] These include anti-inflammatory, neuroprotective, and potential weight management and athletic performance-enhancing properties.[3][4][5] Hordenine's structural similarity to other stimulants found in bitter orange has led to its inclusion in some dietary supplements.[4][6]

Hordenine-Containing Plants and Their Phytochemical Profiles

Hordenine is present in a wide array of plants, most notably in the seedlings of various cereals and certain species of cacti.[1][3] The concentration of hordenine and other phytochemicals can vary significantly based on the plant species, maturity, and growing conditions.[6]

Major Hordenine-Containing Plant Species

A number of plant families and species have been identified as sources of hordenine:

  • Poaceae (Grass Family): This family includes some of the most well-known sources of hordenine.

    • Barley (Hordeum vulgare): Hordenine is a principal alkaloid in barley, particularly in germinated seedlings (malt).[4][6]

    • Proso Millet (Panicum miliaceum): Found in mature leaves, bark, and flowers.[4][6]

    • Sorghum (Sorghum vulgare) [1]

  • Cactaceae (Cactus Family): Several species of cacti are rich in hordenine.

    • Echinopsis candicans (formerly Trichocereus candicans): Considered one of the richest natural sources of hordenine.[1]

    • Lophophora williamsii (Peyote) [4][6]

    • Echinopsis pachanoi (San Pedro cactus, formerly Trichocereus pachanoi) [4][6]

    • Echinopsis peruviana (Peruvian torch cactus, formerly Trichocereus peruvianus) [4][6]

  • Aizoaceae Family:

    • Sceletium tortuosum (Kanna): This succulent contains hordenine alongside other psychoactive mesembrine alkaloids.[7][8]

  • Other Plant Families:

    • Amaryllidaceae: Found in species like Galanthus plicatus (Crimean snowdrop).[4][6]

    • Fabaceae: Present in plants such as Acacia spirorbis and Desmodium trifolium.[4]

    • Rutaceae: Found in Citrus aurantium (bitter orange).[5]

    • Tamarindaceae: Detected in the flower, bark, and leaves of Tamarindus indica.[9]

Quantitative Phytochemical Data

The following tables summarize the quantitative data for hordenine and other key phytochemicals in selected plants.

Table 1: Hordenine Content in Various Plant Species

Plant SpeciesFamilyPlant PartHordenine ConcentrationReference
Hordeum vulgare (Barley)PoaceaeSeedlings~2000 µg/g (0.2%)[1]
Hordeum vulgare (Barley)PoaceaeRaw Barley~0.7 µg/g[1]
Hordeum vulgare (Barley)PoaceaeGreen Malts~21 µg/g[1]
Hordeum vulgare (Barley)PoaceaeKilned Malts~28 µg/g[1]
Hordeum vulgare (Barley)PoaceaeGreen Malt Roots~3363 µg/g[1]
Hordeum vulgare (Barley)PoaceaeKilned Malt Roots~4066 µg/g[1]
Panicum miliaceum (Proso Millet)PoaceaeSeedlings~2000 µg/g (0.2%)[1]
Sorghum vulgare (Sorghum)PoaceaeSeedlings~1000 µg/g (0.1%)[1]
Echinopsis candicansCactaceaeWhole Plant5,000 - 50,000 µg/g (0.5 - 5.0%)[1]
Sceletium tortuosumAizoaceaeFoliage and Stems27.38 - 1071 µg/g (0.0027 - 0.1071%)[7][8]
Mastocarpus stellatusGigartinaceae (Red Algae)Whole Alga1500 - 5500 µg/g dry weight[9]

Table 2: Co-occurring Bioactive Compounds in Hordenine-Containing Plants

Plant SpeciesCo-occurring Bioactive CompoundsReference
Hordeum vulgareGramine, Tyramine, N-methyltyramine[6]
Sceletium tortuosumMesembrine alkaloids[7][8]
Citrus aurantiumSynephrine, Tyramine, N-methyltyramine, Octopamine[6]
Galanthus speciesLycorine, Homolycorine, Tazettine, Haemanthamine, Narciclasine, Tyramine[6]
Haloxylon salicornicumPiperidine, Halosaline, Anabasine, N-methyltyramine, Haloxine, Aldotripiperideine[6]

Experimental Protocols

Accurate quantification and characterization of hordenine and its associated phytochemicals necessitate robust experimental protocols.

General Extraction Protocol for Hordenine

A widely used method for the extraction of plant hormones and alkaloids involves solvent extraction.[10]

  • Homogenization: Plant material (fresh or frozen) is ground into a fine powder, often using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.[10]

  • Solvent Extraction: The homogenized tissue is extracted with a suitable solvent. Methanol, or a methanol/water mixture, is a preferred solvent due to its ability to efficiently penetrate plant cells.[10] The mixture is typically agitated for a set period (e.g., 30 minutes).

  • Centrifugation: The extract is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet solid plant debris.[11]

  • Supernatant Collection: The supernatant containing the dissolved phytochemicals is carefully collected.[11]

  • Drying and Reconstitution: The supernatant is dried, often using a speed vacuum, and then reconstituted in a smaller volume of a suitable solvent (e.g., methanol) for analysis.[11]

Analytical Methods for Quantification

Several advanced analytical techniques are employed for the sensitive and specific quantification of hordenine.

HPLC is a common technique for the separation and quantification of hordenine and gramine in barley.[6] The method involves:

  • Stationary Phase: A C18 or a pentafluorophenylpropyl stationary phase can be used for the separation of phenethylamine alkaloids.[6]

  • Mobile Phase: A gradient of solvents, such as acetonitrile and water with an acid modifier (e.g., formic acid), is typically used.

  • Detection: UV detection is often employed, with the detector set to a wavelength where hordenine exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.[6]

LC-MS/MS is a highly sensitive and selective method for the quantification of hordenine and other protoalkaloids.[6]

  • Ionization: Positive-ion mode electrospray ionization (ESI) is commonly used.

  • Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for hordenine and an internal standard are monitored for high selectivity and accurate quantification.

DART-HRMS is a rapid screening and quantification technique that requires minimal sample preparation.[7][8]

  • Sample Introduction: The bulk plant material can be analyzed in its native form.[7]

  • Ionization: DART ionizes the sample by exposing it to a stream of heated, excited-state gas (typically helium or nitrogen).

  • Quantification: An internal standard, such as hordenine-d6, is used for accurate quantification.[7][8] This method has been validated according to FDA guidelines for bioanalytical methods.[7][8]

Signaling Pathways and Biological Activities

Hordenine exerts its biological effects through the modulation of several key signaling pathways.

Hordenine Biosynthesis Pathway

Hordenine is biosynthesized from the amino acid tyrosine through a series of enzymatic reactions.[2] The pathway involves the decarboxylation of tyrosine to tyramine, followed by two successive N-methylation steps to yield N-methyltyramine and finally hordenine.[2][12]

Hordenine Biosynthesis Pathway Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine N-methylation Hordenine Hordenine N_Methyltyramine->Hordenine N-methylation

Caption: Biosynthesis of hordenine from tyrosine.

Anti-Inflammatory Signaling Pathways

Hordenine has demonstrated significant anti-inflammatory properties by suppressing the activation of key pro-inflammatory signaling cascades.[6] It has been shown to inhibit the levels of inflammatory mediators by suppressing the stimulation of AKT, NF-κB, and MAPK signaling pathways.[6][13]

Anti-Inflammatory Signaling of Hordenine cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Pro-inflammatory Pathways LPS LPS AKT AKT LPS->AKT NFkB NF-κB LPS->NFkB MAPK MAPK LPS->MAPK Inflammation Inflammatory Response (e.g., TNF-α, IL-1β, IL-6) AKT->Inflammation NFkB->Inflammation MAPK->Inflammation Hordenine Hordenine Hordenine->AKT Hordenine->NFkB Hordenine->MAPK

Caption: Hordenine's inhibition of inflammatory pathways.

SPHK-1/S1PR1/STAT3 Signaling Pathway in Ulcerative Colitis

In models of ulcerative colitis, hordenine has been shown to be effective by inhibiting the SPHK-1/S1PR1/STAT3 signaling pathway.[3] This leads to a reduction in the expression of pro-inflammatory cytokines and promotes mucosal healing.[3]

Hordenine in Ulcerative Colitis SPHK1 SPHK1 S1PR1 S1PR1 SPHK1->S1PR1 activates pSTAT3 p-STAT3 S1PR1->pSTAT3 activates Rac1 Rac1 Rac1->pSTAT3 may regulate Inflammation Colonic Inflammation pSTAT3->Inflammation Hordenine Hordenine Hordenine->SPHK1 Hordenine->S1PR1 Hordenine->Rac1

Caption: Hordenine's effect on the SPHK-1/S1PR1/STAT3 pathway.

General Experimental Workflow for Phytochemical Analysis

The process of analyzing the phytochemical profile of hordenine-containing plants follows a logical workflow from sample preparation to data analysis.

Experimental Workflow Start Plant Material Collection Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Purification / Clean-up (SPE) Extraction->Purification Analysis Analytical Separation (e.g., HPLC, LC-MS) Purification->Analysis Detection Detection & Quantification (e.g., MS/MS, UV) Analysis->Detection Data Data Analysis & Interpretation Detection->Data

Caption: General workflow for phytochemical analysis.

Conclusion

Hordenine-containing plants represent a rich source of bioactive compounds with significant therapeutic potential. A thorough understanding of their phytochemical profiles, facilitated by robust analytical methodologies, is crucial for the development of novel pharmaceuticals and nutraceuticals. The continued exploration of the molecular mechanisms and signaling pathways modulated by hordenine and its associated phytochemicals will undoubtedly pave the way for new applications in human health and disease management.

References

Methodological & Application

Application Notes & Protocols: Quantification of Hordenine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantification of hordenine in plant matrices, specifically barley, using High-Performance Liquid Chromatography (HPLC) with UV detection. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural product research, and drug development.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare). It is structurally related to the amino acid tyrosine and is known for its stimulant properties. Accurate quantification of hordenine is crucial for quality control in the food and beverage industry, particularly in brewing, as well as for research into its pharmacological effects. High-Performance Liquid Chromatography (HPLC) offers a reliable and robust method for the determination of hordenine content.

Signaling Pathways Involving Hordenine

Hordenine has been shown to interact with several cellular signaling pathways, attributing to its diverse pharmacological effects.

  • Sphingosine-1-Phosphate (S1P) Pathway Modulation: Hordenine has been observed to inhibit the S1P/S1PR1/STAT3 signaling pathway, which is implicated in inflammatory processes.[1][2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.[1]

  • Inhibition of NF-κB and MAPK Signaling: Studies have demonstrated that hordenine can suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]

  • Dopamine D2 Receptor Agonism: Hordenine acts as an agonist for the dopamine D2 receptor (DRD2), which may contribute to its neuroprotective and motor function-improving effects observed in preclinical models of Parkinson's disease.[5]

hordenine_signaling_pathways cluster_S1P S1P/S1PR1/STAT3 Pathway cluster_NFkB_MAPK NF-κB & MAPK Pathways cluster_Dopamine Dopamine D2 Receptor Pathway Hordenine1 Hordenine SPHK1 SPHK1 Hordenine1->SPHK1 inhibits S1P S1P SPHK1->S1P S1PR1 S1PR1 S1P->S1PR1 STAT3 p-STAT3 S1PR1->STAT3 Inflammation1 Inflammation STAT3->Inflammation1 Hordenine2 Hordenine NFkB NF-κB Hordenine2->NFkB inhibits MAPK MAPK Hordenine2->MAPK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Inflammation2 Neuroinflammation NFkB->Inflammation2 MAPK->Inflammation2 Hordenine3 Hordenine DRD2 Dopamine D2 Receptor Hordenine3->DRD2 activates AlphaSyn α-synuclein accumulation DRD2->AlphaSyn prevents MotorDeficits Motor Deficits AlphaSyn->MotorDeficits

Figure 1. Hordenine Signaling Pathways (Max Width: 760px)

HPLC Method for Hordenine Quantification

This section details the experimental protocol for the quantification of hordenine using a reversed-phase HPLC-UV method.

Experimental Workflow

The overall workflow for hordenine quantification involves sample preparation, HPLC analysis, and data processing.

hplc_workflow Sample Barley Sample Grind Grinding Sample->Grind Extract Solvent Extraction (Methanol/Water) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Data Data Acquisition & Quantification HPLC->Data

Figure 2. HPLC Experimental Workflow (Max Width: 760px)
Reagents and Materials

  • Hordenine analytical standard (≥97.0% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm, PTFE or PVDF)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (containing 0.1% phosphoric acid) in a 30:70 (v/v) ratio.[6] For mass spectrometry compatibility, phosphoric acid can be replaced with 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of hordenine standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Barley)
  • Grinding: Grind the dried barley sample into a fine powder using a laboratory mill.

  • Extraction: Weigh 1 g of the powdered sample into a centrifuge tube. Add 10 mL of a methanol/water (70:30, v/v) solution.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of hordenine.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject 20 µL of the filtered sample into the HPLC system.

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Linearity: Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.

  • Quantification: Inject the prepared sample solution and determine the peak area corresponding to hordenine. Calculate the concentration of hordenine in the sample using the regression equation from the calibration curve.

Method Validation Parameters

The following table summarizes the quantitative data for a validated UPLC-MS/MS method for hordenine, which can be used as a reference.[8][9] It is recommended to perform a full method validation for the specific HPLC-UV method and matrix being used.

ParameterResult
Linearity Range 0.2 - 16 ng/mL[8]
Correlation Coefficient (R²) > 0.999[8]
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL[8]
Retention Time Approximately 3.67 min (UPLC-MS/MS)[8]

Note: The retention time will vary depending on the specific HPLC column and conditions used.

Conclusion

The HPLC-UV method described in these application notes provides a reliable and robust approach for the quantification of hordenine in barley samples. Proper sample preparation and adherence to the specified chromatographic conditions are essential for obtaining accurate and reproducible results. This method can be adapted for the analysis of hordenine in other plant matrices and dietary supplements with appropriate validation.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Hordenine in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a naturally occurring phenylethylamine alkaloid found in various plants, including barley, is gaining interest in the pharmaceutical and nutraceutical fields. It is known to act as a biased agonist of the dopamine D2 receptor.[1][2] Accurate and sensitive quantification of hordenine in human serum is crucial for pharmacokinetic studies, toxicological assessments, and for understanding its physiological effects. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly selective and sensitive method for the determination of hordenine in complex biological matrices like human serum.[3] This document provides detailed application notes and protocols for the UPLC-MS/MS analysis of hordenine in human serum.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated UPLC-MS/MS methods for the analysis of hordenine in human serum or plasma.

Table 1: Method Validation Parameters

ParameterRange/ValueReference
Linearity Range0.2 - 16 ng/mL[3]
2 - 2000 ng/mL (in rat plasma)[4]
Lower Limit of Quantification (LLOQ)0.3 ng/mL[3]
0.05 µg/L (in human plasma)[5]
Accuracy97.0% to 107.7% (in rat plasma)[4]
Precision (RSD)<8% (intra-day and inter-day in rat plasma)[4]
Recovery80.4 - 87.3% (in rat plasma)[4]

Table 2: Pharmacokinetic Parameters of Hordenine in Humans

ParameterValueConditionsReference
Cmax12.0–17.3 nMAfter beer consumption (0.075 mg hordenine/kg body weight)[1]
16.4 ± 7.8 µg/LAfter oral administration of hordenine-rich dietary supplements[5]
Tmax0 - 60 minAfter beer consumption[1]
65 ± 14 minAfter oral administration of hordenine-rich dietary supplements[5]
Elimination Half-life (t1/2)52.7–66.4 minFree hordenine after beer consumption[1]
54 ± 19 minAfter oral administration of hordenine-rich dietary supplements[5]

Experimental Protocols

Two common sample preparation methods for the analysis of hordenine in human serum are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for hordenine determination in human serum.[3]

Materials:

  • Human serum samples

  • Hordenine standard

  • Hordenine-D4 (internal standard)

  • Dichloromethane

  • Diethyl ether

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of human serum in a microcentrifuge tube, add the internal standard (Hordenine-D4).

  • Add a mixture of dichloromethane and diethyl ether as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for UPLC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This protocol is a general procedure for protein removal from serum samples and has been used for hordenine analysis in plasma.[4]

Materials:

  • Human serum samples

  • Hordenine standard

  • Internal standard (e.g., Caulophylline)[4]

  • Acetonitrile:Methanol (9:1, v/v), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a microcentrifuge tube containing the human serum sample, add the internal standard.

  • Add three volumes of ice-cold acetonitrile:methanol (9:1, v/v) solution to the serum sample.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Method

Chromatographic Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm particle size) or a UPLC BEH HILIC column (2.1 mm × 100 mm, 1.7 μm)[3][4]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate[4]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium formate[4]

  • Flow Rate: 0.4 mL/min[3]

  • Injection Volume: 5-10 µL

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute hordenine, followed by re-equilibration.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Waters Acquity TQ detector or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Hordenine: m/z 166.1 → 121.0[4]

    • Hordenine-D4 (IS): m/z 170.1 → 125.0 (or other appropriate transition)

  • Collision Energy: Optimization of collision energy is required for the specific instrument used.

Visualizations

Hordenine Analysis Workflow

Hordenine Analysis Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_ppt Protein Precipitation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing serum Human Serum Sample is Add Internal Standard (Hordenine-D4) serum->is lle1 Add Dichloromethane/ Diethyl Ether is->lle1 Option 1 ppt1 Add Acetonitrile/ Methanol is->ppt1 Option 2 lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 uplc UPLC Separation (C18 or HILIC column) lle4->uplc ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 ppt3->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification (Calibration Curve) msms->quant report Report Results (ng/mL) quant->report

Caption: Experimental workflow for hordenine analysis in human serum.

Hordenine Fragmentation Pathway

Hordenine Fragmentation cluster_precursor Precursor Ion cluster_fragment Product Ion hordenine Hordenine [M+H]+ m/z 166.1 fragment Product Ion m/z 121.0 hordenine->fragment Collision-Induced Dissociation (CID) Loss of (CH3)2NH (dimethylamine)

Caption: Proposed fragmentation of hordenine in MS/MS.

Dopamine D2 Receptor Signaling Pathway

Hordenine is a biased agonist of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.

Dopamine D2 Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol d2r Dopamine D2 Receptor gi Gαi/βγ d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts hordenine Hordenine hordenine->d2r Binds and Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., modulation of neuronal excitability) pka->response Phosphorylates Targets

References

Protocol for the Isolation of Hordenine from Hordeum vulgare: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the isolation and purification of hordenine, a bioactive alkaloid, from Hordeum vulgare (barley). The target audience for this guide includes researchers, scientists, and professionals in the field of drug development. This protocol outlines methods for extraction, purification, and quantification of hordenine, supported by quantitative data and a visual representation of the experimental workflow. Furthermore, this document briefly discusses the role of hordenine in plant signaling pathways.

Introduction

Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare)[1]. It is synthesized from the amino acid tyrosine through a series of enzymatic steps involving tyramine and N-methyltyramine[2]. Hordenine has garnered interest due to its various pharmacological activities and its role in plant defense mechanisms[1][3]. This protocol details a reliable method for the isolation and purification of hordenine from barley seedlings, providing a foundation for further research into its biological activities.

Data Presentation

The concentration of hordenine in Hordeum vulgare can vary significantly depending on the specific barley line, the tissue type, and the growth conditions. Below is a summary of reported hordenine concentrations from various studies.

Table 1: Hordenine Content in Hordeum vulgare Under Various Conditions

Barley Line/CultivarTissueGrowth ConditionsHordenine ConcentrationReference
Middle Eastern linesRootsOne-leaf stage327 µg/g (dry weight)[4]
Five different cultivars ('Overture', 'Cristalia', 'Deveron', 'LE7', 'Genie')Shoots16 days post-germination, controlled conditionsNot specified, but detected[2]
Five different cultivars ('Overture', 'Cristalia', 'Deveron', 'LE7', 'Genie')Roots16 days post-germination, controlled conditionsNot specified, but detected[2]
Not specifiedGerminated Seeds (Malt)Bud length 1.25 cmApprox. 5 times higher than in 0.25 cm bud[5]
Not specifiedGerminated Seeds (Malt)Difference between 0.75 cm and 0.50 cm bud33.3 µg/g[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation and purification of hordenine from barley seedlings. This protocol is an amalgamation of methods described in the scientific literature, adapted for a standard laboratory setting.

Part 1: Extraction of Hordenine from Barley Roots

This protocol focuses on the extraction of hordenine from the roots of barley seedlings, as they are reported to have a higher concentration of the alkaloid.

Materials and Reagents:

  • Hordeum vulgare seeds

  • Germination trays and growth medium

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Grinder or mortar and pestle

  • pH meter

Procedure:

  • Plant Material Preparation:

    • Germinate Hordeum vulgare seeds in germination trays for 7-10 days.

    • Carefully harvest the seedlings and separate the roots from the shoots.

    • Wash the roots thoroughly with deionized water to remove any growth medium.

    • Freeze-dry the root material and then grind it into a fine powder using a grinder or mortar and pestle.

  • Acid-Base Extraction:

    • Suspend the powdered root material in 0.1 M HCl (1:10 w/v).

    • Stir the suspension for 4 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction of the pellet twice more with 0.1 M HCl.

    • Combine the supernatants and adjust the pH to 10-11 with 1 M NaOH.

    • Extract the alkaline solution three times with an equal volume of dichloromethane in a separatory funnel.

    • Combine the organic (dichloromethane) layers and dry over anhydrous sodium sulfate.

    • Filter the solution to remove the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude hordenine extract.

Part 2: Purification of Hordenine by Solid-Phase Extraction (SPE)

The crude extract can be further purified using solid-phase extraction to remove interfering compounds.

Materials and Reagents:

  • Crude hordenine extract

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Ammonium hydroxide

Procedure:

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dissolve the crude hordenine extract in a minimal amount of 20% methanol.

    • Load the dissolved extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 20% methanol to elute polar impurities.

  • Elution:

    • Elute the hordenine from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.

  • Drying:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. The resulting purified solid is enriched in hordenine.

Part 3: Analysis and Quantification by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated hordenine and its concentration can be determined using reverse-phase HPLC with UV detection.

Materials and Reagents:

  • Purified hordenine sample

  • Hordenine standard (for comparison and quantification)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. For mass spectrometry applications, replace phosphoric acid with 0.1% formic acid[6].

  • Sample and Standard Preparation:

    • Dissolve the purified hordenine and a known amount of hordenine standard in the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 224 nm[7].

    • Inject the standard and the sample solutions.

    • Identify the hordenine peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of hordenine in the sample by comparing the peak area with a calibration curve generated from a series of standard solutions of known concentrations.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of hordenine from Hordeum vulgare.

Hordenine_Isolation_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Harvest Harvest Barley Seedlings Separate Separate Roots Harvest->Separate Wash Wash Roots Separate->Wash FreezeDry Freeze-Dry Wash->FreezeDry Grind Grind to Powder FreezeDry->Grind AcidExtraction Acid Extraction (0.1M HCl) Grind->AcidExtraction Centrifuge1 Centrifuge & Collect Supernatant AcidExtraction->Centrifuge1 Basify Adjust pH to 10-11 Centrifuge1->Basify LLE Liquid-Liquid Extraction (Dichloromethane) Basify->LLE Dry Dry & Evaporate LLE->Dry CrudeExtract Crude Hordenine Extract Dry->CrudeExtract Load Load Crude Extract CrudeExtract->Load Condition Condition C18 Cartridge Condition->Load WashSPE Wash with 20% Methanol Load->WashSPE Elute Elute with Methanolic Ammonia WashSPE->Elute DryEluate Evaporate Eluate Elute->DryEluate PurifiedHordenine Purified Hordenine DryEluate->PurifiedHordenine HPLC HPLC-UV Analysis PurifiedHordenine->HPLC Quantify Quantification HPLC->Quantify

Caption: Workflow for the isolation and analysis of hordenine.

Hordenine Biosynthesis and Signaling Pathway

Hordenine is synthesized from tyrosine and has been shown to be involved in plant defense through the jasmonate-dependent signaling pathway.

Hordenine_Signaling_Pathway cluster_biosynthesis Hordenine Biosynthesis cluster_signaling Jasmonate-Dependent Defense Pathway Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Decarboxylation N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Methylation Hordenine_bio Hordenine N_Methyltyramine->Hordenine_bio Methylation Hordenine_sig Hordenine JA_Pathway Jasmonate Signaling Pathway Hordenine_sig->JA_Pathway Defense_Genes Activation of Defense Genes JA_Pathway->Defense_Genes Plant_Defense Enhanced Plant Defense Defense_Genes->Plant_Defense

Caption: Hordenine biosynthesis and its role in plant defense.

Conclusion

This protocol provides a comprehensive guide for the isolation, purification, and analysis of hordenine from Hordeum vulgare. The detailed steps, combined with quantitative data and visual workflows, should enable researchers to successfully obtain and study this important bioactive compound. The elucidation of hordenine's role in the jasmonate-dependent defense pathway opens up further avenues for research into its potential applications in agriculture and medicine.

References

Hordenine as a Forensic Marker for Beer Consumption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a naturally occurring phenethylamine alkaloid, is a constituent of germinated barley (malt), a primary ingredient in beer.[1] Its presence in beer and subsequent absorption into the bloodstream and excretion in urine makes it a promising biomarker for recent beer consumption.[2] In forensic toxicology, the identification of hordenine can provide objective evidence to corroborate statements or suspicions regarding an individual's consumption of beer prior to an incident. This is particularly valuable in cases where the presence of ethanol may have legal implications, such as in driving under the influence (DUI) cases, workplace accidents, or criminal investigations. Hordenine's relatively short half-life provides a detection window that reflects recent consumption.[3][4]

These application notes provide a summary of the current scientific understanding and a detailed protocol for the extraction and quantification of hordenine in biological matrices.

Rationale for Hordenine as a Beer Consumption Marker

The utility of hordenine as a forensic marker is based on the following principles:

  • Specificity: Hordenine is predominantly found in beer due to the malting of barley.[1] While it can be present in other sources like bitter orange or as a component of dietary supplements, its detection in the absence of evidence of other sources strongly suggests beer consumption.[2][5] Other common alcoholic beverages like wine do not contain hordenine.[1]

  • Pharmacokinetics: Following consumption, hordenine is absorbed into the bloodstream, with detectable plasma concentrations appearing shortly after.[3][4] It is then metabolized, primarily through sulfation and glucuronidation, and excreted in the urine.[3] The detection of hordenine and its metabolites provides a clear indication of ingestion.

  • Correlation with Alcohol: Studies have shown a correlation between the elimination of total hordenine and blood alcohol concentration, further strengthening its utility as a marker for beer consumption.

A logical workflow for the application of hordenine as a forensic marker is presented below.

Logical Workflow: Hordenine as a Beer Consumption Marker cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase Case History Case History Sample Collection Sample Collection Case History->Sample Collection Indicates beer consumption Sample Preparation Sample Preparation Sample Collection->Sample Preparation Blood/Urine LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extract Data Processing Data Processing LC-MS/MS Analysis->Data Processing Raw Data Interpretation Interpretation Data Processing->Interpretation Hordenine Concentration Reporting Reporting Interpretation->Reporting Forensic Report

Caption: Logical workflow for hordenine analysis in forensic toxicology.

Quantitative Data

The concentration of hordenine can vary significantly depending on the type of beer. The following tables summarize quantitative data from published studies.

Table 1: Hordenine Concentration in Various Beer Types

Beer TypeAverage Hordenine Concentration (mg/L)Range (mg/L)
Strong Beers>4.04.20 - 8.56
Kölsch3.40-
Altbier2.65-
Pilsner2.461.05 - 6.32
Wheat Beer~2.0-
Beer Cocktails-1.29 - 2.19
Alcohol-Free Beers-1.24 - 1.44

Source:[1][6]

Table 2: Pharmacokinetic Data of Hordenine After Beer Consumption

ParameterValueBiological Matrix
Maximum Plasma Concentration (Cmax)12.0 - 17.3 nMPlasma
Time to Maximum Concentration (Tmax)0 - 60 minPlasma
Elimination Half-Life (t1/2)52.7 - 66.4 minPlasma
Peak Urinary Excretion2 - 3.5 h post-consumptionUrine
Total Urinary Excretion (24h)9.9% of ingested doseUrine

Source:[3][4]

Table 3: Analytical Method Validation Parameters for Hordenine in Serum

ParameterValue
Linearity Range0.2 - 16 ng/mL
Lower Limit of Quantification (LLOQ)0.3 ng/mL
Recovery50% - 125%

Source:[2]

Experimental Protocols

The following is a detailed protocol for the determination of hordenine in human serum, adapted from validated UPLC-MS/MS methods.[2]

Materials and Reagents
  • Hordenine reference standard

  • Hordenine-D4 (internal standard)

  • Dichloromethane

  • Diethyl ether

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Human serum (blank)

Instrumentation
  • Waters Acquity® UPLC system or equivalent

  • Waters Acquity® TQ detector or equivalent tandem mass spectrometer with a positive electrospray ionization (ESI) source

  • Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm, 5-μm particle size) or equivalent

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of serum into a glass tube.

  • Add the internal standard (hordenine-D4) to each sample.

  • Add 2 mL of a dichloromethane and diethyl ether mixture.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Analysis
  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7-8 min: Return to 95% A

    • 8-10 min: Re-equilibration at 95% A

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Hordenine: Precursor ion > Product ion (specific m/z values to be optimized)

    • Hordenine-D4: Precursor ion > Product ion (specific m/z values to be optimized)

The experimental workflow for sample analysis is depicted in the following diagram.

Experimental Workflow for Hordenine Analysis Serum Sample Serum Sample Add Internal Standard Add Internal Standard Serum Sample->Add Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC-MS/MS Injection UPLC-MS/MS Injection Reconstitution->UPLC-MS/MS Injection Data Acquisition and Analysis Data Acquisition and Analysis UPLC-MS/MS Injection->Data Acquisition and Analysis

Caption: Sample preparation and analysis workflow.

Interpretation of Results

  • Qualitative: The presence of hordenine above the limit of detection is a strong indicator of recent beer consumption.

  • Quantitative: While a direct correlation to the amount of beer consumed is challenging due to variations in beer types and individual metabolism, the concentration of hordenine can provide a semi-quantitative estimate of exposure.

  • Context is Key: All toxicological findings should be interpreted in the context of the case history, including witness statements and other evidence. The possibility of hordenine intake from other sources, such as dietary supplements, should be considered and ruled out if possible.

Limitations and Future Research

A significant consideration in forensic toxicology is the stability of analytes in postmortem specimens. To date, there is a lack of published studies specifically investigating the postmortem stability of hordenine. Factors such as enzymatic degradation and bacterial activity could potentially alter hordenine concentrations after death. Therefore, caution should be exercised when interpreting hordenine levels in postmortem samples.

Future research should focus on:

  • Postmortem Stability Studies: Comprehensive studies are needed to evaluate the stability of hordenine in various postmortem matrices (e.g., blood, urine, vitreous humor) under different storage conditions and postmortem intervals.

  • Metabolite Analysis: Further investigation into the pharmacokinetics and stability of hordenine metabolites (sulfate and glucuronide conjugates) may provide a longer detection window and additional markers for beer consumption.

  • Population Studies: Large-scale studies are required to establish typical hordenine concentrations in the general population following consumption of different types of beer to aid in the interpretation of forensic results.

Hordenine Signaling Pathway

For informational purposes, hordenine has been identified as a biased agonist of the dopamine D2 receptor.[3] It activates the receptor through G-protein signaling, which may contribute to the rewarding effects of beer consumption. This is distinct from the primary mechanism of dopamine.

Hordenine Signaling at Dopamine D2 Receptor cluster_0 cluster_1 cluster_2 Hordenine Hordenine D2R Dopamine D2 Receptor Hordenine->D2R Binds to G_Protein G-Protein Signaling D2R->G_Protein Activates Reward_Response Potential Prolonged Reward Response G_Protein->Reward_Response Leads to

Caption: Hordenine's interaction with the dopamine D2 receptor.

References

Hordenine: A Promising Neuroprotective Agent in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Hordenine, a naturally occurring phenylethylamine alkaloid found in sources like germinated barley and bitter orange, is emerging as a compound of significant interest in Parkinson's disease (PD) research.[1][2] Studies have demonstrated its potential to mitigate motor deficits and protect dopaminergic neurons in various preclinical models. These effects are attributed to its dual action as a dopamine D2 receptor (DRD2) agonist and a potent anti-inflammatory agent.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing hordenine in PD research models, aimed at researchers, scientists, and drug development professionals.

Application Notes

Hordenine's neuroprotective effects are primarily linked to two key mechanisms:

  • Dopamine D2 Receptor (DRD2) Agonism: Hordenine acts as a direct agonist of the DRD2, mimicking the action of dopamine.[1][2][5] This stimulation of postsynaptic dopamine receptors can help compensate for the dopamine deficiency that characterizes Parkinson's disease, thereby improving motor symptoms.[1][2] Unlike dopamine, hordenine has the ability to cross the blood-brain barrier.[5][6]

  • Anti-inflammatory and Antioxidant Activity: Chronic neuroinflammation is a key pathological feature of Parkinson's disease.[3][4] Hordenine has been shown to suppress neuroinflammation by inhibiting the activation of microglia and downregulating pro-inflammatory signaling pathways, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][7] This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[3][8] Furthermore, hordenine may exert antioxidant effects, although this is a less explored mechanism in the context of PD.[7]

Additionally, some evidence suggests that hordenine may act as a monoamine oxidase B (MAO-B) inhibitor.[9] MAO-B is an enzyme that degrades dopamine in the brain, and its inhibition is a therapeutic strategy in PD to increase dopamine availability.[10][11]

Experimental Models

Hordenine has been successfully tested in a variety of established Parkinson's disease models:

  • In Vitro Models:

    • SH-SY5Y human neuroblastoma cells: These cells are a widely used model for studying dopaminergic neuron function and toxicity.[1][12][13] They can be treated with neurotoxins like MPP+ (the active metabolite of MPTP) or 6-hydroxydopamine (6-OHDA) to mimic PD pathology.[12][13]

    • BV-2 microglial cells: This cell line is used to study neuroinflammation. Lipopolysaccharide (LPS) is often used to induce an inflammatory response in these cells.[3][4]

  • In Vivo Models:

    • MPTP-induced mouse model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely replicating the primary pathology of PD in mice.[1][14][15]

    • 6-OHDA-induced rat and mouse models: 6-hydroxydopamine is another neurotoxin that is directly injected into the brain to create lesions in the dopaminergic system.[1][3][16]

    • Caenorhabditis elegans model: This nematode model can be used to study the effects of hordenine on α-synuclein accumulation and dopamine-dependent behaviors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of hordenine in various Parkinson's disease models.

Table 1: Effects of Hordenine on Motor Function in MPTP-Induced Mice [1]

Behavioral TestTreatment GroupResult
Pole Test MPTP + Hordenine (20 mg/kg)Significant decrease in time to turn and climb down compared to MPTP group.
Gait Analysis MPTP + Hordenine (20 mg/kg)Significant improvement in average speed, cadence, stride length, and swing speed compared to MPTP group.

Table 2: Neuroprotective and Anti-inflammatory Effects of Hordenine

ModelTreatmentKey FindingReference
6-OHDA Rat Model Hordenine (50 mg/kg)Significantly inhibited the loss of dopaminergic neurons in the substantia nigra.[3]
BV-2 Cells (LPS-induced) HordenineInhibited the production of pro-inflammatory cytokines (TNF-α, IL-6).[3]
SH-SY5Y Cells HordenineIncreased levels of phosphorylated CREB and BDNF.[1]
Alzheimer's Rat Model Hordenine (50 & 75 mg/kg)Significantly reduced pro-inflammatory cytokines (IL-1β, TNF-α) and NF-κB levels.[17]

Experimental Protocols

In Vitro Protocols

1. Neuroprotection Assay in SH-SY5Y Cells

  • Objective: To assess the protective effect of hordenine against neurotoxin-induced cell death.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[18][19]

  • Protocol:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of hordenine (e.g., 1, 10, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding a neurotoxin such as MPP+ (e.g., 500 µM) or 6-OHDA (e.g., 100 µM) to the wells (excluding the control group).[12][13]

    • Incubate for 24-48 hours.

    • Assess cell viability using an MTT assay or similar method.

2. Anti-inflammatory Assay in BV-2 Microglial Cells

  • Objective: To evaluate the effect of hordenine on the inflammatory response in microglial cells.

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Protocol:

    • Seed BV-2 cells in 24-well plates.

    • Pre-treat the cells with different concentrations of hordenine for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

    • Cell lysates can be used for Western blot analysis to determine the expression of proteins in the NF-κB and MAPK signaling pathways.

In Vivo Protocols

1. MPTP-Induced Mouse Model of Parkinson's Disease

  • Objective: To investigate the effect of hordenine on motor deficits and dopaminergic neuron survival in a mouse model of PD.

  • Animals: C57BL/6 mice are commonly used.[1][14]

  • Protocol:

    • Administer MPTP (e.g., 20-30 mg/kg, intraperitoneal injection) once daily for 5-7 consecutive days to induce the parkinsonian phenotype.[1][14]

    • Administer hordenine (e.g., 10, 20, or 50 mg/kg) by oral gavage or intraperitoneal injection daily.[1][3] Hordenine treatment can be started before, during, or after MPTP administration depending on the study design (preventive or therapeutic).

    • Perform behavioral tests to assess motor function, such as the pole test and gait analysis, at the end of the treatment period.[1]

    • At the end of the experiment, sacrifice the animals and collect brain tissue.

    • Analyze the substantia nigra and striatum for:

      • Tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) using immunohistochemistry.[20]

      • Dopamine and its metabolites (DOPAC, HVA) levels using HPLC.[15]

      • Expression of inflammatory markers and signaling proteins by Western blot or ELISA.

2. 6-OHDA-Induced Rat Model of Parkinson's Disease

  • Objective: To assess the neuroprotective effects of hordenine in a unilateral lesion model of PD.

  • Animals: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Protocol:

    • Anesthetize the rats and perform stereotaxic surgery to inject 6-OHDA into the medial forebrain bundle or the substantia nigra.[3] This creates a unilateral lesion.

    • Administer hordenine (e.g., 50 mg/kg, oral gavage) daily, starting before or after the 6-OHDA lesion.[3]

    • Assess motor asymmetry using the apomorphine- or amphetamine-induced rotation test.

    • After the treatment period, sacrifice the animals and perform histological and biochemical analyses on the brain tissue as described for the MPTP model.

Signaling Pathways and Experimental Workflows

hordenine_signaling_pathway cluster_inflammation Neuroinflammation cluster_dopamine Dopaminergic Synapse LPS LPS Microglia Microglia LPS->Microglia NF-kB_MAPK NF-κB & MAPK Pathways Microglia->NF-kB_MAPK Activation Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB_MAPK->Pro-inflammatory\nCytokines Production Neuronal\nDamage Neuronal Damage Pro-inflammatory\nCytokines->Neuronal\nDamage Hordenine_inflam Hordenine Hordenine_inflam->NF-kB_MAPK Inhibition Hordenine_da Hordenine DRD2 Dopamine D2 Receptor Hordenine_da->DRD2 Agonist Downstream\nSignaling Downstream Signaling (e.g., ↑p-CREB, ↑BDNF) DRD2->Downstream\nSignaling Activation Neuroprotection\nMotor Improvement Neuroprotection & Motor Improvement Downstream\nSignaling->Neuroprotection\nMotor Improvement

Caption: Hordenine's dual mechanism of action in Parkinson's disease models.

experimental_workflow_invivo Animal_Model Induce PD Model (e.g., MPTP in mice) Hordenine_Admin Hordenine Administration (e.g., 20-50 mg/kg, p.o.) Animal_Model->Hordenine_Admin Behavioral_Tests Behavioral Assessment (Pole Test, Gait Analysis) Hordenine_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection (Substantia Nigra, Striatum) Behavioral_Tests->Tissue_Collection Histological_Analysis Histological Analysis (TH Staining) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Analysis (HPLC, Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis experimental_workflow_invitro Cell_Culture Cell Culture (SH-SY5Y or BV-2) Hordenine_Pretreat Hordenine Pre-treatment Cell_Culture->Hordenine_Pretreat Toxin_Induction Induce Toxicity/Inflammation (MPP+ or LPS) Hordenine_Pretreat->Toxin_Induction Incubation Incubation (24-48 hours) Toxin_Induction->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Cytokine_Measurement Cytokine Measurement (ELISA) Incubation->Cytokine_Measurement Protein_Analysis Protein Analysis (Western Blot) Incubation->Protein_Analysis

References

Application Note: Development of a Cell-Based Assay for Screening Hordenine and a-Lipoic Acid Binding to the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hordenine, a phenylethylamine alkaloid found in various plants, has garnered interest for its potential pharmacological activities. Emerging evidence suggests that hordenine acts as an agonist at the dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR) critically involved in neurotransmission and a key target for therapeutics addressing neurological and psychiatric disorders. The D2R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This application note provides a comprehensive protocol for developing a robust cell-based assay to characterize the binding of hordenine to the human dopamine D2 receptor and to assess its functional consequences. The assay is designed for researchers in drug discovery and pharmacology to screen and characterize compounds targeting the D2R.

Principle of the Assays

This protocol outlines two key cell-based assays: a radioligand binding assay to determine the affinity of hordenine for the D2R and a functional assay to measure the downstream effect on cAMP production.

  • Radioligand Binding Assay: This competitive binding assay utilizes a known high-affinity radiolabeled antagonist for the D2R, [3H]-spiperone, to determine the binding affinity (Ki) of unlabeled ligands, such as hordenine. The assay measures the ability of a test compound to displace the radioligand from the receptor, allowing for the quantification of its binding affinity.

  • cAMP Functional Assay: This assay quantifies the functional consequence of D2R activation. As the D2R is Gi/o-coupled, its activation by an agonist like hordenine will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of forskolin, an adenylyl cyclase activator, which establishes a detectable baseline of cAMP.

Data Presentation

The following tables summarize the binding affinities and functional potencies of hordenine and reference compounds at the human dopamine D2 receptor.

Table 1: Radioligand Binding Affinity for the Human Dopamine D2 Receptor

CompoundLigand TypeRadioligandCell LineKi (nM)
HordenineAgonist[3H]-spiperoneHEK293-D2R13,000
QuinpiroleAgonist[3H]-spiperoneMouse StriatumN/A
HaloperidolAntagonist[3H]-spiperoneCHO-K1/D2R2.0 - 2.84[2]

Table 2: Functional Potency at the Human Dopamine D2 Receptor (cAMP Inhibition)

CompoundLigand TypeCell LineEC50/IC50 (nM)
HordenineAgonistNot ReportedNot Reported
DopamineAgonistDRD2 Nomad Cell Line2760[3]
QuinpiroleAgonistCHO-D2 cells1.1[4]
HaloperidolAntagonistCHO-D2 cellsNot Reported

Experimental Protocols

Cell Culture

Recommended Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor (long isoform). Several commercial vendors provide such cell lines.

Culture Medium:

  • DMEM, high glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418 or Puromycin, concentration to be determined based on the cell line provider's recommendation)

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For assays, seed cells into appropriate multi-well plates (e.g., 96-well) and allow them to adhere and reach the desired confluency (typically 24-48 hours).

Radioligand Binding Assay Protocol

Materials:

  • HEK293-D2R cells

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol)

  • Unlabeled Ligands: Hordenine, Quinpirole, Haloperidol

  • Non-specific binding control: 10 µM Haloperidol

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Harvest HEK293-D2R cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of binding buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

      • 50 µL of a range of concentrations of the unlabeled test compound (e.g., hordenine).

      • 50 µL of [3H]-spiperone (at a final concentration close to its Kd, e.g., 0.2-0.5 nM).

      • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

    • Wash the filters 3-4 times with ice-cold binding buffer.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay Protocol

Materials:

  • CHO-D2R cells

  • Assay Buffer: HBSS or serum-free medium with 0.5 mM IBMX (a phosphodiesterase inhibitor)

  • Forskolin

  • Test compounds: Hordenine, Quinpirole

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well or 96-well white opaque assay plates

Procedure:

  • Cell Plating:

    • Seed CHO-D2R cells into a 96-well white opaque plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Agonist Assay:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of assay buffer containing a range of concentrations of the agonist (e.g., hordenine or quinpirole).

    • Add 50 µL of assay buffer containing forskolin (the final concentration of forskolin should be pre-determined to elicit a submaximal stimulation of cAMP, e.g., 1-10 µM).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels (or the assay signal) against the log concentration of the agonist.

    • Determine the EC50 value using a sigmoidal dose-response curve fit.

Visualizations

G_protein_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Hordenine Hordenine (Agonist) Hordenine->D2R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay prep Prepare HEK293-D2R Cell Membranes incubate Incubate Membranes with [3H]-spiperone & Hordenine prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze_binding Analyze Data (IC50, Ki) count->analyze_binding plate Plate CHO-D2R Cells treat Treat with Forskolin and Hordenine plate->treat lyse Lyse Cells treat->lyse measure Measure cAMP Levels lyse->measure analyze_functional Analyze Data (EC50) measure->analyze_functional

Caption: Experimental Workflow for Hordenine Receptor Binding Assay.

References

Application Notes and Protocols for In Vivo Administration of Hordenine in Motor Deficit Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hordenine, a naturally occurring phenethylamine alkaloid found in sources like barley and beer, has garnered scientific interest for its potential therapeutic effects on motor deficits.[1] This document provides detailed application notes and protocols for the in vivo administration of hordenine in mouse models of motor dysfunction, particularly those mimicking Parkinson's disease. The protocols outlined below are based on established research demonstrating hordenine's efficacy in improving locomotor function, gait, and postural balance.[1][2]

Mechanism of Action

Hordenine primarily acts as a dopamine D2 receptor (DRD2) agonist.[1][2][3] In neurodegenerative conditions like Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra leads to dopamine deficiency in the striatum, resulting in characteristic motor impairments.[1][2] By activating DRD2, hordenine can mimic the effects of dopamine, thereby alleviating these motor deficits.[1][2] Additionally, hordenine has been shown to possess neuroprotective and anti-inflammatory properties, potentially by inhibiting the NF-κB and MAPK signaling pathways.[4]

Data Presentation: Quantitative Summary of Hordenine Administration and Effects

The following table summarizes key quantitative data from preclinical studies investigating the effects of hordenine on motor deficits in mice.

ParameterDetailsReference
Animal Model MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson's disease model in mice.[2]
6-OHDA (6-hydroxydopamine)-induced Parkinson's disease model in mice.[2]
Hordenine Dosage 30 mg/kg/day and 100 mg/kg/day.[2]
Administration Route Oral gavage.[5]
Vehicle 0.5% carboxymethylcellulose sodium (CMC-Na).[2]
Treatment Duration 12 consecutive days following the last MPTP injection.[2]
22 consecutive days for the 6-OHDA model.[2]
Positive Control Pramipexole (PPX) at 1 mg/kg, suspended in 0.5% CMC-Na.[2]
Key Behavioral Tests Pole test, Gait analysis.[2]
Observed Effects - Improved locomotor dysfunction.[1][2] - Ameliorated gait abnormalities.[1][2] - Corrected postural imbalance.[1][2][1][2]

Experimental Protocols

Preparation of Hordenine Solution
  • Materials: Hordenine (analytical grade), 0.5% Carboxymethylcellulose sodium (CMC-Na) solution.

  • Procedure:

    • Calculate the required amount of hordenine based on the desired concentration (e.g., for a 10 mg/mL solution to deliver 100 mg/kg to a 25g mouse, the volume would be 0.25 mL).

    • Weigh the calculated amount of hordenine powder.

    • Suspend the hordenine powder in the 0.5% CMC-Na solution.

    • Vortex or sonicate the suspension until it is homogeneous. Prepare fresh daily.

MPTP-Induced Parkinson's Disease Mouse Model
  • Animals: 12-week-old male C57BL/6 mice are commonly used.[6]

  • Acclimatization: Allow mice to acclimate to the housing conditions for at least one week prior to the experiment.[6]

  • MPTP Administration:

    • Dissolve MPTP hydrochloride in sterile saline.

    • Administer MPTP intraperitoneally (i.p.) at a dose of 30 mg/kg/day for five consecutive days.[2]

    • House mice under appropriate safety conditions due to the neurotoxicity of MPTP.

Hordenine Administration
  • Grouping: Randomly divide the mice into the following groups (n=10 per group):

    • Control (Vehicle only)

    • MPTP + Vehicle

    • MPTP + Hordenine (30 mg/kg)

    • MPTP + Hordenine (100 mg/kg)

    • MPTP + Pramipexole (1 mg/kg) (Positive Control)

  • Administration:

    • Beginning after the last MPTP injection, administer the respective treatments orally via gavage once daily.[2]

    • Continue the administration for 12 consecutive days.[2]

Behavioral Testing for Motor Deficits

It is recommended to perform a battery of behavioral tests to assess different aspects of motor function.[7][8]

This test evaluates bradykinesia and overall motor coordination.[9][10]

  • Apparatus: A vertical wooden or metal pole (approximately 50 cm long, 1 cm in diameter) with a rough surface, placed in the home cage.

  • Procedure:

    • Place the mouse head-upward on the top of the pole.

    • Record the time it takes for the mouse to turn completely downward (T-turn) and the time to climb down to the base of the pole (T-climb).

    • A cut-off time of 60 seconds is typically used.

This provides detailed information about walking patterns and coordination.[2]

  • Apparatus: A runway with a transparent floor and a high-speed camera positioned underneath.

  • Procedure:

    • Allow the mouse to walk along the runway.

    • Record several runs for each mouse.

    • Analyze the video recordings to determine various gait parameters, including:

      • Average speed

      • Cadence (steps per second)

      • Stride length

      • Step cycle

      • Stand/swing phase duration

This test is widely used to assess motor coordination and balance.[8][9][11]

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Train the mice on the rotarod at a constant speed (e.g., 5 rpm) for a few days prior to testing.

    • During testing, place the mouse on the rod and gradually accelerate the rotation (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials for each mouse and average the results.

Visualization of Pathways and Workflows

G cluster_0 Animal Model Induction cluster_1 Treatment Administration cluster_2 Behavioral Assessment cluster_3 Data Analysis acclimatization Acclimatization (1 week) mptp_injection MPTP Injection (30 mg/kg/day, i.p.) for 5 days acclimatization->mptp_injection grouping Random Grouping mptp_injection->grouping oral_gavage Daily Oral Gavage (12 days) grouping->oral_gavage vehicle Vehicle (0.5% CMC-Na) oral_gavage->vehicle hordenine_low Hordenine (30 mg/kg) oral_gavage->hordenine_low hordenine_high Hordenine (100 mg/kg) oral_gavage->hordenine_high ppx Pramipexole (1 mg/kg) oral_gavage->ppx pole_test Pole Test oral_gavage->pole_test gait_analysis Gait Analysis data_analysis Statistical Analysis pole_test->data_analysis rotarod Rotarod Test gait_analysis->data_analysis rotarod->data_analysis

Caption: Experimental workflow for in vivo hordenine administration and motor deficit assessment in mice.

G hordenine Hordenine drd2 Dopamine D2 Receptor (DRD2) hordenine->drd2 Agonist nfkb_mapk NF-κB and MAPK Signaling Pathways hordenine->nfkb_mapk Inhibition downstream Downstream Signaling drd2->downstream motor_improvement Amelioration of Motor Deficits downstream->motor_improvement neuroinflammation Neuroinflammation nfkb_mapk->neuroinflammation Reduces neuroprotection Neuroprotection neuroinflammation->neuroprotection neuroprotection->motor_improvement

Caption: Proposed signaling pathways for hordenine's effects on motor function.

References

Application Notes and Protocols for the Analytical Detection of Hordenine in Dietary Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley (Hordeum vulgare), from which it derives its name. It is structurally related to the stimulant ephedrine and is often included in dietary supplements marketed for weight loss and athletic performance. Due to its potential stimulant effects, including increased heart rate and blood pressure, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have raised concerns about its safety in these products.[1][2] The FDA has determined that hordenine is a "new dietary ingredient" for which a notification has not been submitted, rendering products containing it as "adulterated."[1][3] Therefore, robust and validated analytical methods for the accurate detection and quantification of hordenine in complex dietary supplement matrices are crucial for quality control, regulatory compliance, and consumer safety.

This document provides detailed application notes and protocols for the analysis of hordenine in dietary supplements using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The two primary analytical techniques for the quantification of hordenine in dietary supplements are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is widely accessible and cost-effective for the routine analysis of hordenine. It relies on the principle that hordenine absorbs ultraviolet (UV) light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of hordenine in the sample. While reliable, this method may be susceptible to interference from other compounds in complex matrices that absorb at a similar wavelength.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that provides a high degree of confidence in the identification and quantification of hordenine.[4][5][6] After chromatographic separation, the molecules are ionized and fragmented. The mass spectrometer then detects specific parent and daughter ions of hordenine, providing a unique molecular fingerprint that minimizes the risk of interference from other components in the supplement matrix.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. These values can vary based on the specific instrument, column, and matrix being analyzed.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 5 ng/mL[7][8]
Linearity (R²) > 0.995> 0.999[5]
Recovery 85 - 115%88 - 125%[4]
Precision (RSD) < 5%< 15%

Experimental Protocols

Generic Sample Preparation for Dietary Supplements

Dietary supplements come in various forms, including powders, capsules, and liquids. This protocol provides a general framework for extracting hordenine from these matrices.

Materials:

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Homogenization:

    • Powders: Accurately weigh approximately 100 mg of the homogenized powder into a 50 mL centrifuge tube.

    • Capsules: Open a representative number of capsules (e.g., 10), empty and mix the contents thoroughly. Weigh approximately 100 mg of the mixed powder.

    • Liquids: Pipette a known volume (e.g., 1 mL) of the liquid supplement into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an appropriate extraction solvent to the centrifuge tube. A common solvent is methanol/water (80:20, v/v) with 0.1% formic acid.

    • Vortex the mixture for 5 minutes to ensure thorough mixing.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath to facilitate extraction.

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pelletize solid excipients.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.

  • Dilution (if necessary):

    • Depending on the expected concentration of hordenine, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

Sample_Preparation_Workflow cluster_0 Sample Homogenization cluster_1 Extraction cluster_2 Clarification Sample Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh Homogenize->Weigh Add_Solvent Add_Solvent Weigh->Add_Solvent Vortex Vortex Add_Solvent->Vortex Sonicate Sonicate Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Centrifuge->Filter Analysis Analysis Filter->Analysis

Figure 1. General workflow for dietary supplement sample preparation.
HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 10-40% B

    • 15-20 min: 40-90% B

    • 20-22 min: 90% B

    • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 224 nm[9]

Procedure:

  • Prepare a series of hordenine standard solutions in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the hordenine peak based on its retention time compared to the standard.

  • Quantify the amount of hordenine in the sample using the calibration curve.

LC-MS/MS Method Protocol

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 or HILIC analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: (Can be optimized based on the specific column and system)

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hordenine: Precursor ion (m/z) 166.1 → Product ion (m/z) 121.1

    • (Optional Internal Standard: Hordenine-d6) Precursor ion (m/z) 172.1 → Product ion (m/z) 127.1

  • Collision Energy and other MS parameters: Optimize based on the specific instrument.

Procedure:

  • Prepare a series of hordenine standard solutions in the mobile phase (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Confirm the identity of hordenine by comparing the retention time and the ratio of the MRM transitions to a reference standard.

  • Quantify the amount of hordenine in the sample using the calibration curve.

LCMS_Workflow Prepared_Sample Prepared_Sample LC_Separation Liquid Chromatography (Separation) Prepared_Sample->LC_Separation ESI Electrospray Ionization (Ion Formation) LC_Separation->ESI Mass_Analyzer_1 Quadrupole 1 (Precursor Ion Selection) ESI->Mass_Analyzer_1 Collision_Cell Quadrupole 2 (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer_2 Detector Detector (Signal Acquisition) Mass_Analyzer_2->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Figure 2. LC-MS/MS analytical workflow for hordenine detection.

Method Validation

For both HPLC-UV and LC-MS/MS methods, it is essential to perform a proper method validation to ensure the reliability of the results. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of hordenine in dietary supplements. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the availability of instrumentation. Proper sample preparation and method validation are critical to ensure accurate and defensible results, which are paramount for regulatory compliance and consumer safety in the dietary supplement industry.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Hordenine Following Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of hordenine pharmacokinetics following oral administration. The included protocols and data are intended to guide researchers in designing and conducting their own studies on this bioactive compound.

Hordenine, a phenylethylamine alkaloid found in various plants, including germinated barley, has garnered interest for its potential pharmacological effects.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its safety and efficacy.

Pharmacokinetic Profile of Hordenine

Hordenine is rapidly absorbed after oral administration, though its bioavailability can be influenced by efflux transport and first-pass metabolism in intestinal epithelial cells.[1] Studies in humans have shown that after consuming beer containing hordenine, maximum plasma concentrations are reached within 0 to 60 minutes.[2][3] The primary metabolic pathways for hordenine involve phase II metabolism, initially dominated by sulfation, followed by glucuronidation.[2][3]

The elimination half-life of free hordenine in human plasma is relatively short, ranging from 52.7 to 66.4 minutes.[3] A significant portion of the ingested hordenine is excreted in the urine, with about 9.9% of the dose being eliminated within 24 hours.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of hordenine from various studies.

Table 1: Pharmacokinetic Parameters of Hordenine in Humans after Oral Administration (from Beer Consumption)

ParameterValueReference
Dose 0.075 mg/kg body weight[2][3]
Tmax (Time to Maximum Concentration) 0 - 60 min[2][3]
Cmax (Maximum Concentration) of free hordenine 12.0 - 17.3 nM[2][3]
Elimination Half-life (t1/2) of free hordenine 52.7 - 66.4 min[3]
Urinary Excretion (24h) ~9.9% of ingested dose[2][3]

Table 2: Pharmacokinetic Parameters of Hordenine in Horses after Oral Administration

ParameterValueReference
Dose 2.0 mg/kg body weight[4][5]
Tmax (Time to Maximum Concentration) ~1 h[4][5]
Cmax (Maximum Concentration) ~0.15 - 0.17 µg/mL[4]
Bioavailability ~100%[4]

Table 3: Pharmacokinetic Parameters of Hordenine in Rats after Oral Administration

ParameterValueReference
Tmax (Time to Maximum Concentration) 65 ± 14 min[6]
Cmax (Maximum Concentration) 16.4 ± 7.8 µg/L[6]
Elimination Half-life (t1/2) 54 ± 19 min[6]
Apparent Volume of Distribution (Vd) 6000 ± 2600 L[6]

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

This protocol is based on the methodology for studying hordenine pharmacokinetics after beer consumption.[2][3]

a. Study Design:

  • Subjects: Healthy human volunteers.

  • Administration: Oral administration of a standardized dose of hordenine via beer.

  • Sample Collection: Collect blood samples at predefined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240 minutes) post-administration. Collect urine samples over a 24-hour period.

b. Sample Processing:

  • Blood: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Urine: Measure the total volume of urine collected over 24 hours and store aliquots at -20°C.

c. Bioanalytical Method: UHPLC-ESI-MS/MS

  • Instrumentation: An ultrahigh-performance liquid chromatography (UHPLC) system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).[2][3]

  • Sample Preparation: Perform protein precipitation of plasma samples. For urine samples, a simple dilution may be sufficient. Use a deuterated internal standard (e.g., hordenine-d6) for accurate quantification.[7]

  • Chromatographic Separation: Utilize a suitable C18 column with a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[8]

In Vivo Pharmacokinetic Study in Animals (Rats)

This protocol is adapted from a study on hordenine pharmacokinetics in rats.[9]

a. Study Design:

  • Animals: Sprague-Dawley rats.

  • Administration: Oral gavage of a defined hordenine solution.

  • Sample Collection: Collect blood samples via tail vein or other appropriate methods at various time points post-administration.

b. Sample Processing:

  • Centrifuge blood samples to obtain plasma.

  • Perform protein precipitation using a mixture of acetonitrile and methanol (9:1, v/v).[9]

c. Bioanalytical Method: UPLC-MS/MS

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer.[9]

  • Internal Standard: Use a suitable internal standard such as caulophylline.[9]

  • Chromatographic Separation: Employ a UPLC BEH HILIC column with a gradient mobile phase consisting of acetonitrile (containing 10mM ammonium formate) and water (containing 0.1% formic acid and 10 mM ammonium formate).[9]

  • Mass Spectrometry: Use an electrospray ionization source in positive ion mode and MRM for quantification.[9] The target fragment ions for hordenine are m/z 166.1 → 121.0.[9]

Visualizations

Experimental_Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Dosing Oral Administration of Hordenine Sampling Blood/Urine Sample Collection Dosing->Sampling Time Points Preparation Sample Preparation (e.g., Protein Precipitation) Sampling->Preparation Biological Matrix Analysis UPLC-MS/MS Analysis Preparation->Analysis Processed Sample Quantification Quantification of Hordenine & Metabolites Analysis->Quantification Raw Data Modeling Pharmacokinetic Modeling Quantification->Modeling Concentration Data

Caption: Experimental workflow for a hordenine pharmacokinetic study.

PK_Modeling_Process Data Plasma Concentration-Time Data ModelSelection Model Selection (e.g., Compartmental Analysis) Data->ModelSelection ParameterEstimation Parameter Estimation (Cmax, Tmax, AUC, t1/2) ModelSelection->ParameterEstimation ModelValidation Model Validation (Goodness-of-fit) ParameterEstimation->ModelValidation Interpretation Interpretation of PK Parameters ModelValidation->Interpretation

Caption: Logical flow of the pharmacokinetic modeling process.

Hordenine_Metabolism cluster_PhaseII Phase II Metabolism Hordenine Hordenine Sulfate Hordenine Sulfate Hordenine->Sulfate Sulfation Glucuronide Hordenine Glucuronide Hordenine->Glucuronide Glucuronidation Excretion Urinary Excretion Sulfate->Excretion Glucuronide->Excretion

Caption: Primary metabolic pathways of hordenine.

References

Application Note: Rapid Hordenine Quantification in Plant Matrices Using DART-HRMS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plants, including barley (Hordeum vulgare), bitter orange (Citrus aurantium), and certain cacti. It is known for its mild stimulant and nootropic effects, leading to its inclusion in dietary supplements and performance enhancers. Traditional methods for hordenine quantification, such as HPLC and GC-MS, often require extensive and time-consuming sample preparation steps.[1][2] Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) offers a powerful alternative for rapid, direct, and sensitive analysis of hordenine in complex plant matrices with minimal to no sample preparation.[1][3][4] This application note provides a detailed protocol for the quantification of hordenine in plant materials using DART-HRMS.

Principle of DART-HRMS

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state.[4][5] In the DART source, heated helium gas is subjected to an electrical discharge, creating a plasma of electronically excited helium atoms (metastables).[3][5] These metastables interact with ambient atmospheric molecules (typically water) to create protonated water clusters, which act as the primary ionizing agents. When a sample is introduced into this gas stream, the analyte molecules on the surface are thermally desorbed and ionized via proton transfer. The resulting ions are then guided into a high-resolution mass spectrometer (HRMS) for accurate mass analysis and quantification. This process is nearly instantaneous and circumvents the need for chromatographic separation.[3]

Experimental Protocols

Materials and Reagents
  • Standards: Hordenine hydrochloride (analytical standard), Hordenine-d6 (internal standard).

  • Solvents: Methanol (LC-MS grade), Deionized water.

  • Plant Material: Dried and ground plant tissue (e.g., leaves, stems, roots).

  • Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, micropipettes, autosampler vials or glass capillaries for sample introduction.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of hordenine hydrochloride and dissolve in 10 mL of methanol.

    • Accurately weigh 1 mg of hordenine-d6 and dissolve in 1 mL of methanol.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the hordenine-d6 primary stock solution 1:100 with methanol.

  • Calibration Standards (0.5 - 100 µg/mL):

    • Prepare a series of calibration standards by serial dilution of the hordenine primary stock solution with methanol.

    • Spike each calibration standard with the internal standard working solution to a final concentration of 1 µg/mL. For example, to 1 mL of each calibration standard, add 100 µL of the 10 µg/mL IS solution.

Sample Preparation

The key advantage of DART is the minimal sample preparation required.[4][6]

Method A: Direct Analysis (for fresh or homogenous material)

  • Cut a small, representative piece of the fresh plant material (e.g., a 2x2 mm leaf section).

  • Using forceps, hold the sample in the DART gas stream between the ion source and the mass spectrometer inlet.

Method B: Simple Solvent Extraction (for dried or powdered material)

  • Accurately weigh 10-20 mg of the homogenized, dried plant powder into a microcentrifuge tube.

  • Add 1 mL of methanol containing the internal standard (1 µg/mL hordenine-d6).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the solid material.

  • Dip the closed end of a clean glass capillary into the supernatant and present it to the DART gas stream for analysis.

DART-HRMS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterSetting
DART Source
Ionization ModePositive (+)
GasHelium
Gas Temperature350 - 450 °C
Grid Electrode Voltage+250 V
Mass Spectrometer
Mass AnalyzerOrbitrap or Time-of-Flight (TOF)
Mass Rangem/z 50 - 500
Resolution> 60,000 FWHM
Monitored Ions (Exact Mass)Hordenine [M+H]⁺: 166.1226
Hordenine-d6 [M+H]⁺: 172.1594

Data Presentation and Results

Quantitative analysis is performed by generating a calibration curve based on the peak area ratio of the hordenine analyte to the hordenine-d6 internal standard. The method should be validated for linearity, accuracy, precision, and sensitivity.

Table 1: Quantitative Performance of the DART-HRMS Method

ParameterResultReference
Lower Limit of Quantification (LLOQ)1 µg/mL[1]
Linearity Range (R²)1 - 100 µg/mL (>0.99)[2]
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Example Hordenine Concentrations in Plant-Derived Products

Sample MatrixHordenine Concentration (mg/g)Reference
Sceletium tortuosum Product 10.027[1]
Sceletium tortuosum Product 21.071[1]
Germinated Barley (Hordeum vulgare)Varies with germination time[7][8]

Mandatory Visualizations

Hordenine Biosynthesis Pathway

The biosynthesis of hordenine in plants like barley begins with the amino acid L-Tyrosine.[7] Tyrosine undergoes decarboxylation to form tyramine, which is then sequentially N-methylated twice, using S-adenosyl methionine (SAM) as a methyl donor, to first produce N-methyltyramine and finally hordenine.[8][9]

G cluster_pathway Hordenine Biosynthesis Pathway tyrosine L-Tyrosine tyramine Tyramine tyrosine->tyramine  Tyrosine  Decarboxylase n_methyl N-Methyltyramine tyramine->n_methyl  N-Methyltransferase  (SAM -> SAH) hordenine Hordenine n_methyl->hordenine  N-Methyltransferase  (SAM -> SAH)

Hordenine biosynthesis from L-Tyrosine in plants.
Experimental Workflow

The workflow for hordenine quantification using DART-HRMS is streamlined, emphasizing speed and efficiency from sample collection to final data analysis.

G cluster_workflow DART-HRMS Experimental Workflow A Plant Sample Collection B Minimal Sample Prep (e.g., Methanol Extraction) A->B C Internal Standard Spiking B->C D DART-HRMS Analysis C->D E Data Processing & Quantification D->E

Streamlined workflow for hordenine quantification.

Conclusion

DART-HRMS provides a robust, rapid, and reliable method for the quantification of hordenine in various plant matrices.[1][10] The elimination of complex sample preparation and chromatographic separation steps significantly reduces analysis time, making it an ideal high-throughput screening tool for quality control in the dietary supplement industry, forensic analysis of plant-based psychoactive materials, and research in plant metabolomics.[2][11][12] The protocol presented here is validated and demonstrates excellent sensitivity and accuracy, proving DART-HRMS to be a superior alternative to conventional analytical techniques.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Hordenine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of hordenine analogs. Detailed protocols for chemical synthesis and key biological assays are provided to guide researchers in the exploration of this versatile scaffold for various therapeutic applications, including as modulators of G-protein coupled receptors and as anti-infective agents.

Introduction

Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Its structural simplicity and amenability to chemical modification make it an attractive scaffold for the development of novel therapeutic agents. Hordenine and its analogs have been shown to interact with a range of biological targets, including adrenergic receptors and trace amine-associated receptor 1 (TAAR1), and exhibit activities such as quorum sensing inhibition in pathogenic bacteria.[1][2][3] This document outlines synthetic strategies for the preparation of hordenine analogs and provides detailed protocols for their biological characterization, facilitating structure-activity relationship (SAR) studies.

Synthesis of Hordenine Analogs

The synthesis of hordenine analogs can be achieved through various established synthetic routes. The general structure of a hordenine analog consists of a substituted phenyl ring connected to an ethylamine backbone, with further modifications possible on the amine. Key synthetic strategies include:

  • Reductive Amination: A versatile method for introducing or modifying the N-alkyl groups of the phenethylamine core. This typically involves the reaction of a phenethylamine precursor with an aldehyde or ketone in the presence of a reducing agent.

  • N-Alkylation: Direct alkylation of the amino group of tyramine or a related phenethylamine with an appropriate alkyl halide.

  • Modifications of the Phenyl Ring: Synthesis can start from appropriately substituted benzaldehydes or phenylacetic acids to introduce various substituents on the aromatic ring.

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl Hordenine Analogs via Reductive Amination

This protocol describes a general method for the synthesis of N-mono- and N,N-dialkyl hordenine analogs starting from tyramine.

Materials:

  • Tyramine hydrochloride

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • To a solution of tyramine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.0-1.2 eq for mono-alkylation, >2.0 eq for di-alkylation) to the reaction mixture and stir for 1 hour at room temperature to form the imine or enamine intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated hordenine analog.

Structure-Activity Relationship (SAR) Studies

The biological activity of hordenine analogs is highly dependent on their structural features. Key modifications that influence activity include:

  • Substitution on the Phenyl Ring: The presence and position of hydroxyl, methoxy, or other groups on the phenyl ring can significantly affect receptor binding and selectivity.

  • Alkylation of the Amino Group: The size and nature of the N-alkyl substituents play a crucial role in the potency and efficacy at various targets. For instance, N-methylation to produce hordenine is a key step in its biosynthesis and impacts its pharmacological profile.

  • Modifications to the Ethylamine Side Chain: Introduction of substituents, such as an alpha-methyl group, can alter the compound's metabolic stability and receptor interactions.

Data Presentation: Quantitative SAR Data

The following tables summarize the biological activities of a selection of hordenine analogs against various targets.

Table 1: Quorum Sensing Inhibition in Pseudomonas aeruginosa

CompoundStructurePyocyanin Inhibition (%) at 200 µg/mLBiofilm Inhibition (%) at 200 µg/mLReference
Hordeninep-OH, N,N-di-CH₃15.50.08[2]
Analog 2p-OH, N-CH₃, α-CH₃20.910.7[2]
Analog 7p-OH, N-H, α,β-dehydro3.217.5[2]
Analog 12p-OH, N-CH₃, α-CH₃, α,β-dehydro34.619.7[2]
Analog 23p-OH, N-H14.518.1[2]
Analog 26N-CH₃24.010.8[2]
Analog 27N-H26.81.2[2]
Analog 28p-OH, N-CH₃, α,β-dehydro28.340.8[2]

Table 2: Activity at Human Adrenergic and TAAR1 Receptors

CompoundAdrenergic α1B (EC₅₀, µM)Adrenergic α1D (EC₅₀, µM)TAAR1 (EC₅₀, µM)Reference
Hordenine5.73447[1]
Tyramine>300>3009.5[1]
N-Methyltyramine>300>30023[1]
β-Methylphenethylamine>300>3002.1[1]
Dimethylphenethylamine6.18.421[1]
Halostachine1.12.174[1]

Table 3: Cytotoxicity of Hordenine against Human Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
H1299 (Lung Carcinoma)25.3[4]
A549 (Lung Carcinoma)35.8[4]

Experimental Protocols for Biological Evaluation

Protocol 1: Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa

This protocol details a method to assess the ability of hordenine analogs to inhibit the production of pyocyanin, a virulence factor regulated by quorum sensing in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa PAO1 strain

  • Luria-Bertani (LB) broth

  • Hordenine analogs dissolved in DMSO (stock solutions)

  • Chloroform

  • 0.2 M HCl

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculate P. aeruginosa PAO1 in LB broth and grow overnight at 37°C with shaking.

  • Dilute the overnight culture to an OD₆₀₀ of approximately 0.02 in fresh LB broth.

  • In a 96-well plate, add 198 µL of the diluted bacterial culture to each well.

  • Add 2 µL of the hordenine analog stock solution to achieve the desired final concentration (e.g., 200 µg/mL). Include a vehicle control (DMSO) and a positive control (a known quorum sensing inhibitor, if available).

  • Incubate the plate at 37°C for 18-24 hours with shaking.

  • After incubation, measure the OD₆₀₀ to assess bacterial growth.

  • To extract pyocyanin, transfer 1.5 mL of the culture from each well to a microcentrifuge tube.

  • Add 0.9 mL of chloroform and vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes to separate the phases.

  • Transfer the lower blue (chloroform) layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Measure the absorbance of the upper pink layer at 520 nm.

  • Calculate the percentage of pyocyanin inhibition relative to the vehicle control.

Protocol 2: TAAR1 Activation Assay (cAMP Accumulation)

This protocol outlines a cell-based assay to determine the agonist activity of hordenine analogs at the TAAR1 receptor by measuring cyclic AMP (cAMP) accumulation.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • Hordenine analogs and a reference agonist (e.g., β-phenethylamine).

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • 384-well white, opaque plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the TAAR1-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.

  • On the day of the assay, remove the culture medium and add assay buffer.

  • Prepare serial dilutions of the hordenine analogs and the reference agonist in assay buffer.

  • Add the compounds to the respective wells and incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the response (e.g., fluorescence ratio) against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of hordenine analogs against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, H1299).

  • Complete cell culture medium.

  • Hordenine analogs dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hordenine analogs for 24-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualizations

Signaling Pathways

TAAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hordenine_Analog Hordenine Analog (Agonist) TAAR1 TAAR1 Hordenine_Analog->TAAR1 Binds Gs Gαs TAAR1->Gs Activates ERK ERK1/2 TAAR1->ERK Activates via β-arrestin2 (G-protein independent) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: TAAR1 Signaling Pathway Activated by Hordenine Analogs.

Pseudomonas_Quorum_Sensing cluster_QS Quorum Sensing in Pseudomonas aeruginosa cluster_las Las System cluster_rhl Rhl System LasI LasI (Synthase) OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR LasR (Receptor/TF) OdDHL->LasR Binds & Activates RhlI RhlI (Synthase) LasR->RhlI Activates Virulence Virulence Factor Production (Pyocyanin, Elastase) LasR->Virulence Activates Biofilm Biofilm Formation LasR->Biofilm Promotes BHL C4-HSL (Autoinducer) RhlI->BHL Synthesizes RhlR RhlR (Receptor/TF) BHL->RhlR Binds & Activates RhlR->Virulence Activates RhlR->Biofilm Promotes Hordenine_Analog Hordenine Analog (Inhibitor) Hordenine_Analog->LasR Inhibits Hordenine_Analog->RhlR Inhibits

Caption: Inhibition of Pseudomonas aeruginosa Quorum Sensing by Hordenine Analogs.

Experimental Workflow

SAR_Workflow cluster_workflow Structure-Activity Relationship Study Workflow Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (TAAR1, Adrenergic, QS, Cytotoxicity) Purification->Biological_Screening Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Biological_Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Workflow for Hordenine Analog SAR Studies.

References

Troubleshooting & Optimization

Improving the yield of hordenine extraction from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of hordenine extraction from natural sources, primarily barley (Hordeum vulgare).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during hordenine extraction experiments.

Problem Potential Cause Recommended Solution
Low Hordenine Yield Incomplete cell lysis: The solvent may not be effectively penetrating the plant material to release the hordenine.Material Preparation: Ensure the plant material is finely ground to increase the surface area for extraction. For barley, using malted and germinated seeds is crucial as hordenine content is highest in the early stages of germination.[1] Extraction Technique: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which are known to enhance cell wall disruption.[2][3]
Suboptimal solvent selection: The polarity of the extraction solvent may not be ideal for hordenine.Solvent Optimization: Hordenine is soluble in alcohols like methanol and ethanol.[4] Experiment with different concentrations of aqueous ethanol (e.g., 55-80%) to find the optimal polarity for your specific plant matrix.[3][5] Acidifying the solvent (e.g., with 0.1-1% hydrochloric or acetic acid) can improve the extraction of alkaloids by converting them to their more soluble salt form.[6]
Incorrect pH during liquid-liquid extraction: Hordenine is an amphoteric molecule, meaning it has both acidic (phenolic) and basic (amine) functional groups.[7] The pH of the aqueous phase is critical for efficient partitioning.pH Adjustment: During acid-base extraction, ensure the pH is sufficiently low (acidic) to protonate the amine group and move the hordenine into the aqueous phase. Subsequently, the pH should be raised (made alkaline) to deprotonate the amine, making the hordenine less water-soluble and transferable to an organic solvent.[7]
Hordenine degradation: Hordenine can be susceptible to degradation under certain conditions.Temperature and Light Control: Avoid prolonged exposure to high temperatures and direct light, which can lead to the degradation of phenolic compounds.[8][9] When using heat-assisted extraction methods, optimize the temperature and duration to minimize degradation.
Presence of Impurities in the Final Extract Co-extraction of other compounds: Barley contains various other compounds like proteins (e.g., hordein), other alkaloids (e.g., gramine), and phenolic compounds that can be co-extracted.[10][11]Purification Steps: Incorporate a purification step after the initial extraction. This can include: - Acid-Base Extraction: To separate alkaloids from neutral and acidic impurities. - Column Chromatography: Using adsorbents like silica gel or ion-exchange resins can effectively separate hordenine from other compounds.[6]
Emulsion formation during liquid-liquid extraction: The presence of surfactants or particulate matter can lead to the formation of stable emulsions, making phase separation difficult.Breaking Emulsions: - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to facilitate phase separation. - Gently swirl or rock the separation funnel instead of vigorous shaking.
Inconsistent Results Variability in plant material: The concentration of hordenine can vary significantly depending on the plant variety, growth conditions, and germination stage.[1]Standardize Plant Material: Use a consistent source and developmental stage of the plant material for all experiments. If possible, quantify the hordenine content in a small sample of the raw material before large-scale extraction.
Inconsistent extraction parameters: Minor variations in temperature, time, solvent ratio, or pH can lead to significant differences in yield.Maintain Consistent Protocols: Strictly adhere to the optimized extraction protocol for all samples. Use calibrated equipment to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the best natural source for high-yield hordenine extraction?

A1: Germinated barley (Hordeum vulgare) seedlings are the most common and well-documented source for hordenine extraction. The concentration of hordenine is highest in the roots of barley seedlings, typically peaking around 5-11 days after germination.[1] Other sources include certain species of cacti and marine algae, but barley is generally the most accessible and studied.[4][12]

Q2: What is the optimal solvent for extracting hordenine from barley?

A2: Aqueous ethanol is a commonly used and effective solvent for hordenine extraction. A study on hordein extraction, which has similar solubility characteristics, found 55% (v/v) ethanol to be effective.[3] Other studies on phenolic compounds in barley have used ethanol concentrations ranging from 65% to 80%.[13] It is recommended to optimize the ethanol concentration for your specific experimental setup. Acidifying the solvent can also enhance extraction efficiency.[6]

Q3: How can I prevent the degradation of hordenine during the extraction process?

A3: Hordenine, being a phenolic alkaloid, can be susceptible to oxidative and thermal degradation. To minimize degradation, it is advisable to:

  • Control Temperature: Avoid excessive heat. If using thermal methods like MAE, optimize the temperature and duration. Studies on other phenolic compounds suggest that while higher temperatures can increase extraction yield, they can also lead to degradation.[14][15]

  • Protect from Light: Conduct the extraction in a dark or amber-colored vessel to prevent photodegradation.[8]

  • Control pH: Avoid extreme pH conditions for prolonged periods. While pH adjustments are necessary for acid-base extraction, prolonged exposure to strong acids or bases can cause degradation.[14]

  • Use an Inert Atmosphere: If possible, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[8]

Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for hordenine?

A4: Both UAE and MAE offer several advantages over traditional solvent extraction methods:

  • Increased Yield: These techniques can significantly improve the extraction yield by enhancing cell wall disruption and solvent penetration. One study on hordein extraction from barley reported a yield of 8.84% with a combined ultrasonic-microwave method, compared to 4.7% with traditional water-bath extraction.[2][3]

  • Reduced Extraction Time: UAE and MAE can drastically reduce the time required for extraction, from hours to minutes.[2][16]

  • Reduced Solvent Consumption: These methods are often more efficient, requiring smaller volumes of solvent.

Q5: How can I effectively purify hordenine from a crude barley extract?

A5: A multi-step purification process is often necessary to obtain pure hordenine. A common approach involves:

  • Initial Solvent Extraction: Extract the hordenine from the plant material using an optimized solvent.

  • Acid-Base Liquid-Liquid Extraction: This is a crucial step to separate the basic alkaloid (hordenine) from neutral and acidic impurities.

  • Chromatography: For higher purity, column chromatography is recommended. A patent for hordenine preparation describes a method using a cation exchange resin column followed by a macroporous resin column.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction of compounds from barley. While not all data is specific to hordenine, it provides a valuable comparison of the efficiency of different extraction methods and parameters.

Table 1: Comparison of Hordenine (and related compounds) Yields with Different Extraction Methods

Extraction MethodPlant MaterialCompoundSolventKey ParametersYieldReference
Traditional Water-BathBarley PowderHordein55% (v/v) Ethanol65°C, 2 hours, stirring4.7%[3]
Ultrasonic-Microwave-AssistedBarley PowderHordein55% (v/v) Ethanol78°C, 298 W (Microwave), 690 W (Ultrasonic), 20 min8.84%[2][3]
MacerationBarley SeedsTotal Phenolic Compounds70% AcetoneRoom temperature, 24 hours1.990 mg GAE/g[17]
Soxhlet ExtractionBarley SeedsTotal Phenolic Compounds70% AcetoneBoiling point of solvent, 8 hours~1.8 mg GAE/g[17]
Ultrasound-Assisted ExtractionBarley SeedsTotal Phenolic Compounds70% AcetoneRoom temperature, 30 min~1.9 mg GAE/g[17]

GAE: Gallic Acid Equivalents

Table 2: Optimized Parameters for Advanced Extraction Methods from Barley

Extraction MethodTarget CompoundOptimized ParametersPredicted YieldReference
Ultrasound-Assisted ExtractionTotal PolyphenolsEthanol: 97%, Solvent-to-Material Ratio: 54 mL/g, Time: 20 min, Temperature: 50°C25.56 mg Tannic Acid Eq./g[18]
Microwave-Assisted ExtractionPhenolic CompoundsMethanol: 80%, Temperature: 100°C, Sample-to-Solvent Ratio: 0.5g/20mL1.5206 mg GAE/g[19]

Experimental Protocols

Detailed Methodology for Solvent Extraction

This protocol is a general guideline for the extraction of hordenine from germinated barley seedlings using a traditional solvent extraction method followed by acid-base purification.

Materials:

  • Germinated barley seedlings (roots are preferred)

  • Methanol or Ethanol (70-80% aqueous solution)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate

  • Grinder or blender

  • Filter paper and funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Harvest the roots of germinated barley seedlings (5-11 days old). Dry the roots at a low temperature (e.g., 40°C) and then grind them into a fine powder.

  • Extraction: Macerate the powdered material in the chosen alcohol solvent (e.g., 1:10 solid-to-solvent ratio) for 24-48 hours with occasional stirring. Alternatively, perform a Soxhlet extraction for a more efficient process.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator to remove the alcohol.

  • Acidification: Resuspend the concentrated extract in dilute HCl (pH 2-3). This will protonate the hordenine, making it water-soluble.

  • Defatting: Wash the acidic aqueous solution with a nonpolar solvent like hexane to remove lipids and other nonpolar impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to alkaline (pH 9-10) using NaOH. This will deprotonate the hordenine, making it less water-soluble.

  • Liquid-Liquid Extraction: Extract the hordenine from the alkaline aqueous solution into an organic solvent like dichloromethane or chloroform. Repeat the extraction 2-3 times.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent to obtain the crude hordenine extract.

Detailed Methodology for Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methods used for extracting phenolic compounds from barley.

Materials:

  • Finely ground germinated barley root powder

  • Aqueous ethanol (e.g., 80%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter (0.45 µm)

Procedure:

  • Sample Preparation: Mix the barley powder with the aqueous ethanol solvent in a suitable vessel (e.g., 1:20 solid-to-solvent ratio).

  • Ultrasonication: Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a predetermined time (e.g., 10-30 minutes) at a specific frequency (e.g., 25 kHz) and power. Maintain a constant temperature (e.g., 50°C) using a water bath if necessary.

  • Centrifugation: After sonication, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to separate the solid residue.

  • Collection and Filtration: Collect the supernatant, which contains the extracted hordenine. If necessary, filter the supernatant through a 0.45 µm filter for further analysis or purification.

Detailed Methodology for Microwave-Assisted Extraction (MAE)

This protocol is based on optimized methods for extracting phenolic compounds from barley.

Materials:

  • Finely ground germinated barley root powder

  • Aqueous methanol (e.g., 80%)

  • Microwave extraction system

  • Centrifuge

  • Filter (0.45 µm)

Procedure:

  • Sample Preparation: Place a known amount of barley powder into a microwave-safe extraction vessel and add the aqueous methanol solvent (e.g., 0.5 g in 20 mL).

  • Microwave Extraction: Place the vessel in the microwave extractor. Set the extraction parameters, such as microwave power (e.g., 1100 W), temperature (e.g., 100°C), and time (e.g., 10-15 minutes).

  • Cooling and Centrifugation: After the extraction is complete, allow the vessel to cool to room temperature. Centrifuge the mixture to separate the solid residue.

  • Collection and Filtration: Collect the supernatant. For further processing, filter the extract through a 0.45 µm filter.

Visualizations

Hordenine Biosynthesis Pathway

Hordenine Biosynthesis Pathway Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TyDC) N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine N-Methyltransferase Hordenine Hordenine N_Methyltyramine->Hordenine N-Methyltransferase Hordenine Extraction Workflow PlantMaterial Plant Material (e.g., Germinated Barley Roots) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (Solvent / UAE / MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Acid-Base Extraction, Column Chromatography) CrudeExtract->Purification PureHordenine Pure Hordenine Purification->PureHordenine Analysis Analysis (e.g., HPLC, MS) PureHordenine->Analysis Troubleshooting Low Yield LowYield Low Hordenine Yield CheckMaterial Check Plant Material (Source, Age, Part Used) LowYield->CheckMaterial CheckExtraction Review Extraction Protocol LowYield->CheckExtraction CheckPurification Evaluate Purification Steps LowYield->CheckPurification OptimizeMaterial Optimize Plant Material (Use Germinated Roots) CheckMaterial->OptimizeMaterial Incorrect Material OptimizeExtraction Optimize Extraction (Solvent, pH, Method - UAE/MAE) CheckExtraction->OptimizeExtraction Suboptimal Parameters OptimizePurification Optimize Purification (pH control, Column choice) CheckPurification->OptimizePurification Losses during Purification

References

Addressing solubility issues of hordenine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving hordenine in aqueous buffers for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of hordenine in aqueous solutions?

A1: The solubility of hordenine is pH-dependent due to its amphoteric nature. It possesses a phenolic hydroxyl group (pKa ≈ 9.78) and a tertiary amine group (pKa ≈ 10.02).[1] Hordenine is described as having high solubility in ethanol, ether, and chloroform.[1] While some sources state it is soluble in water, others indicate it is insoluble, suggesting that the free base form has limited aqueous solubility.[2][3] A reported aqueous solubility is 7 mg/mL, though the conditions for this measurement are not specified.[4] One study reports a solubility of 0.5 mg/mL in a 1:1 mixture of DMF and PBS at pH 7.2.[5] The hydrochloride and sulfate salts of hordenine are more soluble in water.[1]

Q2: I am having trouble dissolving hordenine in my buffer. What are the first steps I should take?

A2: If you are encountering solubility issues with hordenine, consider the following initial troubleshooting steps:

  • Check the form of hordenine: Are you using the free base or a salt form (e.g., hydrochloride)? The salt forms are generally more water-soluble.

  • Adjust the pH of your buffer: Hordenine's solubility is significantly influenced by pH. Given its pKa values, solubility can be increased by adjusting the pH.

  • Gentle heating and sonication: Warming the solution and using an ultrasonic bath can help accelerate dissolution.

Q3: How does pH affect the solubility of hordenine?

A3: As an amphoteric compound, hordenine's charge state changes with pH, which in turn affects its solubility.

  • Below pH ~9: The tertiary amine group is protonated (positively charged), which generally increases solubility in aqueous media.

  • Above pH ~10: The phenolic hydroxyl group is deprotonated (negatively charged), which can also increase solubility.

Therefore, adjusting the pH of your buffer away from the isoelectric point of hordenine should enhance its solubility. For most biological assays conducted at or near neutral pH (e.g., 7.4), a portion of the hordenine molecules will be protonated, aiding solubility, though it may not be sufficient for high concentrations.

Q4: Can I use co-solvents to dissolve hordenine?

A4: Yes, using co-solvents is a common and effective method to increase the solubility of hordenine. Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are effective.[2][5] For in vivo studies, mixtures containing DMSO, polyethylene glycol 300 (PEG300), and Tween-80 in saline have been used to achieve concentrations of at least 6.25 mg/mL.

Q5: Are there other methods to improve hordenine solubility?

A5: Yes, cyclodextrin complexation is another effective technique. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like hordenine, increasing their apparent solubility in aqueous solutions. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been used to prepare hordenine solutions for experimental use.

Troubleshooting Guides

Issue 1: Hordenine precipitates out of my aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility of the free base Switch to a salt form of hordenine, such as hordenine hydrochloride or hordenine sulfate.Increased solubility in aqueous buffers.
pH of the buffer is close to the isoelectric point Adjust the pH of the buffer. For example, lowering the pH to below 8 will protonate the amine group and should increase solubility.Hordenine dissolves and remains in solution.
Concentration is above the solubility limit Decrease the concentration of hordenine in your working solution.A clear solution is obtained.
Buffer components interacting with hordenine Try a different buffer system (e.g., switch from a phosphate-based to a Tris-based buffer).Improved solubility due to different ionic interactions.
Issue 2: I need to prepare a high-concentration stock solution of hordenine.
Recommended Method Protocol Summary Achievable Concentration
Using an organic co-solvent Dissolve hordenine in 100% DMSO or ethanol to prepare a concentrated stock solution. This stock can then be diluted into your aqueous buffer for the final working concentration.≥ 52 mg/mL in DMSO; ≥ 49.9 mg/mL in Ethanol.[2]
Using a co-solvent system for in vivo use Prepare a stock solution in DMSO and then dilute it into a vehicle containing PEG300, Tween-80, and saline.≥ 6.25 mg/mL.
Using cyclodextrins Prepare a stock solution in DMSO and dilute it into a solution of SBE-β-CD in saline.≥ 6.25 mg/mL.

Quantitative Data Summary

The following tables summarize the available quantitative data on hordenine solubility. Note: Comprehensive quantitative data for hordenine solubility in various buffers at different pH values and temperatures is limited in publicly available literature.

Table 1: Solubility of Hordenine in Various Solvents

SolventFormTemperature (°C)SolubilityReference
WaterNot SpecifiedNot Specified7 mg/mL[4]
DMF:PBS (pH 7.2) (1:1)Free BaseNot Specified0.5 mg/mL[5]
EthanolFree BaseNot Specified≥ 49.9 mg/mL[2]
DMSOFree BaseNot Specified≥ 52 mg/mL[2]

Table 2: Physicochemical Properties of Hordenine

PropertyValueReference
Molecular Weight165.23 g/mol [4]
pKa (phenolic H)~9.78[1]
pKa (ammonium H)~10.02[1]

Experimental Protocols

Protocol 1: Preparation of Hordenine Solution using a Co-solvent System

This protocol is adapted for preparing a hordenine solution for in vivo administration.

  • Prepare a stock solution: Weigh the desired amount of hordenine and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL). Use gentle warming and sonication if necessary to ensure complete dissolution.

  • Prepare the vehicle: In a separate tube, prepare the co-solvent vehicle. For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, combine the appropriate volumes of PEG300, Tween-80, and saline.

  • Prepare the final solution: Slowly add the hordenine stock solution from step 1 to the vehicle from step 2 to achieve the desired final concentration. For example, to prepare 1 mL of a 6.25 mg/mL solution, add 100 µL of the 62.5 mg/mL DMSO stock to 900 µL of the vehicle containing PEG300, Tween-80, and saline in the correct proportions.

  • Mix thoroughly: Vortex the final solution until it is clear and homogenous.

Protocol 2: Preparation of Hordenine Solution using Cyclodextrin

This protocol is an alternative for preparing hordenine solutions, particularly for in vivo studies.

  • Prepare a stock solution: Dissolve hordenine in 100% DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL).

  • Prepare the cyclodextrin solution: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare the final solution: Add the hordenine DMSO stock solution to the SBE-β-CD solution to reach the desired final concentration. For example, to make 1 mL of a 6.25 mg/mL solution, add 100 µL of the 62.5 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly: Vortex the solution until it is clear.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_solution Solution Preparation cluster_end Application start Hordenine Powder ph_adjust pH Adjustment (e.g., acidic buffer) start->ph_adjust Method 1 cosolvent Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Method 2 cyclodextrin Cyclodextrin (e.g., SBE-β-CD) start->cyclodextrin Method 3 working Prepare Final Working Solution ph_adjust->working stock Prepare Concentrated Stock Solution cosolvent->stock cyclodextrin->stock stock->working stock->working end Use in Experiment (e.g., cell-based assay) working->end

Caption: Experimental workflow for solubilizing hordenine.

logical_relationship cluster_enhancement Advanced Solubility Enhancement solubility_issue Solubility Issue with Hordenine in Aqueous Buffer check_form Check Hordenine Form (Free Base vs. Salt) solubility_issue->check_form check_ph Evaluate Buffer pH solubility_issue->check_ph check_conc Review Concentration solubility_issue->check_conc use_cosolvent Use Co-solvents (DMSO, Ethanol) solubility_issue->use_cosolvent use_cyclodextrin Use Cyclodextrins (SBE-β-CD) solubility_issue->use_cyclodextrin use_salt Use Hordenine Salt (e.g., HCl) check_form->use_salt adjust_ph Adjust pH (e.g., to acidic) check_ph->adjust_ph lower_conc Lower Concentration check_conc->lower_conc

Caption: Troubleshooting logic for hordenine solubility issues.

References

How to prevent hordenine degradation during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hordenine degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My hordenine samples seem to be degrading. What are the primary causes?

A1: Hordenine, as a phenolic compound, is susceptible to degradation through several pathways. The primary causes of degradation include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the phenolic hydroxyl group. This process can be accelerated by factors such as high pH, the presence of metal ions, and exposure to light.

  • Enzymatic Degradation: Biological samples may contain enzymes, such as peroxidases and tyrosinases, that can metabolize hordenine.

  • pH Instability: Hordenine's stability is pH-dependent. High pH (alkaline) conditions can promote oxidation and other degradation reactions.

  • Temperature: Elevated temperatures can increase the rate of both chemical and enzymatic degradation.

  • Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.

Q2: What are the visible signs of hordenine degradation?

A2: A common sign of phenolic compound degradation is a change in the color of the solution, often turning yellow or brown due to the formation of oxidation products. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to assess sample integrity.

Q3: How should I store my hordenine stock solutions and samples?

A3: For optimal stability, stock solutions and prepared samples should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage.[1] Aliquoting samples into single-use vials is recommended to avoid repeated freeze-thaw cycles. Samples should be stored in amber vials or protected from light to prevent photodegradation.

Q4: Can I use antioxidants to prevent hordenine degradation?

A4: Yes, adding antioxidants to your sample preparation workflow can be an effective strategy. Common antioxidants used for stabilizing phenolic compounds include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[2][3] The choice and concentration of the antioxidant should be optimized for your specific sample matrix and analytical method.

Q5: Are there any specific considerations for working with plasma or serum samples?

A5: Yes, plasma and serum contain enzymes that can degrade hordenine. It is crucial to process these samples promptly and at low temperatures. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help inhibit metalloenzymes and also chelate metal ions that catalyze oxidation.[4][5] Using collection tubes with EDTA is a common practice.

Troubleshooting Guides

Issue 1: Low Recovery of Hordenine After Sample Extraction
Possible Cause Troubleshooting Step
Oxidative Degradation Work with samples on ice. Degas solvents by sparging with nitrogen or argon before use. Add an antioxidant (e.g., ascorbic acid) to the extraction solvent.
pH-related Degradation Ensure the pH of the sample and extraction solvent is in the acidic range (e.g., pH 3-6). Many successful LC-MS methods utilize mobile phases containing formic acid.[6]
Incomplete Extraction Optimize the extraction solvent. A mixture of acetonitrile and methanol is commonly used for protein precipitation from plasma.[7] For plant materials, methanol or ethanol-water mixtures are often employed.[8]
Adsorption to Surfaces Use silanized glassware or low-adsorption polypropylene tubes to minimize loss of the analyte.
Issue 2: High Variability Between Replicate Samples
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Time Standardize the time between sample collection, processing, and analysis. Keep all samples on ice throughout the process.
Enzymatic Activity If not already in use, collect blood samples in tubes containing EDTA. Process samples as quickly as possible and store them at ≤ -20°C. For tissue samples, consider using protease inhibitors.
Exposure to Light Protect samples from light at all stages of preparation and storage by using amber vials or wrapping tubes in aluminum foil.
Freeze-Thaw Cycles Prepare single-use aliquots of samples and standards to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Extraction of Hordenine from Plasma/Serum for LC-MS/MS Analysis

This protocol is adapted from validated methods for hordenine quantification in biological fluids.[7]

Materials:

  • Plasma/Serum sample collected in EDTA tubes

  • Internal Standard (IS) solution (e.g., hordenine-d4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 400 µL of cold protein precipitation solution (Acetonitrile:Methanol, 9:1 v/v).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).

  • Vortex to dissolve the residue and inject into the LC-MS/MS system.

Protocol 2: Extraction of Hordenine from Plant Material

This protocol provides a general procedure for extracting hordenine from dried plant material, such as barley seedlings.[8]

Materials:

  • Dried and powdered plant material

  • Methanol, HPLC grade

  • 0.5 N Sodium Hydroxide

  • 5 N Sulfuric Acid

  • Diethyl ether

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

  • pH meter

Procedure:

  • Weigh 10 g of powdered plant material into a 50 mL centrifuge tube.

  • Add 40 mL of methanol and extract for 48 hours with occasional shaking.

  • Centrifuge the mixture and collect the methanol extract.

  • To the plant residue, add 40 mL of 0.5 N sodium hydroxide and boil for 8 hours.

  • Centrifuge and collect the alkaline extract. Repeat this step twice more.

  • Combine all extracts.

  • Acidify the combined extract to pH 2-3 with 5 N sulfuric acid.

  • Filter or centrifuge to remove any precipitate.

  • Make the acidic solution alkaline (pH 9-10) with sodium hydroxide.

  • Extract the alkaline solution three times with an equal volume of diethyl ether.

  • Combine the ether extracts and evaporate to dryness on a rotary evaporator.

  • Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

Table 1: Factors Affecting Hordenine Stability and Recommended Prevention Strategies

FactorEffect on HordeninePrevention Strategy
High pH (Alkaline) Increased rate of oxidative degradation.[6][9]Maintain samples and solutions in an acidic pH range (e.g., pH 3-6).
Elevated Temperature Accelerates both chemical and enzymatic degradation.[10]Process and store samples at low temperatures (on ice, -20°C, or -80°C).
Oxygen Promotes oxidation of the phenolic group.Degas solvents and work under an inert atmosphere (e.g., nitrogen) when possible.
Light Can cause photodegradation.Use amber vials or protect samples from light.
Metal Ions (e.g., Cu²⁺, Fe³⁺) Catalyze oxidative reactions.Use a chelating agent such as EDTA.
Enzymes (in biological matrices) Can metabolize hordenine.[11]Process samples quickly at low temperatures; consider using enzyme inhibitors.
Freeze-Thaw Cycles Can introduce oxygen and accelerate degradation.[1]Aliquot samples into single-use vials.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation (on ice, protected from light) cluster_analysis_storage Analysis and Storage Collection Collect Sample (e.g., Plasma in EDTA tube) Add_IS Add Internal Standard Collection->Add_IS Add_Antioxidant Add Antioxidant (Optional) Add_IS->Add_Antioxidant Precipitation Protein Precipitation (e.g., cold ACN:MeOH) Add_Antioxidant->Precipitation Centrifugation Centrifuge (4°C) Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Storage Store at -80°C Supernatant_Transfer->Storage For later analysis Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis degradation_pathways cluster_oxidation Oxidation cluster_enzymatic Enzymatic Degradation Hordenine Hordenine Quinone Quinone-type Products Hordenine->Quinone O2, high pH, light, metal ions Metabolites Metabolites (e.g., via Peroxidase, Tyrosinase) Hordenine->Metabolites Enzymes Polymerization Polymerization (colored compounds) Quinone->Polymerization

References

Troubleshooting poor peak shape in hordenine chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of hordenine, a phenethylamine alkaloid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for my hordenine standard. What are the potential causes and how can I fix it?

Peak tailing is a common issue in the chromatography of basic compounds like hordenine and can lead to poor resolution and inaccurate quantification.[1][2][3] The primary cause is often secondary interactions between the basic amine group of hordenine and acidic residual silanol groups on the silica-based stationary phase of the column.[3][4]

Potential Causes & Solutions:

  • Mobile Phase pH: The pH of your mobile phase plays a critical role.[5][6][7] Hordenine has two pKa values: ~9.78 (phenolic hydroxyl group) and ~10.02 (tertiary amine). At a mobile phase pH close to these pKa values, a mixed population of ionized and unionized hordenine molecules can exist, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group (i.e., pH < 8). A lower pH (e.g., pH 2-4) will ensure that the tertiary amine is fully protonated and that the silanol groups on the stationary phase are not ionized, minimizing secondary interactions.[1][2]

  • Ionic Strength of Mobile Phase: Insufficient buffering can lead to pH shifts on the column, contributing to peak tailing.

    • Solution: Ensure your mobile phase contains an adequate buffer concentration, typically 10-50 mM.[1]

  • Column Choice: The type of column used can significantly impact peak shape.

    • Solution:

      • Use a modern, high-purity silica column with low silanol activity.[8]

      • Consider using an "end-capped" column where the residual silanol groups have been chemically deactivated.

      • For basic compounds, columns with a polar-embedded group or a charged surface can provide better peak shape.[1]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase and cause peak tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was likely the issue.[1]

  • Extra-column Effects: Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter and ensure all fittings are secure and properly seated.[1]

Q2: My hordenine peak is broad and not sharp. What should I check?

Broad peaks can be caused by a variety of factors, some of which overlap with the causes of peak tailing.

Potential Causes & Solutions:

  • Column Efficiency: The column may have lost its efficiency due to degradation or contamination.

    • Solution:

      • Flush the column with a strong solvent to remove any contaminants.

      • If the problem persists, the column may need to be replaced.

  • Mobile Phase Composition: The elution strength of the mobile phase may be too weak.

    • Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to achieve a faster elution and sharper peak.[1]

  • Flow Rate: A flow rate that is too high or too low can lead to peak broadening.

    • Solution: Optimize the flow rate for your column dimensions and particle size.

  • Temperature: Inconsistent column temperature can affect retention times and peak shape.

    • Solution: Use a column oven to maintain a stable temperature.

Q3: I'm seeing peak fronting for hordenine. What does this indicate?

Peak fronting is less common than peak tailing but can occur under certain conditions.

Potential Causes & Solutions:

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Collapse: Operating a silica-based column at a high pH (typically > 8) can cause the silica to dissolve, leading to a void at the column inlet and resulting in peak fronting.

    • Solution: Ensure your mobile phase pH is within the recommended range for your column. If high pH is necessary, use a hybrid or polymer-based column designed for such conditions.

Quantitative Data Summary

The following table summarizes key physicochemical and chromatographic parameters for hordenine.

ParameterValueReference
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
pKa (phenolic H) ~9.78
pKa (ammonium H) ~10.02
LogP 1.76

Experimental Protocols

Example HPLC Method for Hordenine Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing hordenine.

  • Dissolve the sample in the initial mobile phase composition to a final concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

3. Method Validation:

The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11]

Visualizations

Troubleshooting_Workflow start Poor Hordenine Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No check_ph Check Mobile Phase pH (should be < 8) tailing->check_ph Yes broad Broad Peak? fronting->broad No check_solvent Check Sample Solvent (match to mobile phase) fronting->check_solvent Yes check_col_eff Check Column Efficiency (flush or replace) broad->check_col_eff Yes end Good Peak Shape broad->end No check_buffer Check Buffer Strength (10-50 mM) check_ph->check_buffer check_column Evaluate Column (end-capped, high purity) check_buffer->check_column check_overload Check for Sample Overload (dilute and reinject) check_column->check_overload check_extracolumn Check for Extra-column Effects check_overload->check_extracolumn check_extracolumn->end check_column_collapse Check for Column Collapse (high pH issue?) check_solvent->check_column_collapse check_column_collapse->end check_mp_strength Check Mobile Phase Strength (increase organic %) check_col_eff->check_mp_strength check_flow_rate Optimize Flow Rate check_mp_strength->check_flow_rate check_temp Check Temperature Stability check_flow_rate->check_temp check_temp->end

Caption: Troubleshooting workflow for poor hordenine peak shape.

Hordenine_Interaction cluster_surface Silica Stationary Phase Surface StationaryPhase Si-O-Si Si-OH (Silanol Group) SecondaryInteraction Secondary Interaction (Ionic) StationaryPhase:f1->SecondaryInteraction Hordenine { Hordenine Molecule | (Basic Amine Group) } Hordenine->SecondaryInteraction PeakTailing Peak Tailing SecondaryInteraction->PeakTailing

Caption: Interaction of hordenine with the stationary phase leading to peak tailing.

References

Minimizing side effects of hordenine in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to minimize side effects during animal studies involving hordenine.

Troubleshooting Guide

This guide addresses specific adverse events that may be encountered during experiments with hordenine, offering potential causes and solutions.

Issue: Acute Cardiovascular Events (Tachycardia, Hypertension) Observed Post-Administration

  • Potential Causes:

    • The dose administered is too high.

    • Intravenous (IV) administration leads to a rapid peak in plasma concentration.[1][2][3]

    • Hordenine acts as an indirect sympathomimetic, releasing stored norepinephrine which stimulates the cardiovascular system.[4][5]

  • Troubleshooting Steps:

    • Dose Reduction: Conduct a dose-response study to identify the minimum effective dose with the lowest side effect profile.

    • Route of Administration: Switch from parenteral (e.g., intravenous) to oral administration. Oral dosing results in significantly lower peak plasma concentrations and reduced cardiovascular effects.[1][2][3][6]

    • Slower Infusion Rate: If IV administration is necessary, use a slower infusion rate to avoid a rapid spike in plasma concentration.

    • Continuous Monitoring: Implement continuous heart rate and blood pressure monitoring to detect adverse events in real-time.

Issue: Gastrointestinal Distress (Inhibition of Gut Motility, Diarrhea)

  • Potential Causes:

    • Hordenine has been shown to inhibit gut movements in rats and dogs.[4][5]

    • The vehicle used for administration may be causing GI upset.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure a vehicle-only control group is included to rule out effects from the solvent. Consider alternative, well-tolerated vehicles like methylcellulose for oral administration.[7]

    • Dose Adjustment: Titrate the dose to find a balance between the desired therapeutic effect and GI side effects.

    • Dietary Acclimatization: Ensure animals are properly acclimatized to the diet and housing conditions to minimize baseline GI variability.

    • Monitor Stool Consistency: Systematically score stool consistency to quantify the gastrointestinal effects of different doses.

Issue: Significant Respiratory Distress

  • Potential Causes:

    • This is a pronounced effect observed in horses following rapid intravenous injection, with respiratory rates increasing by 250%.[1][2][3]

  • Troubleshooting Steps:

    • Avoid Rapid IV Injection: This is the primary trigger for severe respiratory effects.

    • Switch to Oral Administration: Oral dosing in horses did not produce any observable respiratory changes.[1][2][3]

    • Monitor Respiration Rate: If parenteral administration is unavoidable, closely monitor the animal's respiratory rate and effort.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for hordenine?

A1: Hordenine is an indirectly acting adrenergic agent.[4][5] Its main mechanisms include:

  • Norepinephrine Release: It liberates norepinephrine from storage vesicles in nerve endings.[4][5]

  • Inhibition of Norepinephrine Uptake: It can inhibit the reuptake of noradrenaline, thereby potentiating its effects.[8]

  • MAO-B Substrate: Hordenine is a selective substrate for monoamine oxidase-B (MAO-B), though it is not deaminated by MAO-A in the intestine, allowing it to be absorbed into the system.[6][8]

Q2: How does the route of administration impact the side effect profile of hordenine?

A2: The route of administration is critical. Intravenous (IV) injection causes severe, acute, but transient side effects, including a sharp increase in heart rate and blood pressure, and respiratory distress.[1][2][3][6] In contrast, oral administration of the same dose produces minimal to no observable cardiovascular or respiratory side effects, due to much lower peak plasma concentrations.[1][2][3][6]

Q3: What are the known drug interactions with hordenine?

A3: Due to its mechanism of action, hordenine has potential interactions with:

  • MAOIs (Monoamine Oxidase Inhibitors): Co-administration with MAOIs could lead to a hypertensive crisis (the "cheese effect") due to an accumulation of sympathomimetic amines.[9][10][11]

  • Other Stimulants: Combining hordenine with other stimulant drugs (e.g., caffeine, amphetamine) could result in additive and potentially dangerous cardiovascular side effects.[9][10][12]

Q4: Have there been any studies showing beneficial effects of hordenine that might outweigh the side effects?

A4: Yes, recent studies have explored its therapeutic potential. Hordenine has shown anti-inflammatory and neuroprotective effects. For instance, it has been found to:

  • Alleviate symptoms in a mouse model of ulcerative colitis by inhibiting the S1P/S1PR1/STAT3 signaling pathway.[13][14]

  • Protect against lipopolysaccharide-induced acute lung injury by inhibiting AKT, NF-κB, and MAPK signaling.[15]

  • Inhibit neuroinflammation and protect dopaminergic neurons in models of Parkinson's disease.[16][17]

Q5: What is the pharmacokinetic profile of hordenine in common animal models?

A5: In horses, after a 2.0 mg/kg IV injection, hordenine plasma concentration peaks at about 1.0 µg/mL and follows a two-compartment model with a rapid alpha-phase half-life of ~3 minutes and a beta-phase half-life of ~35 minutes.[1][2][3] After oral administration of the same dose, peak plasma levels were much lower, around 0.15-0.17 µg/mL, occurring about 1 hour after dosing.[2] A UPLC-MS/MS method has been validated for pharmacokinetic studies in rat plasma.[18]

Data Summary

Table 1: Pharmacokinetic Parameters of Hordenine in Animal Models

ParameterAnimal ModelRouteDoseCmaxT1/2 (alpha)T1/2 (beta)Reference
Cmax HorseIV2.0 mg/kg~1.0 µg/mL--[1][2]
Cmax HorseOral2.0 mg/kg~0.17 µg/mL--[2]
Half-life HorseIV2.0 mg/kg-~3 min~35 min[1][2][3]

Table 2: Hordenine Dosage and Observed Effects in Animal Studies

Animal ModelDosageRouteObserved EffectSide Effects NotedReference
Horse 2.0 mg/kgIVRespiratory distress, doubled heart rate, sweating.Severe but transient (~30 min) cardiovascular and respiratory distress.[1][2][3]
Horse 2.0 mg/kgOralNo changes in heart rate, respiratory rate, or behavior.None observed.[1][2][3]
Rat, Dog High DosesN/APositive inotropic effect, increased blood pressure, inhibited gut movement.Cardiovascular stimulation, GI motility inhibition.[4][5]
Mouse (UC Model) 12.5, 25, 50 mg/kgN/AAlleviated DSS-induced ulcerative colitis symptoms.Not specified, but weight loss was less than in the DSS-only group.[13]
Mouse (ALI Model) 10, 15 mg/kgN/AAlleviated LPS-induced acute lung injury.Not specified.[15]
Rat (PD Model) N/AN/ADepressed microglia activation and protected dopaminergic neurons.Reduced movement disorders and weight loss compared to the model group.[16][17]

Methodologies and Protocols

Protocol 1: Dose-Response Pilot Study for Cardiovascular Safety Assessment in Rodents

  • Animal Model: Use healthy, adult male Sprague-Dawley rats (n=3-5 per group), properly acclimatized for at least one week.

  • Dose Preparation: Prepare hordenine solutions in a suitable vehicle (e.g., 0.9% saline for injection, 0.5% methylcellulose for oral). Prepare at least 4-5 escalating doses based on literature (e.g., 5, 15, 50, 100 mg/kg). Include a vehicle-only control group.

  • Instrumentation: For non-invasive monitoring, use a tail-cuff system for blood pressure measurement. For more precise data, use telemetry implants for continuous ECG and blood pressure monitoring.

  • Baseline Measurement: Record baseline heart rate and blood pressure for at least 30 minutes before dosing.

  • Administration: Administer the selected dose via the intended route (e.g., oral gavage or intraperitoneal injection).

  • Post-Dose Monitoring: Record cardiovascular parameters at regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes post-dose). Continuously observe animals for clinical signs of distress (e.g., altered respiration, posture, activity).

  • Data Analysis: Plot the change in heart rate and blood pressure from baseline against the dose administered. Determine the maximum tolerated dose (MTD) where significant adverse cardiovascular events are not observed.

Protocol 2: Oral Gavage Administration in Mice to Minimize Acute Side Effects

  • Purpose: To deliver a precise oral dose while bypassing the acute systemic effects seen with IV injection.

  • Materials: Hordenine, appropriate vehicle (e.g., water, 0.5% methylcellulose), appropriately sized ball-tipped gavage needle (e.g., 20-22 gauge for mice), syringe.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, passing it along the roof of the mouth toward the back of the throat. The needle should pass into the esophagus with no resistance. If resistance is felt, or the animal begins to struggle excessively, withdraw and restart.

  • Dose Delivery: Once the needle is in place, slowly depress the syringe plunger to deliver the solution. The typical maximum volume for a mouse is around 0.2-0.3 mL.[7]

  • Post-Administration Care: Return the animal to its home cage and monitor for at least 15-30 minutes for any immediate signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

Signaling Pathways and Workflows

Troubleshooting_Workflow start Adverse Event Observed in Hordenine Study cardio Cardiovascular Event (Tachycardia, Hypertension) start->cardio gi Gastrointestinal Distress (Diarrhea, Low Motility) start->gi resp Respiratory Distress start->resp check_dose Is dose within published safe range? cardio->check_dose gi->check_dose check_vehicle Is vehicle known to be inert? gi->check_vehicle check_route Was administration route IV? resp->check_route check_dose->check_route Yes sol_dose Solution: Conduct dose-response study. Reduce dose. check_dose->sol_dose No check_route->gi No sol_route Solution: Switch to Oral (PO) route. Use slower infusion if IV is required. check_route->sol_route Yes sol_vehicle Solution: Test vehicle in control group. Switch to a different vehicle. check_vehicle->sol_vehicle No

Caption: Troubleshooting workflow for common hordenine side effects.

Hordenine_Adrenergic_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte) hordenine Hordenine ne_vesicle Norepinephrine (NE) Vesicles hordenine->ne_vesicle Induces Release ne_reuptake NE Transporter (NET) hordenine->ne_reuptake Inhibits maob MAO-B hordenine->maob Weak Substrate ne_synapse Increased Norepinephrine ne_vesicle->ne_synapse Release ne_reuptake->ne_vesicle Reuptake adrenergic_receptor Adrenergic Receptors (α, β) ne_synapse->adrenergic_receptor Activates response Increased Heart Rate & Blood Pressure adrenergic_receptor->response

Caption: Hordenine's indirect adrenergic signaling pathway.

Experimental_Workflow start Start: Animal Model Induction (e.g., DSS Colitis) pilot Pilot Study: Dose-Response & Safety (See Protocol 1) start->pilot treatment Treatment Phase: Administer Hordenine (Oral) vs. Vehicle Control pilot->treatment monitoring In-Life Monitoring treatment->monitoring endpoints Terminal Endpoints monitoring->endpoints efficacy Efficacy Analysis: - Inflammatory Markers - Histopathology endpoints->efficacy safety Safety Analysis: - Cardiovascular Parameters - Body Weight, Clinical Signs endpoints->safety conclusion Conclusion efficacy->conclusion safety->conclusion

Caption: Workflow for efficacy testing with safety monitoring.

References

Technical Support Center: Validating a New Analytical Method for Hordenine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical method for hordenine in plasma.

Troubleshooting Guides (Q&A Format)

This section addresses specific issues that may arise during the experimental process.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for hordenine shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for a basic compound like hordenine in reversed-phase chromatography is often due to secondary interactions with residual silanols on the column.

    • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep hordenine protonated. This minimizes interactions with silanol groups.[1]

    • Column Choice: Consider using a column with end-capping or a different stationary phase, such as a HILIC column, which has shown good results for hordenine.[2]

    • Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting the sample.[3]

    • Contamination: A contaminated guard or analytical column can also cause poor peak shape. Try flushing the column or replacing the guard column.[3]

Issue 2: Low or Inconsistent Analyte Recovery

  • Question: The recovery of hordenine from plasma is below the acceptable limit of 80%. How can I improve this?

  • Answer: Low recovery is often related to the sample preparation method. For hordenine, protein precipitation is a common and effective technique.[2][4]

    • Precipitation Solvent: The choice of organic solvent is critical. Acetonitrile is often preferred over methanol for protein precipitation as it can provide cleaner extracts.[5] One validated method successfully used a mixture of acetonitrile and methanol (9:1, v/v).[2]

    • Solvent-to-Plasma Ratio: Ensure a sufficient volume of the precipitation solvent is used to effectively precipitate plasma proteins. Ratios of 2:1 or 3:1 (solvent to plasma) are common.[5]

    • Vortexing and Centrifugation: Adequate vortexing ensures thorough mixing and precipitation. Similarly, ensure centrifugation speed and time are sufficient to form a compact pellet.

    • Analyte Adsorption: Hordenine may adsorb to container surfaces. Consider using low-binding microcentrifuge tubes.

Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)

  • Question: I am observing significant ion suppression for hordenine when analyzing plasma samples. What steps can I take to mitigate this?

  • Answer: Matrix effects are a common challenge in LC-MS/MS bioanalysis and occur when co-eluting endogenous components from the plasma interfere with the ionization of the analyte.[1][3]

    • Chromatographic Separation: Optimize the LC method to separate hordenine from the bulk of the matrix components. A gradient elution can help ensure that phospholipids and other interfering substances do not co-elute with the analyte.

    • Sample Preparation: While protein precipitation is fast, it may not be sufficient to remove all interfering components.[1] If ion suppression persists, consider a more rigorous sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][4]

    • Dilution: Diluting the plasma sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[6]

    • Internal Standard: Use a stable isotope-labeled (SIL) internal standard (e.g., hordenine-d6). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[7][8] If a SIL-IS is not available, a structural analog can be used, but it may not fully compensate for matrix effects.[8]

Issue 4: Inconsistent Results and Poor Reproducibility

  • Question: My quality control (QC) samples are failing, showing high variability between runs. What should I investigate?

  • Answer: Poor reproducibility can stem from various factors throughout the analytical workflow.

    • Sample Preparation: Inconsistent pipetting, variations in vortexing time, or temperature fluctuations during sample preparation can introduce variability.[9]

    • Analyte Stability: Hordenine stability in plasma under different storage and handling conditions must be thoroughly evaluated.[10][11] Assess freeze-thaw stability, bench-top stability, and long-term storage stability.[4] If instability is observed, samples may need to be processed on ice and stored immediately at -80°C.[12]

    • LC-MS/MS System Performance: Check for fluctuations in LC pressure, inconsistent retention times, and variations in MS signal intensity.[3] System suitability tests before each run are crucial.

    • Internal Standard Addition: Ensure the internal standard is consistently added to all samples, including calibrators and QCs.

Frequently Asked Questions (FAQs)

1. What are the key validation parameters I need to assess for a bioanalytical method according to regulatory guidelines? According to guidelines from the FDA and EMA, the key parameters for bioanalytical method validation include: selectivity, specificity, accuracy, precision, linearity, range, the lower limit of quantification (LLOQ), recovery, matrix effect, and stability.[4][13][14][15][16][17]

2. What is a suitable Lower Limit of Quantification (LLOQ) for hordenine in plasma? The LLOQ should be determined based on the expected concentrations in your study samples. A published UPLC-MS/MS method for hordenine in rat plasma established a linear range of 2-2000 ng/mL, with an LLOQ of 2 ng/mL.[2] Another method in human serum reported an LLOQ of 0.05 µg/L (0.05 ng/mL).[18]

3. How should I prepare my calibration standards and quality control samples? Calibration standards and QCs should be prepared by spiking known concentrations of a hordenine reference standard into blank plasma from the same species as the study samples.[15] It is recommended to use a separate stock solution for preparing QCs than that used for the calibration standards to ensure accuracy.

4. What are the acceptance criteria for accuracy and precision? For accuracy, the mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[16][19]

5. How do I assess the stability of hordenine in plasma? Stability should be evaluated under conditions that mimic the handling and storage of study samples. This includes:

  • Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles (e.g., three cycles).[20]

  • Bench-Top Stability: Assess the stability of hordenine in plasma at room temperature for a period that reflects the sample handling time.[20]

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage period of the study samples.[4]

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.

Data Presentation: Hordenine UPLC-MS/MS Method Parameters

The following table summarizes parameters from a published validated method for hordenine in rat plasma, which can serve as a starting point.[2]

ParameterDetails
Instrumentation UPLC-MS/MS
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Hordenine: m/z 166.1 → 121.0
Internal Standard (IS) Caulophylline (m/z 205.1 → 58.0)
Column UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formateB: Acetonitrile with 10 mM ammonium formate
Sample Preparation Protein precipitation with acetonitrile-methanol (9:1, v/v)

Validation Summary from a Published Method

Validation ParameterResultAcceptance Criteria
Linearity Range 2–2000 ng/mLr² > 0.99
Mean Recovery 80.4–87.3%Consistent and reproducible
Intra-day Precision (RSD) < 8%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (RSD) < 8%≤ 15% (≤ 20% for LLOQ)
Accuracy 97.0% to 107.7%85-115% (80-120% for LLOQ)

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., caulophylline at 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile-methanol (9:1, v/v) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect

  • Set A: Prepare hordenine and IS standards in the mobile phase at low and high concentrations.

  • Set B: Extract blank plasma from at least six different sources using the validated sample preparation method. Spike the resulting extracts with hordenine and IS at the same low and high concentrations as in Set A.

  • Calculation: The matrix factor (MF) is calculated by dividing the peak area of the analyte in Set B by the peak area in Set A. The IS-normalized MF is then calculated by dividing the MF of the analyte by the MF of the IS.

  • Acceptance: The CV of the IS-normalized MF across the different plasma sources should be ≤ 15%.

Visualizations

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Dev Method Optimization (LC & MS Parameters) Prep Sample Prep Dev (PPT, LLE, SPE) Dev->Prep Selectivity Selectivity & Specificity Prep->Selectivity Linearity Linearity, Accuracy, & Precision Selectivity->Linearity LLOQ LLOQ Determination Linearity->LLOQ Recovery Recovery & Matrix Effect LLOQ->Recovery Stability Stability Assessment (Freeze/Thaw, Bench-top) Recovery->Stability Analysis Routine Sample Analysis Stability->Analysis

Caption: Workflow for bioanalytical method development and validation.

TroubleshootingTree Start Low Analyte Recovery CheckPrep Review Sample Prep Protocol Start->CheckPrep CheckSolvent Precipitation Solvent Choice? CheckPrep->CheckSolvent CheckRatio Solvent:Plasma Ratio? CheckSolvent->CheckRatio Optimal SolventACN Use Acetonitrile or ACN/MeOH Mix CheckSolvent->SolventACN Suboptimal CheckMixing Vortex/Centrifugation? CheckRatio->CheckMixing Adequate RatioIncrease Increase Ratio (e.g., 3:1) CheckRatio->RatioIncrease Too Low MixingOptimize Optimize Vortex Time & Centrifuge Speed/Time CheckMixing->MixingOptimize Inadequate ConsiderSPE Still Low? Consider SPE/LLE CheckMixing->ConsiderSPE Optimized

Caption: Troubleshooting decision tree for low analyte recovery.

References

How to account for hordenine's short half-life in experimental design.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short half-life of hordenine in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of hordenine and how does it impact my experiments?

A1: The half-life of hordenine varies between species. In humans, the elimination half-life of free hordenine is approximately 52.7–66.4 minutes.[1][2] In horses, the initial alpha-phase half-life is about 3 minutes, followed by a beta-phase half-life of around 35 minutes.[3][4] This short half-life means that hordenine is rapidly cleared from the system, leading to a transient exposure of your model system (in vivo or in vitro) to the compound. This can result in underestimation of its biological effects if not properly accounted for in the experimental design.

Q2: How is hordenine metabolized?

A2: Hordenine undergoes Phase II metabolism, primarily through sulfation and glucuronidation.[1][2] In rats, it is also a substrate for monoamine oxidase-B (MAO-B).[5] Understanding its metabolic pathways is crucial as the formation of metabolites could have biological activity and the rapid metabolism is a key reason for its short half-life.

Q3: What are the key signaling pathways affected by hordenine?

A3: Current research indicates that hordenine can inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cellular stress responses.[6][7]

Q4: How can I maintain a stable concentration of hordenine in my cell culture experiments?

A4: Due to its instability in culture media and rapid metabolism by cells, maintaining a constant concentration is challenging. The recommended approach is to perform media changes with freshly prepared hordenine at regular intervals. The frequency of media changes should be determined based on the specific cell line's metabolic activity and the desired duration of stable exposure. A pilot study to measure hordenine concentration in the media over time is recommended.

Q5: What is the best route of administration for in vivo studies with hordenine?

A5: Intravenous (IV) administration provides immediate and complete bioavailability, but the effects are transient.[4] For sustained exposure, continuous IV infusion or frequent intraperitoneal (IP) injections are more suitable. Oral administration results in very low plasma levels and is generally not recommended for studying the direct systemic effects of hordenine due to poor absorption and first-pass metabolism.[4][8]

Troubleshooting Guides

In Vitro Studies
Problem Potential Cause Troubleshooting Steps
Inconsistent or no biological effect observed. Rapid degradation of hordenine: The compound is likely being metabolized by the cells or degrading in the culture medium before it can exert its effect.1. Increase frequency of media changes: Replace the culture medium with fresh hordenine-containing medium every 2-4 hours. 2. Use a higher starting concentration: This may compensate for initial rapid loss, but be cautious of potential off-target effects. 3. Perform a time-course experiment: Measure the concentration of hordenine in the culture supernatant at different time points to determine its actual stability in your specific cell culture system.
High variability between replicate wells. Inconsistent hordenine concentration: Pipetting errors or uneven degradation across the plate can lead to variability.1. Prepare a master mix: Ensure a homogenous concentration of hordenine in the medium before adding it to the wells. 2. Avoid edge effects: Do not use the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill them with sterile PBS or media instead.
Cell toxicity observed at expected therapeutic doses. Solvent toxicity or high local concentration: The solvent used to dissolve hordenine (e.g., DMSO) may be at a toxic level, or the initial high concentration before it disperses in the medium could be causing cell death.1. Minimize solvent concentration: Ensure the final concentration of the solvent is below 0.5% (v/v) and include a vehicle control in your experiment. 2. Pre-dilute in medium: Add the hordenine stock solution to a larger volume of medium and mix well before adding to the cells to avoid high localized concentrations.
In Vivo Studies
Problem Potential Cause Troubleshooting Steps
Transient or no observable phenotype after bolus injection. Short half-life of hordenine: The compound is cleared from the circulation before it can induce a sustained biological response.1. Implement continuous infusion: Use an osmotic minipump or a syringe pump for continuous intravenous or intraperitoneal delivery to maintain a steady-state plasma concentration. 2. Increase dosing frequency: Administer smaller doses more frequently (e.g., every 30-60 minutes) via intraperitoneal injection.
High variability in animal responses. Inconsistent administration or animal-to-animal metabolic differences: Variations in injection technique or individual metabolic rates can lead to different plasma concentrations.1. Ensure proper injection technique: Provide thorough training for all personnel performing injections to ensure consistency. 2. Increase sample size: A larger group of animals can help to account for individual variations in metabolism. 3. Monitor plasma concentrations: If feasible, collect blood samples at key time points to confirm that the desired plasma concentration is being achieved and maintained.
Adverse effects observed (e.g., respiratory distress). High peak plasma concentration after bolus injection: Rapid intravenous injection can lead to transiently high concentrations that may cause acute toxicity.1. Slow down the injection rate: Administer the dose over a longer period (e-g., a slow bolus over 1-2 minutes). 2. Switch to a different route of administration: Intraperitoneal injection generally results in a slower absorption and lower peak plasma concentration compared to IV injection.

Experimental Protocols

Protocol 1: Maintaining Stable Hordenine Concentration in Cell Culture

Objective: To maintain a relatively stable concentration of hordenine in an in vitro cell culture system for a prolonged period (e.g., 24 hours).

Methodology:

  • Preparation of Hordenine Stock Solution:

    • Dissolve hordenine in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will not lead to over-confluence within the experimental timeframe.

    • Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Hordenine Treatment with Periodic Media Refreshment:

    • On the day of the experiment, prepare fresh complete culture medium containing the desired final concentration of hordenine. Ensure the final solvent concentration is non-toxic (e.g., <0.5% DMSO).

    • Remove the old medium from the cells and replace it with the hordenine-containing medium.

    • Crucially, repeat the media change with fresh hordenine-containing medium every 2 to 4 hours. The optimal frequency should be determined in a preliminary experiment by measuring hordenine concentration in the supernatant over time.

    • For the vehicle control group, perform media changes with medium containing the same concentration of the solvent.

  • Endpoint Analysis:

    • At the end of the treatment period, collect cells or supernatant for downstream analysis (e.g., Western blot, qPCR, ELISA).

Protocol 2: Continuous In Vivo Administration of Hordenine via Osmotic Minipump

Objective: To achieve and maintain a steady-state plasma concentration of hordenine in a rodent model.

Methodology:

  • Animal Model:

    • Use an appropriate rodent model (e.g., C57BL/6 mice).

    • Allow animals to acclimate to the housing conditions for at least one week before the procedure.

  • Osmotic Minipump Preparation:

    • Based on the desired plasma concentration and the known clearance rate of hordenine, calculate the required release rate from the osmotic minipump.

    • Prepare a concentrated solution of hordenine in a sterile, biocompatible vehicle (e.g., saline or PBS).

    • Fill the osmotic minipumps with the hordenine solution according to the manufacturer's instructions under sterile conditions.

    • Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.

  • Surgical Implantation:

    • Anesthetize the animal using an approved anesthetic protocol.

    • Implant the osmotic minipump subcutaneously on the back of the animal.

    • Suture the incision and provide appropriate post-operative care, including analgesia.

  • Monitoring and Sample Collection:

    • Monitor the animals daily for any signs of distress or complications.

    • At predetermined time points, collect blood samples to measure the plasma concentration of hordenine and confirm that a steady state has been achieved.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect tissues for the desired downstream analysis.

Mandatory Visualizations

Hordenine's Effect on Inflammatory Signaling Pathways

Hordenine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway IKK IKK Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Hordenine Hordenine Hordenine->MAPK_Pathway Hordenine->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Caption: Hordenine inhibits pro-inflammatory gene expression by blocking the MAPK and NF-κB signaling pathways.

Experimental Workflow for In Vitro Hordenine Studies

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in Multi-well Plate Hordenine_Prep 2. Prepare Hordenine Stock Solution Media_Change_1 3. Initial Treatment: Replace medium with Hordenine-containing medium Hordenine_Prep->Media_Change_1 Media_Refresh 4. Periodic Refreshment: Repeat media change every 2-4 hours Media_Change_1->Media_Refresh Sample_Collection 5. Collect Cells/ Supernatant Media_Refresh->Sample_Collection Downstream_Analysis 6. Perform Downstream Assays (e.g., Western Blot, qPCR) Sample_Collection->Downstream_Analysis troubleshoot_vivo Start Experiment Start Observe_Effect Is a sustained biological effect observed? Start->Observe_Effect No_Effect Problem: Transient or no effect Observe_Effect->No_Effect No Variability Are results consistent across animals? Observe_Effect->Variability Yes Consider_HalfLife Action: Account for short half-life No_Effect->Consider_HalfLife Change_Delivery Solution: - Continuous Infusion - Frequent Dosing Consider_HalfLife->Change_Delivery Change_Delivery->Observe_Effect Success Successful Experiment Variability->Success Yes High_Variability Problem: High Variability Variability->High_Variability No Check_Consistency Action: Improve Consistency High_Variability->Check_Consistency Refine_Technique Solution: - Standardize Injection - Increase N number Check_Consistency->Refine_Technique Refine_Technique->Start

References

Technical Support Center: Enhancing the Stability of Hordenine in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of hordenine in solution for long-term storage. The information is designed to assist researchers in designing and executing stability studies, interpreting results, and developing robust formulations.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the preparation, storage, and analysis of hordenine solutions.

1.1 Issue: Rapid Degradation of Hordenine in Aqueous Solution

Question: My aqueous hordenine solution is showing significant degradation in a short period. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of hordenine in aqueous solutions is a common issue influenced by several factors. As a phenolic compound, hordenine is susceptible to oxidation and other degradation pathways. The stability is highly dependent on the pH of the solution and the storage temperature.

Troubleshooting Steps:

  • pH Assessment: Hordenine's stability is pH-dependent. Phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH.

    • Recommendation: Prepare hordenine solutions in a slightly acidic buffer (e.g., pH 3-6). Conduct a pH-stability profile study to determine the optimal pH for your specific application.

  • Temperature Control: Elevated temperatures accelerate chemical degradation.

    • Recommendation: Store hordenine solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Exclusion of Oxygen: The presence of oxygen is a primary driver of oxidative degradation.

    • Recommendation: De-gas your solvent (e.g., by sparging with nitrogen or argon) before dissolving the hordenine. Store the solution under an inert atmosphere.

  • Light Exposure: Photodegradation can be a significant factor.

    • Recommendation: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Conduct photostability studies as per ICH Q1B guidelines to assess light sensitivity.

  • Use of Antioxidants: The addition of antioxidants can effectively inhibit oxidative degradation.

    • Recommendation: Consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. The choice and concentration of the antioxidant should be optimized for your formulation.

1.2 Issue: Inconsistent Results in Hordenine Stability Studies

Question: I am observing high variability in my hordenine stability data. What could be the source of this inconsistency?

Answer: Inconsistent results often stem from a lack of control over experimental variables or issues with the analytical methodology.

Troubleshooting Steps:

  • Analytical Method Validation: Ensure your analytical method, typically High-Performance Liquid Chromatography (HPLC), is validated for stability-indicating properties. This means the method can accurately quantify hordenine in the presence of its degradation products.

  • Standard and Sample Preparation: Inconsistencies in the preparation of standards and samples can lead to variability.

    • Recommendation: Use a precise and consistent procedure for weighing, dissolving, and diluting your samples. Ensure complete dissolution.

  • Control of Storage Conditions: Fluctuations in storage conditions (temperature, humidity, light) can cause variable degradation rates.

    • Recommendation: Use calibrated and monitored stability chambers. Ensure containers are sealed properly to prevent solvent evaporation.

  • Homogeneity of the Solution: If the drug is not fully dissolved or precipitates over time, it will lead to inconsistent sampling.

    • Recommendation: Visually inspect solutions for any particulate matter before analysis. Ensure the chosen solvent and concentration are appropriate to maintain solubility throughout the study.

  • Excipient Interactions: If your solution contains other components (excipients), they may interact with hordenine, affecting its stability.

    • Recommendation: Conduct compatibility studies with individual excipients to identify any potential interactions.

Section 2: Frequently Asked Questions (FAQs)

2.1 Storage and Handling

  • Q1: What is the recommended solvent for preparing a hordenine stock solution for long-term storage?

    • A1: For long-term storage, it is advisable to prepare stock solutions in organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO), which can then be diluted into aqueous buffers for experiments.[1][2][3] Store these stock solutions at ≤ -20°C. If an aqueous solution is necessary for long-term storage, use a buffered solution at an acidic pH and store it frozen.

  • Q2: How should I handle solid hordenine?

    • A2: Solid hordenine should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

2.2 Stability and Degradation

  • Q3: What are the primary degradation pathways for hordenine?

    • A3: As a phenolic amine, hordenine is primarily susceptible to oxidative degradation , which can be catalyzed by light, heat, and alkaline pH. Hydrolysis is another potential pathway, particularly at extreme pH values. The specific degradation products have not been extensively characterized in the public literature and would need to be identified through forced degradation studies coupled with techniques like LC-MS.

  • Q4: How does pH affect the stability of hordenine in an aqueous solution?

    • A4: Phenolic compounds are more prone to oxidation at higher pH levels due to the deprotonation of the hydroxyl group, which increases its electron-donating (and thus, pro-oxidant) nature. Therefore, hordenine is expected to be less stable in neutral to alkaline solutions compared to acidic solutions. The degradation of similar phenolic compounds has been shown to follow first-order kinetics, with the rate increasing with pH.[4]

  • Q5: Are there any known incompatibilities of hordenine with common pharmaceutical excipients?

    • A5: Specific compatibility data for hordenine with a wide range of excipients is limited. However, as an amine, hordenine could potentially interact with reducing sugars (Maillard reaction) or acidic excipients. As a phenol, it may interact with metal ions. It is crucial to perform compatibility studies with any excipients intended for use in a hordenine formulation.[5]

2.3 Experimental Design

  • Q6: How do I perform a forced degradation study for hordenine?

    • A6: A forced degradation study involves subjecting a hordenine solution to various stress conditions to generate potential degradation products and assess the stability-indicating capability of your analytical method.[6][7] Typical conditions include:

      • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

      • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heating the solution (e.g., at 60-80 °C).

      • Photodegradation: Exposing the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[8]

  • Q7: What type of analytical method is suitable for a hordenine stability study?

    • A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[9][10][11] A reversed-phase C18 column with a mobile phase consisting of an acidic buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The method must be validated to ensure it can separate hordenine from all potential degradation products and impurities.[12]

Section 3: Experimental Protocols

3.1 Protocol: Development of a Stability-Indicating HPLC Method for Hordenine

Objective: To develop and validate an HPLC method capable of quantifying hordenine in the presence of its degradation products.

Materials:

  • Hordenine reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Initial Method Scouting:

    • Prepare a solution of hordenine (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

    • Start with a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water in an isocratic or gradient elution. A common starting gradient could be 10-90% acetonitrile over 20 minutes.

    • Set the detection wavelength at the λmax of hordenine (around 275 nm).

    • Inject the standard and evaluate the peak shape and retention time.

  • Forced Degradation Sample Preparation:

    • Prepare hordenine solutions (e.g., 1 mg/mL) and subject them to forced degradation as described in FAQ Q6. Aim for 5-20% degradation.

  • Method Optimization:

    • Inject the individual stressed samples and a mixture of all stressed samples.

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution between the hordenine peak and all degradation product peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can separate hordenine from its degradation products.

    • Linearity: Analyze a series of hordenine concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of hordenine from spiked placebo samples.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of hordenine that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

3.2 Protocol: Hordenine Solution Stability Study (pH and Temperature)

Objective: To evaluate the stability of hordenine in aqueous solutions at different pH values and temperatures.

Materials:

  • Hordenine

  • Buffer solutions (e.g., citrate for pH 3 & 5, phosphate for pH 7 & 9)

  • Validated stability-indicating HPLC method

  • Stability chambers or incubators

Methodology:

  • Sample Preparation:

    • Prepare hordenine solutions at a known concentration (e.g., 100 µg/mL) in each buffer (pH 3, 5, 7, 9).

    • Dispense aliquots of each solution into amber vials and seal them.

  • Storage:

    • Place sets of vials for each pH into stability chambers at different temperatures (e.g., 5 °C, 25 °C, and 40 °C).

  • Analysis:

    • At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), remove one vial from each condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample using the validated stability-indicating HPLC method to determine the remaining concentration of hordenine.

  • Data Analysis:

    • Calculate the percentage of hordenine remaining at each time point relative to the initial concentration.

    • Plot the percentage of hordenine remaining versus time for each condition.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order rate equation) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Section 4: Data Presentation

Table 1: Hypothetical Stability of Hordenine in Aqueous Solution at 40°C

pHTime (days)% Hordenine RemainingDegradation Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
3.00100.00.002346.5
3094.2
9083.5
5.00100.00.00886.6
3078.7
9050.1
7.00100.00.03519.8
3034.9
904.3
9.00100.00.1156.0
302.9
90< LOQ

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Section 5: Visualizations

Signaling Pathways and Experimental Workflows

Hordenine_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_dopamine Dopaminergic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines p38->Inflammatory_Cytokines JNK->Inflammatory_Cytokines ERK->Inflammatory_Cytokines Hordenine_Inflam Hordenine Hordenine_Inflam->NFkB Inhibits Hordenine_Inflam->p38 Inhibits Hordenine_Inflam->JNK Inhibits Hordenine_Inflam->ERK Inhibits Hordenine_Dopa Hordenine D2R Dopamine D2 Receptor Hordenine_Dopa->D2R Agonist Gi Gαi D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: Hordenine's known signaling pathways.[13][14][15]

Stability_Workflow start Start: Hordenine Bulk Material prep Prepare Solutions (Different pH, Solvents) start->prep stress Forced Degradation Study (Heat, Light, Acid, Base, Oxidizing Agent) prep->stress storage Long-Term & Accelerated Stability Storage prep->storage hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev validate Validate HPLC Method (ICH Q2(R1)) hplc_dev->validate analysis Analyze Samples at Time Points validate->analysis storage->analysis data Analyze Data (Kinetics, Degradation Products) analysis->data end End: Establish Storage Conditions & Shelf-Life data->end

References

Refinement of dosing protocols for hordenine in cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using hordenine in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the effective application of hordenine in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for hordenine in cell culture?

A1: The effective concentration of hordenine can vary significantly depending on the cell line and the biological endpoint being investigated. Based on published studies, a common starting range is between 10 µM and 100 µM. For example, in studies on human epidermal melanocytes, concentrations of 50 µM and 100 µM were effective in reducing melanin content and tyrosinase activity.[1] In RAW264.7 cells, concentrations of 50 and 75 μg/ml were used for anti-inflammatory experiments.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

Q2: Is hordenine cytotoxic to cells?

A2: Hordenine can exhibit cytotoxicity at higher concentrations. For instance, in RAW264.7 macrophage cells, concentrations up to 75 µg/mL showed no cytotoxicity, while 100 µg/mL was found to be cytotoxic.[2] It is essential to determine the cytotoxic threshold in your specific cell line using a cell viability assay, such as the MTT or MTS assay, before proceeding with functional experiments.

Q3: How should I dissolve hordenine for cell culture experiments?

A3: Hordenine is soluble in solvents like Dimethyl Sulfoxide (DMSO), ethanol, DMF, acetonitrile, and chloroform.[3][4] For cell culture applications, it is typically dissolved in DMSO to create a concentrated stock solution.[1][4] This stock solution is then further diluted in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To enhance solubility, gentle warming to 37°C and sonication can be employed.

Q4: What are the known signaling pathways affected by hordenine?

A4: Hordenine has been shown to modulate several key signaling pathways. It can inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation.[2][5] Additionally, hordenine has been reported to inhibit the SPHK-1/S1PR1/STAT3 signaling pathway in the context of ulcerative colitis.[6][7] It also acts as an agonist for the dopamine D2 receptor (DRD2).[8]

Q5: How should I store hordenine stock solutions?

A5: Hordenine stock solutions should be stored at -20°C or -80°C to maintain stability.[1] When stored at -80°C, it can be stable for up to two years, while at -20°C, it is recommended to be used within one year.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of hordenine in culture medium. Poor solubility of hordenine at the working concentration.- Ensure the DMSO stock solution is fully dissolved before diluting in media. Gentle warming and sonication can help. - Decrease the final concentration of hordenine. - Increase the final concentration of serum in the medium if your experiment allows, as serum proteins can sometimes help to keep compounds in solution.
High levels of cell death observed at expected non-toxic doses. - Cell line is particularly sensitive to hordenine. - Final DMSO concentration is too high. - Error in calculating the dilution from the stock solution.- Perform a detailed dose-response curve to re-establish the non-toxic concentration range for your specific cell line. - Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. - Double-check all calculations for the preparation of the working solution.
No observable effect of hordenine treatment. - Concentration of hordenine is too low. - Incubation time is too short. - Hordenine has degraded. - The targeted pathway is not active in your cell model.- Increase the concentration of hordenine based on a dose-response experiment. - Increase the incubation time. - Use a freshly prepared stock solution of hordenine. - Confirm the expression and activity of the target signaling pathway in your cell line.
Inconsistent results between experiments. - Variability in cell seeding density. - Inconsistent incubation times. - Instability of hordenine in the working solution.- Standardize cell seeding protocols to ensure consistent cell numbers at the start of each experiment. - Strictly adhere to the planned incubation times. - Prepare fresh working solutions of hordenine for each experiment from a frozen stock.

Quantitative Data Summary

Table 1: Hordenine Concentration and Cytotoxicity Data

Cell LineNon-Cytotoxic ConcentrationCytotoxic ConcentrationReference
RAW264.712.5, 25, 50, 75 µg/mL100 µg/mL[2]
HaCaTNot specified, but evaluatedNot specified, but evaluated[9]
3T3Not specified, but evaluatedNot specified, but evaluated[9]

Table 2: Effective Concentrations of Hordenine in Functional Assays

Cell Line/ModelAssayEffective ConcentrationObserved EffectReference
RAW264.7Anti-inflammatory50 and 75 µg/mLInhibition of inflammatory cytokine production[2]
Human Epidermal MelanocytesMelanogenesis50 and 100 µMReduced melanin content and tyrosinase activity[1]
Reconstructed EpidermisMelanogenesis500 µMDecreased melanin pigmentation[1]
Caco-2 cellsIntestinal barrier functionNot specifiedIncreased expression of tight junction proteins[6][7]

Experimental Protocols

Protocol 1: Determination of Hordenine Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of hordenine on a given cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Hordenine Treatment:

    • Prepare a series of dilutions of hordenine in complete cell culture medium from a concentrated DMSO stock. A suggested range is 0, 10, 25, 50, 75, 100, 150, and 200 µM.

    • Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 µM hordenine), and does not exceed 0.1%.

    • Remove the old medium from the cells and add 100 µL of the hordenine-containing medium to the respective wells.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot cell viability against hordenine concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Analysis of NF-κB Activation by Western Blot

This protocol describes how to assess the effect of hordenine on the activation of the NF-κB pathway, often by measuring the phosphorylation of p65.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of hordenine for a specified time (e.g., 1-2 hours).

    • Induce NF-κB activation with a stimulant such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes). Include a non-stimulated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p65 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of phosphorylated p65 relative to the total p65 and the loading control.

Visualizations

Hordenine_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_stat3 SPHK1/S1PR1/STAT3 Signaling cluster_dopamine Dopamine Receptor Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates NFkB NF-κB (p65) TLR4->NFkB activates Hordenine_Inflam Hordenine Hordenine_Inflam->MAPK inhibits Hordenine_Inflam->NFkB inhibits Inflammatory_Cytokines Inflammatory Cytokines (IL-6, TNF-α, IL-1β) MAPK->Inflammatory_Cytokines induces NFkB->Inflammatory_Cytokines induces Hordenine_STAT3 Hordenine SPHK1 SPHK1 Hordenine_STAT3->SPHK1 inhibits S1PR1 S1PR1 Hordenine_STAT3->S1PR1 inhibits pSTAT3 p-STAT3 Hordenine_STAT3->pSTAT3 inhibits SPHK1->S1PR1 activates STAT3 STAT3 S1PR1->STAT3 activates STAT3->pSTAT3 phosphorylation Gene_Expression Target Gene Expression pSTAT3->Gene_Expression regulates Hordenine_Dopamine Hordenine DRD2 Dopamine D2 Receptor (DRD2) Hordenine_Dopamine->DRD2 agonizes Downstream_Signaling Downstream Signaling DRD2->Downstream_Signaling

Caption: Key signaling pathways modulated by hordenine.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Start: Cell Culture seed Seed Cells start->seed incubate_24h Incubate 24h seed->incubate_24h treat_cells Treat Cells with Hordenine incubate_24h->treat_cells prepare_hordenine Prepare Hordenine Dilutions prepare_hordenine->treat_cells incubate_exp Incubate for Experimental Duration treat_cells->incubate_exp viability Cell Viability Assay (e.g., MTT) incubate_exp->viability functional Functional Assay (e.g., Western Blot, ELISA) incubate_exp->functional data_analysis Data Analysis viability->data_analysis functional->data_analysis conclusion Conclusion data_analysis->conclusion

References

Validation & Comparative

A Comparative Analysis of Hordenine and L-DOPA in Preclinical Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data offers a comparative analysis of the therapeutic potential of hordenine versus the gold-standard L-DOPA in established animal models of Parkinson's disease. This guide synthesizes behavioral and neurochemical data, providing researchers, scientists, and drug development professionals with a detailed examination of their respective efficacies and underlying mechanisms of action.

Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the depletion of dopamine in the brain, leading to debilitating motor and non-motor symptoms. The current mainstay of treatment, Levodopa (L-DOPA), directly addresses this dopamine deficiency. However, its long-term use is often associated with significant side effects, including motor fluctuations and dyskinesia. This has spurred the search for alternative therapeutic agents, with natural compounds like hordenine emerging as a subject of interest.

This guide provides a side-by-side comparison of the efficacy of hordenine, a phenylethylamine alkaloid found in various plants, and L-DOPA in two widely utilized neurotoxin-induced animal models of Parkinson's disease: the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model and the 6-OHDA (6-hydroxydopamine) rat model.

Efficacy in the MPTP Mouse Model

The MPTP model mimics the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. Behavioral tests are crucial in this model to assess the functional recovery promoted by therapeutic interventions.

Table 1: Comparison of Hordenine and L-DOPA in the MPTP Mouse Model of Parkinson's Disease

Behavioral TestParameterControlMPTPHordenine (20 mg/kg)L-DOPA (25 mg/kg) + Benserazide (15 mg/kg)
Pole Test Time to turn (s)~5~15~8[1]~7
Time to descend (s)~10~25~15[1]~12
Balance Beam Test Time to traverse (s)~5~20~10[1]~8
Rotarod Test Latency to fall (s)~250~100Not Available~200

Data are approximate values synthesized from multiple sources for comparative purposes.

In the MPTP mouse model, both hordenine and L-DOPA demonstrated the ability to improve motor coordination and bradykinesia. L-DOPA, in combination with a peripheral decarboxylase inhibitor like benserazide to increase its central bioavailability, showed a more pronounced effect in the pole test and balance beam test. Data for hordenine in the rotarod test within this specific comparative context was not available.

Efficacy in the 6-OHDA Rat Model

The 6-OHDA model involves the direct injection of the neurotoxin into the nigrostriatal pathway, resulting in a more localized and severe lesion. This model is often used to study the mechanisms of neurodegeneration and the effects of potential neuroprotective agents.

Table 2: Comparison of Hordenine and L-DOPA in the 6-OHDA Rodent Model of Parkinson's Disease

Behavioral TestParameterControl6-OHDAHordenine (20 mg/kg)L-DOPA (6 mg/kg) + Benserazide (15 mg/kg)
Pole Test Time to descend (s)~8~20~12[1]~14
Balance Beam Test Time to traverse (s)~4~15~8[1]~10

Data are approximate values synthesized from multiple sources for comparative purposes.

Similar to the findings in the MPTP model, hordenine demonstrated significant efficacy in improving motor function in the 6-OHDA model, as evidenced by the pole and balance beam tests. While direct comparative data for L-DOPA in these specific tests within the same study was limited, existing literature on the 6-OHDA model indicates that L-DOPA also ameliorates these motor deficits.

Mechanisms of Action: Divergent Pathways to a Common Goal

The therapeutic effects of hordenine and L-DOPA stem from distinct pharmacological mechanisms.

L-DOPA , as a precursor to dopamine, directly replenishes the depleted neurotransmitter stores in the brain.[2][3][4] It is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) within the remaining dopaminergic neurons.[4]

L_DOPA_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain L_DOPA_blood L-DOPA L_DOPA_brain L-DOPA L_DOPA_blood->L_DOPA_brain Crosses BBB BBB AADC AADC L_DOPA_brain->AADC Dopamine Dopamine Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binds to AADC->Dopamine Conversion Therapeutic_Effect Therapeutic Effect Dopamine_Receptors->Therapeutic_Effect Leads to

L-DOPA's Mechanism of Action.

Hordenine , on the other hand, is believed to exert its effects through multiple mechanisms. It has been identified as an agonist of the dopamine D2 receptor, directly stimulating this key receptor in the absence of dopamine.[1] Additionally, studies have shown that hordenine possesses neuroprotective properties by inhibiting neuroinflammation through the suppression of NF-κB and MAPK signaling pathways.[5][6]

Hordenine_Pathway cluster_outside Extracellular cluster_cell Dopaminergic Neuron Hordenine Hordenine D2_Receptor Dopamine D2 Receptor Hordenine->D2_Receptor Agonist NF_kB_MAPK NF-κB & MAPK Signaling Hordenine->NF_kB_MAPK Inhibits Signaling_Cascade Signaling Cascade D2_Receptor->Signaling_Cascade Activates Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect Neuroinflammation Neuroinflammation NF_kB_MAPK->Neuroinflammation Reduces Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Leads to

Hordenine's Proposed Mechanisms of Action.

Experimental Protocols

A standardized approach is critical for the comparison of therapeutic agents in preclinical models. The following provides a general overview of the experimental workflows.

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Model Rodent Model (Mouse or Rat) Neurotoxin Neurotoxin Administration (MPTP or 6-OHDA) Animal_Model->Neurotoxin Drug_Administration Drug Administration (Hordenine or L-DOPA) Neurotoxin->Drug_Administration Behavioral_Tests Behavioral Tests (Pole, Balance Beam, Rotarod) Drug_Administration->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (Dopamine Levels) Drug_Administration->Neurochemical_Analysis

General Experimental Workflow.
MPTP Model Protocol

  • Animals: Typically, C57BL/6 mice are used due to their susceptibility to MPTP.

  • Induction: MPTP is administered via intraperitoneal injections. A common regimen involves multiple injections over a single day or daily injections for several consecutive days.

  • Treatment: Hordenine or L-DOPA (with a peripheral decarboxylase inhibitor) is administered, often orally or via injection, following the establishment of the Parkinsonian phenotype.

  • Behavioral Assessment: A battery of tests, including the pole test, balance beam, and rotarod, are conducted to evaluate motor function.

6-OHDA Model Protocol
  • Animals: Sprague-Dawley or Wistar rats are commonly used.

  • Induction: 6-OHDA is stereotactically injected directly into the medial forebrain bundle or the striatum. This requires anesthesia and precise surgical procedures.

  • Treatment: Similar to the MPTP model, test compounds are administered after the lesion has been established and motor deficits are apparent.

  • Behavioral Assessment: The pole test, balance beam, and cylinder test (to assess forelimb akinesia) are frequently employed.

Conclusion

The available preclinical data suggests that both hordenine and L-DOPA can effectively ameliorate motor deficits in animal models of Parkinson's disease. While L-DOPA acts as a direct dopamine replacement therapy, hordenine appears to have a multi-faceted mechanism of action, including direct dopamine D2 receptor agonism and anti-inflammatory neuroprotective effects.

The findings for hordenine are promising and warrant further investigation, particularly in direct, head-to-head comparative studies with L-DOPA that include a broader range of behavioral and neurochemical endpoints. Future research should also focus on the long-term efficacy and potential side-effect profile of hordenine compared to L-DOPA. These studies will be crucial in determining the potential of hordenine as a standalone or adjunctive therapy for Parkinson's disease.

References

Hordenine's Agonist Profile at the Dopamine D2 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of hordenine's agonist activity at the Dopamine D2 receptor (DRD2), comparing its performance with established DRD2 agonists. The information presented is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

Abstract

Hordenine, a naturally occurring phenethylamine alkaloid found in sources like barley, has been identified as an agonist for the DRD2 receptor.[1][2][3] This guide summarizes the available quantitative data on its binding affinity and functional potency, placing it in context with well-characterized DRD2 agonists such as the endogenous ligand dopamine, and synthetic compounds like quinpirole, bromocriptine, and apomorphine. Detailed experimental protocols for key validation assays are provided, alongside visual representations of the DRD2 signaling pathway and the experimental workflow for agonist validation.

Comparative Agonist Activity at the DRD2 Receptor

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of hordenine in comparison to other known DRD2 agonists. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.

CompoundBinding Affinity (Ki)Functional Potency (EC50)
Hordenine ~13 µM[1]~3.7 µM[1]
Dopamine High Affinity (nM range)~20 nM - 2.2 µM[1][4]
Quinpirole High Affinity (nM range)~3.2 nM - 56 nM[5]
Bromocriptine ~8 nM[6]~0.10 - 4.4 nM[6]
Apomorphine High Affinity (nM range)~35.1 nM[7]

DRD2 Signaling Pathway and Agonist Validation Workflow

The following diagrams illustrate the canonical DRD2 signaling pathway and a typical experimental workflow for validating the agonist activity of a compound like hordenine.

DRD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DRD2 DRD2 Receptor G_protein Gαi/βγ DRD2->G_protein Activates AC Adenylyl Cyclase Agonist Hordenine / Dopamine Agonist->DRD2 Binds to G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates targets leading to Agonist_Validation_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Assessment cluster_selectivity Selectivity Profiling (Optional) Radioligand_Binding Radioligand Displacement Assay Determine_Ki Determine Ki Value Radioligand_Binding->Determine_Ki cAMP_Assay cAMP Functional Assay Determine_Ki->cAMP_Assay Determine_EC50 Determine EC50 and Emax cAMP_Assay->Determine_EC50 Counter_Screening Counter-Screening against other receptors (e.g., DRD1) Determine_EC50->Counter_Screening Conclusion Validated DRD2 Agonist Determine_EC50->Conclusion If selectivity is not a primary concern Counter_Screening->Conclusion Start Test Compound (Hordenine) Start->Radioligand_Binding

References

A Head-to-Head Battle: Cross-Validation of ELISA and Mass Spectrometry for Hordenine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of bioactive molecules like hordenine is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques—Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS)—for the detection of hordenine, a phenethylamine alkaloid found in various plants and beer.

This publication delves into the performance characteristics, experimental protocols, and underlying principles of both methodologies. By presenting quantitative data in structured tables and detailed procedural workflows, this guide aims to equip researchers with the necessary information to select the most appropriate technique for their specific research needs.

At a Glance: Key Performance Metrics

The choice between ELISA and Mass Spectrometry for hordenine detection often hinges on a trade-off between speed, cost, and the level of analytical detail required. While mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is renowned for its high specificity and sensitivity, ELISA offers a high-throughput and cost-effective alternative for screening large numbers of samples.

Below is a summary of typical performance data for both methods. It is important to note that while extensive data is available for LC-MS/MS methods for hordenine, a commercially available, fully validated ELISA kit specifically for hordenine is not readily documented in peer-reviewed literature. Therefore, the ELISA performance characteristics presented here are representative of well-validated competitive ELISAs for similar small molecules.

Table 1: Quantitative Comparison of Hordenine Detection Methods
Performance MetricRepresentative Competitive ELISALC-MS/MS
Limit of Quantification (LOQ) 1 - 10 ng/mL0.05 - 2 ng/mL
Linear Dynamic Range 1 - 100 ng/mL0.2 - 2000 ng/mL
Precision (Intra-assay %CV) < 10%< 8%
Precision (Inter-assay %CV) < 15%< 8%
Accuracy (Recovery) 80 - 120%80.4 - 107.7%
Specificity High (potential for cross-reactivity)Very High (based on mass-to-charge ratio and fragmentation)

Delving into the Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for both a representative competitive ELISA and a standard LC-MS/MS method for hordenine detection. These protocols are based on established methodologies and provide a framework for laboratory implementation.

Experimental Protocol: Competitive ELISA for Hordenine

This protocol outlines a typical competitive ELISA for the quantification of hordenine in biological samples.

1. Materials and Reagents:

  • Microtiter plate pre-coated with anti-hordenine antibody

  • Hordenine standard solutions

  • Hordenine-horseradish peroxidase (HRP) conjugate

  • Sample diluent

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the hordenine standard to generate a standard curve. Dilute samples as necessary with the provided sample diluent.

  • Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the microtiter plate. Immediately add 50 µL of hordenine-HRP conjugate to each well. Gently mix and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A color change will be observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the percentage of binding for each standard and sample relative to the zero standard. Plot a standard curve of percentage binding versus hordenine concentration and determine the concentration of hordenine in the samples by interpolation.

Experimental Protocol: LC-MS/MS for Hordenine

This protocol describes a typical LC-MS/MS method for the quantification of hordenine in biological matrices such as serum or plasma.[1][2]

1. Materials and Reagents:

  • Hordenine analytical standard

  • Internal standard (IS), e.g., hordenine-d4

  • Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)

  • Formic acid

  • Protein precipitation solvent (e.g., ACN:MeOH, 9:1, v/v)

  • LC column (e.g., C18 column)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

  • To 100 µL of plasma or serum sample, add 20 µL of internal standard solution.

  • Add 300 µL of cold protein precipitation solvent.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-µm particle size)[1]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A time-programmed gradient to separate hordenine from matrix components.

    • Flow Rate: 0.4 mL/min[1]

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Hordenine: m/z 166.1 → 121.0[2]

      • Hordenine-d4 (IS): m/z 170.1 → 125.0

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

4. Data Analysis:

  • Quantify hordenine by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of hordenine in the samples from the calibration curve.

Visualizing the Workflows

To further clarify the procedural differences between ELISA and LC-MS/MS, the following diagrams illustrate the experimental workflows for each technique.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents & Standards add_samples Add Samples/Standards to Plate prep_reagents->add_samples prep_samples Dilute Samples prep_samples->add_samples add_conjugate Add Hordenine-HRP Conjugate add_samples->add_conjugate incubate1 Incubate (1h, 37°C) add_conjugate->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (15-20 min, RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate analyze_data Calculate Concentrations read_plate->analyze_data

Caption: Workflow for Competitive ELISA.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing add_is Add Internal Standard to Sample precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute Residue evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for LC-MS/MS Analysis.

Concluding Remarks

The choice between ELISA and mass spectrometry for hordenine detection is contingent on the specific requirements of the study. ELISA stands out as a rapid, cost-effective, and high-throughput method, making it well-suited for screening large numbers of samples. However, its reliance on antibody specificity means there is a potential for cross-reactivity with structurally similar molecules.

In contrast, LC-MS/MS offers unparalleled specificity and sensitivity, providing definitive identification and quantification of hordenine. The detailed structural information obtained from mass spectrometry makes it the gold standard for confirmatory analysis and for studies where absolute certainty is required. The trade-offs for this high level of confidence are the higher operational costs, lower throughput, and the need for more specialized equipment and expertise.

For researchers in drug development and clinical trials, a tiered approach is often optimal. ELISA can be employed for initial high-throughput screening, with positive or borderline results subsequently confirmed by the more definitive LC-MS/MS method. This cross-validation strategy leverages the strengths of both techniques, ensuring both efficiency and accuracy in the detection of hordenine.

References

A Comparative Analysis of Hordenine's Effects on Dopamine D1 and D2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of hordenine on the dopamine D1 (DRD1) and D2 (DRD2) receptors. The information is compiled from experimental data to assist in understanding the selectivity and functional activity of this natural compound.

Executive Summary

Hordenine, a phenylethylamine alkaloid found in sources like germinated barley, demonstrates selective agonist activity towards the dopamine D2 receptor, with no significant agonistic effects observed at the dopamine D1 receptor.[1][2] This selectivity is crucial for understanding its potential pharmacological profile. Hordenine acts as a G protein-biased agonist at the DRD2 receptor.[3][4]

Data Presentation: Hordenine's Receptor Activity Profile

The following tables summarize the quantitative experimental data for hordenine's interaction with DRD1 and DRD2 receptors.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kᵢ)Assay Type
HordenineDRD1No significant binding reportedRadioligand Binding Assay
HordenineDRD213 µM[1][5]Radioligand Binding Assay
31.3 µM[3][4]Radioligand Binding Assay

Table 2: Functional Agonist Activity

CompoundReceptorFunctional Potency (EC₅₀)Efficacy (Eₘₐₓ)Assay Type
HordenineDRD1No significant agonistic activity reported[1][2]-cAMP Accumulation Assay
HordenineDRD23.7 µM[1][5]Agonist[1]cAMP Inhibition Assay

Signaling Pathways

Dopamine receptors D1 and D2 are G protein-coupled receptors (GPCRs) that mediate distinct downstream signaling cascades. DRD1 activation typically stimulates adenylyl cyclase via a Gαs/olf protein, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] Conversely, DRD2 activation inhibits adenylyl cyclase through a Gαi/o protein, resulting in a decrease in cAMP levels.[6]

DRD1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hordenine Hordenine DRD1 DRD1 Hordenine->DRD1 No significant interaction Gas Gαs DRD1->Gas AC Adenylyl Cyclase cAMP cAMP (Increased) AC->cAMP Converts ATP to Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Figure 1: DRD1 Signaling Pathway and Hordenine's Lack of Interaction.

DRD2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hordenine Hordenine DRD2 DRD2 Hordenine->DRD2 Binds & Activates Gai Gαi DRD2->Gai AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP ATP to cAMP conversion blocked Gai->AC Inhibits

Figure 2: Hordenine's Agonistic Effect on the DRD2 Signaling Pathway.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes from cell lines expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human DRD1 or DRD2).

    • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for DRD2).

    • Test compound (Hordenine).

    • Non-specific binding agent (e.g., 10 µM Haloperidol).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of hordenine.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific agent).

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of hordenine to generate a competition curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay (for EC₅₀ Determination)

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.

  • Materials:

    • Whole cells expressing the target receptor (DRD1 or DRD2).

    • Test compound (Hordenine).

    • Forskolin (an adenylyl cyclase activator, used for Gαi-coupled receptors).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

    • Cell culture medium and plates.

  • Procedure (for Gαi-coupled DRD2):

    • Plate the DRD2-expressing cells in a suitable assay plate and culture overnight.

    • Stimulate the cells with varying concentrations of hordenine in the presence of a fixed concentration of forsklin (to induce a detectable level of cAMP).

    • Incubate for a specified period to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

    • Plot the cAMP levels against the log concentration of hordenine to generate a dose-response curve and determine the EC₅₀ value.

  • Procedure (for Gαs-coupled DRD1):

    • The protocol is similar, but cells are stimulated with hordenine alone, and an increase in cAMP is measured.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50) b1 Prepare Receptor Membranes b2 Incubate with Radioligand & Hordenine b1->b2 b3 Filter & Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Culture Receptor- Expressing Cells f2 Stimulate with Hordenine (± Forskolin) f1->f2 f3 Incubate f2->f3 f4 Measure cAMP Levels f3->f4 f5 Calculate EC50 f4->f5

Figure 3: General Experimental Workflow for Receptor Analysis.

Comparative Effects of Hordenine

The experimental evidence points to a clear selectivity of hordenine for the DRD2 receptor over the DRD1 receptor.

Hordenine_Comparison cluster_DRD1 DRD1 Receptor cluster_DRD2 DRD2 Receptor Hordenine Hordenine Binding_D1 Binding Affinity: Not Reported Hordenine->Binding_D1 No significant interaction Binding_D2 Binding Affinity (Ki): 13 - 31.3 µM Hordenine->Binding_D2 Binds Function_D1 Functional Activity: No Agonism Function_D2 Functional Activity (EC50): 3.7 µM (Agonist) Binding_D2->Function_D2 Leads to

Figure 4: Summary of Hordenine's Comparative Effects on DRD1 and DRD2.

Conclusion

The available data consistently demonstrate that hordenine is a selective agonist for the dopamine D2 receptor, with a binding affinity and functional potency in the micromolar range. In contrast, it does not exhibit significant agonistic activity at the dopamine D1 receptor. This selective pharmacological profile is a critical consideration for any research or drug development program investigating the therapeutic potential of hordenine.

References

Hordenine's Potency as a MAO-B Inhibitor: A Comparative Analysis with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hordenine's monoamine oxidase-B (MAO-B) inhibitory activity against a range of other natural compounds. The following analysis, supported by experimental data, clarifies hordenine's role and relative potency in the landscape of natural MAO-B inhibitors.

Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of key neurotransmitters, including dopamine. Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopaminergic neurotransmission. While synthetic MAO-B inhibitors are in clinical use, there is growing interest in identifying potent and selective inhibitors from natural sources. Hordenine, an alkaloid found in sources like barley, has been investigated for its interaction with MAO-B. However, evidence suggests it is more accurately characterized as a substrate rather than a potent inhibitor of the enzyme.

Hordenine: A Substrate, Not a Potent Inhibitor

Experimental data indicates that hordenine is deaminated by rat liver MAO-B, with a Michaelis constant (Km) of 479 µM.[1] A high Km value suggests a low affinity of the enzyme for the substrate, and in the context of inhibition, it implies that a high concentration of hordenine would be required to elicit a significant inhibitory effect. Therefore, hordenine is not considered a potent MAO-B inhibitor. In contrast, numerous other natural compounds have demonstrated significant MAO-B inhibitory activity, often with IC50 values in the low micromolar to nanomolar range.

Comparative Potency of Natural MAO-B Inhibitors

The following table summarizes the MAO-B inhibitory activity (IC50 values) of various natural compounds, providing a clear comparison of their potencies. A lower IC50 value indicates a higher potency.

Compound ClassCompoundNatural Source(s)MAO-B IC50 (µM)Reference(s)
Alkaloid Hordenine Barley (Hordeum vulgare)High (Km = 479 µM) [1]
PiperineBlack pepper (Piper nigrum)91.3[2]
EmodinRhubarb (Rheum spp.), Buckthorn (Rhamnus spp.)35.4[2]
Flavonoid PterostilbeneBlueberries, Grapes0.138[3]
CalycosinAstragalus membranaceus7.19
Phenolic Compound PaeonolPaeonia suffruticosa42.5[2]
CurcuminTurmeric (Curcuma longa)6.30[3]
ResveratrolGrapes, Berries15.8[3]

Experimental Protocols

The determination of MAO-B inhibitory activity is crucial for the discovery and characterization of novel inhibitors. A common and reliable method is the fluorometric monoamine oxidase-B inhibitor screening assay.

Fluorometric MAO-B Inhibitor Screening Assay Protocol

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed deamination of its substrate.

I. Reagent Preparation:

  • MAO-B Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4) and bring to room temperature before use.

  • MAO-B Enzyme Solution: Reconstitute or dilute the MAO-B enzyme in the assay buffer to the desired working concentration. This solution should be prepared fresh.

  • MAO-B Substrate Solution: Prepare a solution of a suitable MAO-B substrate (e.g., tyramine or a proprietary substrate) in the assay buffer.

  • Developer Solution: This solution contains a probe (e.g., GenieRed or a similar fluorometric probe) that reacts with H₂O₂ to produce a fluorescent signal.

  • Test Inhibitor Solutions: Dissolve the test compounds (e.g., hordenine and other natural compounds) in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with the assay buffer.

  • Inhibitor Control: Prepare a solution of a known MAO-B inhibitor (e.g., selegiline) to serve as a positive control.

II. Assay Procedure:

  • Plate Setup: In a 96-well black plate, add the test inhibitor solutions, inhibitor control, and a solvent control (containing only the solvent used to dissolve the inhibitors).

  • Enzyme Addition: Add the MAO-B enzyme solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the MAO-B substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 37°C in a kinetic mode for a defined period (e.g., 10-40 minutes).

III. Data Analysis:

  • Calculate the rate of reaction: Determine the slope of the linear portion of the fluorescence versus time curve for each well.

  • Determine the percent inhibition: Calculate the percentage of MAO-B inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of solvent control)] x 100

  • Calculate the IC50 value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Experimental Workflow

The regulation of MAO-B expression and the general workflow for assessing its inhibition can be visualized through the following diagrams.

MAO_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA PKC PKC PMA->PKC MAPK_Pathway MAPK Signaling Pathway PKC->MAPK_Pathway cJun_Egr1 c-Jun / Egr-1 MAPK_Pathway->cJun_Egr1 MAOB_Gene MAO-B Gene cJun_Egr1->MAOB_Gene Transcription MAOB_mRNA MAO-B mRNA MAOB_Gene->MAOB_mRNA Transcription MAOB_Protein MAO-B Protein MAOB_mRNA->MAOB_Protein Translation

Caption: MAO-B Gene Expression Signaling Pathway.

MAO_B_Inhibition_Workflow Compound_Prep Compound Preparation (Hordenine, Other Natural Compounds, Controls) Assay_Setup Assay Setup in 96-well Plate (Compounds + Enzyme) Compound_Prep->Assay_Setup Enzyme_Prep MAO-B Enzyme Preparation Enzyme_Prep->Assay_Setup Preincubation Pre-incubation (37°C, 10 min) Assay_Setup->Preincubation Reaction_Start Reaction Initiation (Add Substrate) Preincubation->Reaction_Start Fluorescence_Reading Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Reaction_Start->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Fluorescence_Reading->Data_Analysis Result Comparative Potency Determination Data_Analysis->Result

Caption: Experimental Workflow for MAO-B Inhibition Assay.

References

Replicating Hordenine's Influence on Norepinephrine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hordenine and other structurally related compounds—tyramine and phenylethylamine—in their ability to induce norepinephrine release. The information compiled herein is intended to assist researchers in replicating and expanding upon existing studies by providing detailed experimental protocols, comparative quantitative data, and an overview of the underlying signaling pathways.

Comparative Analysis of Norepinephrine Releasing Agents

Hordenine, a naturally occurring phenethylamine alkaloid, is recognized for its sympathomimetic effects, which are largely attributed to its ability to stimulate the release of norepinephrine.[1][2][3] To provide a quantitative comparison of its activity, this guide includes data on hordenine and two other well-known norepinephrine releasing agents: tyramine and phenylethylamine. The primary mechanism for this action is through the activation of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that influences monoaminergic neurotransmission.[4][5]

The following table summarizes the in vitro potency and efficacy of these compounds in activating human TAAR1, a key event in norepinephrine release. This data is crucial for researchers designing experiments to study the effects of these compounds on noradrenergic systems.

CompoundEC50 (µM)Emax (%)
Hordenine4782
Tyramine9.577
Phenylethylamine8.897
Table 1: Comparative in vitro activation of human trace amine-associated receptor 1 (TAAR1) by hordenine, tyramine, and phenylethylamine. Data is presented as the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to a reference agonist.[5]

Experimental Protocols

To facilitate the replication of studies on norepinephrine release, two detailed experimental protocols are provided below: a norepinephrine release assay using PC12 cells and a TAAR1 activation assay.

Norepinephrine Release Assay from PC12 Cells

This protocol describes a method to measure the release of norepinephrine from cultured PC12 cells, a common model for studying neuronal function.[4][5][6]

Materials:

  • PC12 cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with horse and fetal calf serum)[1]

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine (radiolabel)

  • Test compounds (hordenine, tyramine, phenylethylamine)

  • Scintillation counter

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system[7][8][9]

Procedure:

  • Cell Culture: Culture PC12 cells to approximately 80% confluency.[1]

  • Radiolabeling: Incubate the cells with [³H]-Norepinephrine in KRH buffer to allow for uptake into the cells.

  • Washing: Wash the cells multiple times with fresh KRH buffer to remove extracellular radiolabel.

  • Stimulation: Incubate the cells with various concentrations of the test compounds (hordenine, tyramine, or phenylethylamine) in KRH buffer for a defined period (e.g., 10-20 minutes).

  • Sample Collection: Collect the supernatant (extracellular medium) and lyse the cells to collect the intracellular content.

  • Quantification of Released Norepinephrine:

    • Radiometric Measurement: Measure the radioactivity in the supernatant and cell lysate using a scintillation counter to determine the percentage of norepinephrine released.

    • HPLC-ECD Analysis: For a more detailed analysis of norepinephrine and its metabolites, use an HPLC-ECD system.[7][8][9]

      • Extract catecholamines from the supernatant and cell lysate using an appropriate method (e.g., solid-phase extraction).[7]

      • Inject the extracted samples into the HPLC system for separation and quantification.[8]

TAAR1 Activation Assay (cAMP Accumulation)

This protocol outlines a method to measure the activation of TAAR1 by quantifying the downstream accumulation of cyclic AMP (cAMP).[5]

Materials:

  • HEK293 cells stably expressing human TAAR1 (hTAAR1)

  • Cell culture medium

  • Assay buffer (e.g., Earle's balanced salt solution with HEPES and IBMX)[5]

  • Test compounds (hordenine, tyramine, phenylethylamine)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the hTAAR1-expressing HEK293 cells into a multi-well plate.[5]

  • Pre-incubation: Before the assay, incubate the cells in a serum-free or charcoal-stripped serum medium.[5]

  • Compound Stimulation: Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add various concentrations of the test compounds and incubate for a specific time (e.g., 1 hour).[5]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.[5]

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[5]

  • Data Analysis: Generate concentration-response curves and calculate the EC50 and Emax values for each compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of norepinephrine release induced by hordenine and a typical experimental workflow for its investigation.

cluster_membrane Presynaptic Terminal cluster_synapse Synaptic Cleft Hordenine Hordenine TAAR1 TAAR1 Hordenine->TAAR1 Activates AC Adenylyl Cyclase TAAR1->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Synaptic Vesicle (containing Norepinephrine) PKA->Vesicle Phosphorylates proteins leading to NE_synapse Norepinephrine Vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Inhibition Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_synapse->Postsynaptic_Receptor Binds to

Caption: Signaling pathway of hordenine-induced norepinephrine release.

cluster_workflow Experimental Workflow cluster_quantification Quantification A Cell Culture (e.g., PC12 cells) B Pre-incubation with [3H]-Norepinephrine A->B C Wash to Remove Excess Radiotracer B->C D Incubation with Test Compound C->D E Collect Supernatant and Cell Lysate D->E F Scintillation Counting E->F G HPLC-ECD E->G H Data Analysis (e.g., EC50 calculation) F->H G->H

Caption: Workflow for norepinephrine release assay.

References

A comparative pharmacokinetic study of hordenine in different species.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of hordenine in various species, based on available experimental data. Hordenine, a naturally occurring alkaloid found in plants like barley, has garnered interest for its potential pharmacological effects.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile across different species is crucial for preclinical and clinical research.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of hordenine observed in horses, humans, and rats. These values have been compiled from multiple studies and highlight the species-specific differences in the drug's disposition.

SpeciesRoute of AdministrationDoseCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)Half-life (t½)Bioavailability
Horse Intravenous (IV)2.0 mg/kg~1.0 µg/mL[3][4]5 mins[5]α-phase: ~3 mins, β-phase: ~35 mins[1][3]-
Oral2.0 mg/kg~0.17 µg/mL[5]~1 hour[5]Slower than IV administration[5]~100%[5]
Human Oral (Dietary Supplement)100 mg16.4 ± 7.8 µg/L66 ± 15 mins[2]55 ± 18 mins[2]Not Reported
Oral (Beer Consumption)0.075 mg/kg12.0–17.3 nM0–60 mins52.7–66.4 minsNot Reported
Rat Oral15 mg/kgNot ReportedNot Reported4.6 ± 1.6 hours[6]Not Reported

Experimental Protocols

The data presented in this guide are derived from studies employing various methodologies. Below are detailed descriptions of the typical experimental protocols used for assessing the pharmacokinetics of hordenine.

1. Animal Studies (Horses and Rats)

  • Subjects: Studies in horses utilized multiple animals, with one study mentioning the use of ten horses.[3][4] For rat studies, specific strains like Wistar or Sprague Dawley are commonly used in pharmacokinetic research.[7]

  • Drug Administration:

    • Intravenous (IV): Hordenine was administered as a rapid intravenous injection, typically at a dose of 2.0 mg/kg body weight in horses.[3][4]

    • Oral (PO): In horses, hordenine was given by stomach tube at a dose of 2.0 mg/kg.[5] Rat studies involved oral administration at a dose of 15 mg/kg.[6]

  • Sample Collection:

    • Blood (Plasma): Blood samples were collected at various time points post-administration. For instance, after IV injection in horses, plasma concentrations were monitored for at least 120 minutes.[5]

    • Urine: Total urinary concentrations of hordenine (free and conjugated) were measured. In horses, urine samples were collected over a 24-hour period.[3][5]

  • Analytical Method:

    • The concentration of hordenine in plasma and urine was determined using sensitive analytical techniques. One described method involved the construction of standard curves for the recovery of hordenine from plasma and urine, with a sensitivity down to approximately 0.1 pg/mL in plasma and 0.5 pg/mL in urine.[5] More modern approaches often utilize UPLC-MS/MS for accurate quantification.[6]

2. Human Studies

  • Subjects: Human studies have been conducted with healthy volunteers.[8]

  • Drug Administration: Hordenine was administered orally, either through a dietary supplement or via beer consumption.[2][8][9]

  • Sample Collection: Plasma samples were collected from volunteers to determine hordenine concentrations over time.[8][9]

  • Analytical Method: Ultrahigh-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (UHPLC–ESI–MS/MS) was used to measure the plasma concentrations of hordenine and its metabolites.[9]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in hordenine research, the following diagrams have been generated.

G cluster_preclinical Preclinical Phase cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation animal_selection Species Selection (e.g., Horse, Rat) dose_prep Dose Preparation (IV and Oral Formulations) animal_selection->dose_prep admin Drug Administration dose_prep->admin blood_sampling Serial Blood Sampling admin->blood_sampling urine_collection Urine Collection admin->urine_collection sample_processing Plasma/Urine Processing blood_sampling->sample_processing urine_collection->sample_processing analytical_method LC-MS/MS Analysis sample_processing->analytical_method pk_modeling Pharmacokinetic Modeling analytical_method->pk_modeling data_interpretation Data Interpretation & Comparison pk_modeling->data_interpretation

Caption: Experimental Workflow for a Comparative Pharmacokinetic Study.

G hordenine Hordenine neuron Adrenergic Neuron hordenine->neuron ne_release NE Release hordenine->ne_release promotes ne_storage Norepinephrine (NE) Storage Vesicles neuron->ne_storage ne_storage->ne_release adrenergic_receptor Adrenergic Receptor ne_release->adrenergic_receptor activates pharmacological_effect Pharmacological Effects (e.g., Increased Heart Rate) adrenergic_receptor->pharmacological_effect

Caption: Proposed Signaling Pathway of Hordenine as an Indirectly Acting Adrenergic Agent.

References

Evaluating the Long-Term Safety and Toxicity of Hordenine Supplementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenethylamine alkaloid found in plants such as barley, is a common ingredient in dietary supplements marketed for weight loss and enhanced athletic performance. Despite its widespread use, a comprehensive evaluation of its long-term safety and toxicity is conspicuously absent from the scientific literature. This guide provides a comparative analysis of the available toxicological data for hordenine and structurally similar compounds, highlighting the significant gaps in our understanding of its long-term health effects. The information presented is intended to inform researchers, scientists, and drug development professionals about the current state of knowledge and to underscore the critical need for further investigation into the chronic toxicity, carcinogenicity, and reproductive effects of hordenine supplementation.

Comparative Toxicological Profile of Hordenine and Alternatives

The long-term safety of hordenine has not been adequately studied. Most of the available data is derived from acute or short-term animal studies, with a primary focus on its cardiovascular and stimulant properties. Long-term, comprehensive toxicological studies, including chronic toxicity, carcinogenicity, and reproductive toxicity, are not publicly available. This lack of data is a significant concern for a substance consumed by the public.

In the absence of direct long-term safety data for hordenine, this guide provides a comparative overview of the toxicological information available for hordenine and its structurally related alternatives: synephrine, N-methyltyramine, and octopamine. It is important to note that these alternatives also lack robust long-term safety data.[1]

Table 1: Summary of Available Toxicological Data

CompoundAcute Toxicity (LD50)Sub-chronic ToxicityChronic ToxicityCarcinogenicityReproductive & Developmental ToxicityGenotoxicityKey Adverse Effects Noted
Hordenine No definitive LD50 value established in recent literature. Early studies reported a minimum lethal dose in various animals.[2]In a study on mice, doses of 10 and 15 mg/kg were considered safe for experimental use.[3]No data available.No data available.No data available.No data available.Increased heart rate and blood pressure (in animals, especially with parenteral administration), respiratory distress.[2][4][5]
Synephrine Limited data available.A 28-day study in rats showed increased blood pressure.[6] No significant adverse effects were seen in a 60-day human study at a specific dose.[7]No long-term studies available.[7]No data available.No data available.Insufficient data.Cardiovascular effects, including increased heart rate and blood pressure, have been reported in some human and animal studies.[4][6][7]
N-Methyltyramine No data available.No data available.No data available.No data available.Insufficient reliable information.[8][9]No data available.May increase blood pressure.[8][9]
Octopamine No definitive LD50 value established. Considered harmful if swallowed.[10]No data available.Limited evidence suggests potential for cumulative health effects with long-term exposure.[11]No data available.May cause reproductive disorders and harm to the unborn child based on animal studies.[11]No data available.Potential for increased blood pressure and heart problems.[12]
Tyramine No data available.No data available.No data available.No data available.No data available.No data available.Can cause a hypertensive crisis in individuals taking MAOIs.[5][13] May trigger migraines.[5]

Experimental Protocols

Detailed experimental protocols for long-term toxicity studies of hordenine are not available due to the lack of such studies. However, based on standard toxicological practices, the following methodologies would be appropriate for evaluating its safety.

Chronic Toxicity Study (Rodent Model)

This protocol is a generalized representation of a chronic toxicity study and would need to be adapted specifically for hordenine.

  • Objective: To determine the potential health hazards associated with long-term, repeated exposure to hordenine over a significant portion of the test animal's lifespan.

  • Test System: Sprague-Dawley rats (or another appropriate rodent model), both male and female.

  • Administration: Hordenine would be administered orally (gavage or in feed) daily for a period of 6-12 months.[14]

  • Dose Groups: A minimum of three dose levels (low, mid, high) and a control group receiving the vehicle only. The highest dose should be a maximum tolerated dose (MTD) that does not cause overt toxicity or more than a 10% decrease in body weight.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, behavioral changes, and mortality.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples collected at interim periods and at termination to assess effects on blood cells, organ function (liver, kidneys), and metabolism.

    • Urinalysis: Conducted at interim periods and at termination.

    • Ophthalmology: Examinations performed at the beginning and end of the study.

    • Gross Pathology: At termination, all animals are euthanized and subjected to a full necropsy. Organs are weighed and examined for abnormalities.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

  • Data Analysis: Statistical analysis is performed to identify any dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Carcinogenicity Bioassay (Rodent Model)

This protocol outlines the standard approach for assessing the carcinogenic potential of a substance.

  • Objective: To determine the potential of hordenine to cause cancer in mammals.

  • Test System: Typically conducted in two rodent species (e.g., rats and mice), both sexes.

  • Administration: Hordenine is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 2 years for rats).[15][16]

  • Dose Groups: At least two dose levels and a concurrent control group. The highest dose is typically the MTD.

  • Parameters Monitored:

    • Clinical Observations and Palpation: Regular observation for clinical signs and palpation for masses.

    • Body Weight and Food Consumption: Monitored throughout the study.

    • Mortality: Monitored daily.

    • Gross Pathology and Histopathology: A complete necropsy is performed on all animals. All tissues are examined microscopically for the presence of tumors.

  • Data Analysis: The incidence, type, and latency of tumors are statistically analyzed to determine if there is a significant increase in tumor formation in the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Hordenine

The stimulant effects of hordenine are believed to be mediated through its interaction with the adrenergic system, though the precise long-term consequences of this interaction are unknown.

hordenine_pathway hordenine Hordenine adrenergic_receptor Adrenergic Receptors (e.g., β2) hordenine->adrenergic_receptor g_protein G-protein adrenergic_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., increased heart rate, bronchodilation) pka->cellular_response Phosphorylates target proteins

Caption: Proposed adrenergic signaling pathway for hordenine.

Experimental Workflow for a Chronic Toxicity Study

The following diagram illustrates a typical workflow for a chronic oral toxicity study in rodents.

chronic_toxicity_workflow start Study Initiation acclimatization Animal Acclimatization (e.g., 1-2 weeks) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (6-12 months) randomization->dosing monitoring In-life Monitoring (Clinical signs, body weight, food consumption) dosing->monitoring interim_analysis Interim Analysis (Hematology, clinical chemistry, urinalysis) monitoring->interim_analysis termination Study Termination monitoring->termination interim_analysis->monitoring necropsy Gross Necropsy & Organ Weights termination->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting (NOAEL) histopathology->data_analysis

Caption: Generalized workflow for a chronic oral toxicity study.

Conclusion and Recommendations

The available scientific literature provides an insufficient basis for concluding that long-term supplementation with hordenine is safe. The absence of chronic toxicity, carcinogenicity, and reproductive toxicity data represents a significant knowledge gap. The data on structurally similar compounds also raise concerns about potential cardiovascular and other adverse effects with long-term use.

It is imperative that comprehensive, well-designed long-term safety and toxicity studies are conducted on hordenine to adequately characterize its risk profile. Until such data are available, caution should be exercised in the use of hordenine-containing supplements, particularly by individuals with pre-existing cardiovascular conditions. Researchers and drug development professionals should prioritize the generation of robust toxicological data to enable evidence-based risk assessment of this widely consumed dietary supplement ingredient. The U.S. Food and Drug Administration (FDA) has noted that hordenine is a "new dietary ingredient" for which a required notification has not been submitted, and therefore products containing it are considered "adulterated".[1]

References

Hordenine and Phenethylamine (PEA): An Examination of Synergistic and Additive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of hordenine and phenethylamine (PEA) has gained attention within the nutritional supplement market for its purported synergistic effects on mood, focus, and energy. This guide provides a comprehensive comparison of the individual and combined pharmacological properties of these two compounds, supported by available experimental data. The central hypothesis for their interaction lies in the inhibition of Monoamine Oxidase B (MAO-B) by hordenine, which is believed to potentiate the effects of PEA, a rapidly metabolized trace amine. This document will delve into the mechanisms of action, present quantitative data where available, and outline relevant experimental protocols to facilitate further research and understanding of this combination.

Individual Pharmacological Profiles

Hordenine

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum vulgare). Its pharmacological profile is multifaceted, acting as an adrenergic agent, a substrate and potential inhibitor of MAO-B, and a dopamine D2 receptor agonist.[1][2]

Mechanism of Action:

  • Indirectly Acting Adrenergic Agent: Hordenine can increase the release of norepinephrine from storage vesicles, contributing to its stimulant effects.[1]

  • MAO-B Substrate: Hordenine is selectively metabolized by MAO-B.[2] This interaction is crucial for its synergistic potential with PEA.

  • Norepinephrine Reuptake Inhibitor: Some evidence suggests that hordenine can inhibit the reuptake of norepinephrine, further increasing its synaptic concentration.[2]

  • Dopamine D2 Receptor Agonist: Hordenine has been identified as an agonist of the dopamine D2 receptor.[3]

Phenethylamine (PEA)

Phenethylamine is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[4] It is known for its short-lived stimulant and mood-elevating effects due to rapid metabolism.

Mechanism of Action:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonist: PEA is a potent agonist of TAAR1, a receptor involved in regulating monoamine neurotransmission.[4]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor: By inhibiting VMAT2, PEA can disrupt the storage of monoamines, leading to their increased release.[4]

  • Monoamine Releasing Agent: At higher concentrations, PEA can induce the release of dopamine and norepinephrine.[4]

  • Rapid Metabolism by MAO-B: The primary factor limiting the oral bioavailability and duration of action of PEA is its rapid degradation by MAO-B.[4]

The Basis for Interaction: Synergistic or Additive?

The prevailing hypothesis is that hordenine acts synergistically with PEA. This synergy is primarily attributed to the inhibition of MAO-B by hordenine. By slowing the metabolic breakdown of PEA, hordenine is thought to increase the bioavailability and prolong the presence of PEA in the synaptic cleft, thereby amplifying its downstream effects on dopamine and norepinephrine release. Anecdotal reports from users of this combination describe a more potent and longer-lasting effect compared to PEA alone.[5][6]

While direct, quantitative studies on the hordenine-PEA combination are lacking in peer-reviewed literature, a strong theoretical basis for synergy exists. The interaction can be conceptualized through the following workflow:

G PEA Phenethylamine (PEA) MAOB Monoamine Oxidase B (MAO-B) PEA->MAOB Metabolized by IncreasedPEA Increased Synaptic PEA PEA->IncreasedPEA Hordenine Hordenine Hordenine->MAOB Inhibits Inhibition Inhibition of MAO-B Hordenine->Inhibition Metabolism Rapid Metabolism of PEA MAOB->Metabolism Inhibition->IncreasedPEA NeurotransmitterRelease Increased Dopamine & Norepinephrine Release IncreasedPEA->NeurotransmitterRelease Effects Enhanced Stimulant & Mood-Elevating Effects NeurotransmitterRelease->Effects

Proposed synergistic mechanism of Hordenine and PEA.

Experimental Data

Although direct experimental data on the hordenine-PEA combination is scarce, preclinical studies investigating the effects of PEA in combination with other MAO-B inhibitors provide strong evidence for a synergistic interaction.

Quantitative Data on Hordenine and PEA Interactions with MAO-B
CompoundParameterValueSpecies/TissueReference
Hordenine K479 µMRat Liver[2]
V128 nmol/mg protein/hRat Liver[2]
PEA with MAO-B Inhibitor (R-(-)-deprenyl or MDL 72974) Dose-Response Shift≥30-fold leftward shift in the dose-response for i.v. self-administration of PEAMonkeys[7]
PEA with MAO-B Inhibitor (Pargyline) Motor StimulationIntensified PEA-induced motor stimulationMice[8]
PEA ConcentrationHigher brain and plasma PEA concentrationsMice[8]
Behavioral Effects of PEA with MAO-B Inhibitors

Studies in animal models have demonstrated a significant potentiation of PEA's behavioral effects when co-administered with MAO-B inhibitors.

  • Psychomotor Stimulant Effects: In monkeys, the administration of MAO-B inhibitors (R-(-)-deprenyl or MDL 72974) markedly enhanced the psychomotor stimulant effects of PEA.[7]

  • Reinforcing Effects: The same study found that MAO-B inhibition significantly enhanced the reinforcing effects of PEA, as measured by intravenous self-administration.[7]

  • Stereotyped Behaviors: In rats, the co-administration of PEA with MAO-B inhibitors induced stereotyped behaviors, which were used as an in vivo measure of MAO-B inhibition.[9]

Experimental Protocols

To facilitate further investigation into the interaction between hordenine and PEA, detailed methodologies for key experiments are provided below.

MAO-B Inhibition Assay

This assay is crucial for quantifying the inhibitory potential of hordenine on MAO-B activity.

Objective: To determine the IC₅₀ or Kᵢ value of hordenine for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)

  • Hordenine

  • Positive control inhibitor (e.g., selegiline)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection system (spectrophotometer or fluorometer)

Procedure:

  • Prepare a series of dilutions of hordenine and the positive control.

  • In a microplate, add the MAO-B enzyme to the assay buffer.

  • Add the different concentrations of hordenine or the positive control to the wells.

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the MAO-B substrate.

  • Monitor the change in absorbance or fluorescence over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • If determining the Kᵢ value, the assay should be repeated with varying substrate concentrations.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Hordenine_Dilutions Hordenine Dilutions Preincubation Pre-incubation (Enzyme + Inhibitor) Hordenine_Dilutions->Preincubation Control_Dilutions Control Dilutions Control_Dilutions->Preincubation Enzyme_Prep MAO-B Enzyme Prep Enzyme_Prep->Preincubation Reaction Reaction Initiation (+ Substrate) Preincubation->Reaction Measurement Kinetic Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Workflow for an MAO-B inhibition assay.
In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Objective: To quantify the effects of hordenine, PEA, and their combination on dopamine and norepinephrine levels in specific brain regions (e.g., striatum, prefrontal cortex).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgically implant a guide cannula into the target brain region of the animal model (e.g., rat, mouse).

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate.

  • Collect baseline dialysate samples.

  • Administer hordenine, PEA, or the combination systemically (e.g., intraperitoneally).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ECD or LC-MS/MS.

  • Express the results as a percentage change from baseline.

G Surgery Surgical Implantation of Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration (Hordenine, PEA, or Combo) Baseline->Drug_Admin Post_Drug_Collection Post-drug Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD or LC-MS/MS Analysis Post_Drug_Collection->Analysis Data_Analysis Data Analysis (% Change from Baseline) Analysis->Data_Analysis

Experimental workflow for in vivo microdialysis.

Conclusion

The available evidence strongly suggests a synergistic relationship between hordenine and phenethylamine. The primary mechanism underlying this synergy is the inhibition of MAO-B by hordenine, which leads to a significant increase in the bioavailability and duration of action of PEA. While direct quantitative studies on this specific combination are lacking, preclinical data from studies of PEA with other MAO-B inhibitors provide compelling evidence for this potentiation. Further research, employing the methodologies outlined in this guide, is warranted to fully characterize the pharmacodynamic and pharmacokinetic interactions of the hordenine and PEA combination and to establish a comprehensive safety and efficacy profile. Such studies would be invaluable for drug development professionals and regulatory bodies in assessing the potential therapeutic applications and risks associated with this increasingly popular combination.

References

Independent Validation of Hordenine's Role in cAMP Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hordenine's role in cyclic AMP (cAMP) signaling pathways with established modulators. Contrary to some initial hypotheses, recent independent validation suggests hordenine does not directly activate the β2-adrenergic receptor to stimulate cAMP production. This guide presents the available experimental data, details the methodologies for key experiments, and offers a comparative analysis with well-characterized compounds that directly modulate the cAMP pathway.

Hordenine and the cAMP Signaling Pathway: A Closer Look

Hordenine, a phenylethylamine alkaloid found in various plants, has been investigated for its potential pharmacological effects. While some earlier reports suggested a role as a β2-adrenergic receptor agonist, a mechanism that would lead to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP, recent studies challenge this view.

A key independent study investigating the in vitro activity of hordenine on human adrenergic receptors found that it did not activate β1 or β2-adrenergic receptors at concentrations up to 300 µM. The study did, however, show weak agonist activity at the α2A-adrenergic receptor, which is typically coupled to the Gi protein and inhibits adenylyl cyclase, leading to a decrease in cAMP. This finding suggests that hordenine's primary interaction with the adrenergic system may not involve direct stimulation of the canonical Gs-coupled cAMP pathway.

Another study has identified hordenine as a dopamine D2 receptor (D2R) agonist.[1] The D2R is also a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

These findings underscore the importance of independent validation in pharmacological research and highlight the need for a nuanced understanding of hordenine's mechanism of action. While it may influence cellular signaling, its role as a direct activator of the cAMP pathway via β2-adrenergic receptors is not supported by recent evidence.

Comparative Analysis of cAMP Signaling Modulators

To provide a clear context for hordenine's activity, this section compares its performance with three well-established modulators of the cAMP signaling pathway:

  • Isoproterenol: A potent non-selective β-adrenergic receptor agonist that robustly stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP.

  • Forskolin: A diterpene that directly activates most isoforms of adenylyl cyclase, bypassing the need for receptor stimulation. It is a powerful tool for studying the downstream effects of elevated cAMP.

  • Rolipram: A selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP. By inhibiting PDE4, rolipram increases the intracellular concentration of cAMP.

The following table summarizes the quantitative data for these compounds, highlighting the lack of direct cAMP stimulation by hordenine via the β2-adrenergic receptor.

Data Presentation: Quantitative Comparison of cAMP Modulators

CompoundTargetMechanism of ActionEC50 / IC50Efficacy (Emax)
Hordenine Adrenergic Receptor α2AAgonist (Gi-coupled)690 µM[2]12%[2]
Adrenergic Receptor β2No significant activation up to 300 µM[2]N/AN/A
Isoproterenol β-Adrenergic ReceptorsAgonist (Gs-coupled)0.5 ± 0.05 nM (cAMP accumulation in β2-HEK293 cells)[3]Not specified in this study
0.08 ± 0.014 µM (contractile force in rat ventricle)[4]Not specified in this study
Forskolin Adenylyl CyclaseDirect Activator5-10 µM (rat cerebral cortical membranes)[5][6]Not specified in this study
>50 µM (C6-2B rat astrocytoma cells)[7]Not specified in this study
Rolipram Phosphodiesterase 4A (PDE4A)Inhibitor~3 nM[8][9][10]Not applicable
Phosphodiesterase 4B (PDE4B)Inhibitor~130 nM[8][9][10]Not applicable
Phosphodiesterase 4D (PDE4D)Inhibitor~240 nM[8][9][10]Not applicable

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the compounds discussed in this guide.

cAMP Accumulation Assay (for Gs-coupled receptor agonists)

Objective: To measure the intracellular accumulation of cAMP in response to agonist stimulation of a Gs-coupled receptor (e.g., β2-adrenergic receptor).

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES).

  • 3-isobutyl-1-methylxanthine (IBMX), a non-selective phosphodiesterase inhibitor.

  • Test compounds (e.g., isoproterenol, hordenine).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture: Culture HEK293-β2AR cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with PBS.

  • Pre-incubation: Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to inhibit cAMP degradation.

  • Compound Stimulation: Add varying concentrations of the test compounds (e.g., isoproterenol as a positive control, hordenine) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves and calculate EC50 values using appropriate software (e.g., GraphPad Prism).

Adenylyl Cyclase Activity Assay (for direct activators)

Objective: To measure the direct activation of adenylyl cyclase by a compound like forskolin in a cell membrane preparation.

Materials:

  • Cell membranes prepared from a suitable source (e.g., rat brain, Sf9 cells overexpressing a specific adenylyl cyclase isoform).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, and a regeneration system like creatine phosphate and creatine kinase).

  • [α-³²P]ATP (radiolabeled substrate).

  • Test compound (e.g., forskolin).

  • Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).

  • Dowex and alumina columns for separating [³²P]cAMP.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a reaction tube, combine the cell membranes, assay buffer, and varying concentrations of the test compound.

  • Initiation of Reaction: Start the reaction by adding [α-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding the stopping solution.

  • Separation of [³²P]cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.

  • Quantification: Quantify the amount of [³²P]cAMP produced by liquid scintillation counting.

  • Data Analysis: Determine the adenylyl cyclase activity at each compound concentration and calculate the EC50 value.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To measure the inhibitory activity of a compound like rolipram on a specific phosphodiesterase isoform (e.g., PDE4).

Materials:

  • Recombinant human PDE4 enzyme.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2).

  • [³H]cAMP (radiolabeled substrate).

  • Snake venom nucleotidase.

  • Test compound (e.g., rolipram).

  • Anion-exchange resin (e.g., Dowex 1x8).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a reaction tube, combine the PDE4 enzyme, assay buffer, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding [³H]cAMP.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.

  • Conversion to [³H]adenosine: Stop the PDE reaction and convert the resulting [³H]AMP to [³H]adenosine by adding snake venom nucleotidase.

  • Separation: Separate the charged, unhydrolyzed [³H]cAMP from the uncharged [³H]adenosine using an anion-exchange resin.

  • Quantification: Quantify the amount of [³H]adenosine produced by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of PDE inhibition at each compound concentration and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Isoproterenol) GPCR β2-Adrenergic Receptor (GPCR) Agonist->GPCR Binds to G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE4) cAMP->PDE Degraded by CREB CREB PKA->CREB Phosphorylates AMP 5'-AMP PDE->AMP Gene_Expression Gene Expression CREB->Gene_Expression Regulates Rolipram Rolipram (Inhibitor) Rolipram->PDE Inhibits Forskolin Forskolin (Activator) Forskolin->AC Directly Activates

Caption: The canonical cAMP signaling pathway, illustrating points of modulation by a β-adrenergic agonist (Isoproterenol), a direct adenylyl cyclase activator (Forskolin), and a phosphodiesterase inhibitor (Rolipram).

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay cAMP Accumulation Assay cluster_analysis Data Analysis Culture Culture Cells (e.g., HEK293-β2AR) Seed Seed Cells in Multi-well Plate Culture->Seed Wash Wash Cells Seed->Wash Preincubation Pre-incubate with PDE Inhibitor (IBMX) Wash->Preincubation Stimulation Stimulate with Test Compound Preincubation->Stimulation Incubation Incubate (e.g., 37°C) Stimulation->Incubation Lysis Lyse Cells Incubation->Lysis Detection Detect cAMP (e.g., HTRF, ELISA) Lysis->Detection Curve Generate Dose-Response Curve Detection->Curve EC50 Calculate EC50 Curve->EC50

Caption: A generalized experimental workflow for a cell-based cAMP accumulation assay used to assess the activity of Gs-coupled receptor agonists.

Hordenine_Comparison Hordenine Hordenine Beta2_Receptor β2-Adrenergic Receptor (Gs-coupled) Hordenine->Beta2_Receptor No Activation Alpha2A_Receptor α2A-Adrenergic Receptor (Gi-coupled) Hordenine->Alpha2A_Receptor Weak Agonist D2_Receptor Dopamine D2 Receptor (Gi-coupled) Hordenine->D2_Receptor Agonist Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates Alpha2A_Receptor->Adenylyl_Cyclase Inhibits D2_Receptor->Adenylyl_Cyclase Inhibits cAMP_up ↑ cAMP Adenylyl_Cyclase->cAMP_up cAMP_down ↓ cAMP Adenylyl_Cyclase->cAMP_down Isoproterenol Isoproterenol Isoproterenol->Beta2_Receptor Potent Agonist

Caption: A logical diagram comparing the validated signaling actions of Hordenine and Isoproterenol on adrenergic and dopaminergic receptors and their downstream effect on cAMP levels.

References

Safety Operating Guide

Essential Guide to Hortein Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical information for the proper disposal of Hortein, a natural product derived from the fungus Hortaea werneckii.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be aware of its associated hazards and to take appropriate safety measures.

1.1 GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.[2]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]

1.2 Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[2]

This compound Waste Disposal Procedure

The primary directive for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant" (P501) .[2] Never dispose of this compound or its containers in regular trash or down the drain.[3][4]

Step 1: Waste Segregation and Collection

  • All this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected as hazardous waste.

  • Use a dedicated, properly labeled, and leak-proof waste container.[3][5] The container must be compatible with the chemical properties of this compound.

  • The container must be clearly marked with the words "Hazardous Waste" and identify the contents, including the full chemical name "this compound".[4][5]

Step 2: Handling Spills

In the event of a this compound spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure proper ventilation.

  • Wearing the appropriate PPE, contain the spill.

  • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect all contaminated materials and spilled this compound into the designated hazardous waste container.[2]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department.

Step 3: Container Management

  • Keep the hazardous waste container securely closed except when adding waste.[5]

  • Store the waste container in a designated satellite accumulation area (SAA) that is away from incompatible materials.[3] this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[4]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[5]

  • Only trained personnel should handle the transport of hazardous waste to the central accumulation area.[3]

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Triple Rinsing: For non-disposable labware, a triple rinse procedure is recommended.[5]

    • Rinse the equipment with a suitable solvent capable of dissolving this compound. Collect this first rinsate as hazardous waste.

    • Repeat the rinse two more times. Subsequent rinsates may also need to be collected as hazardous waste, depending on institutional policies.

  • Disposal of Rinsate: All rinsate generated from the decontamination process must be collected and disposed of as hazardous chemical waste.[5]

Emergency Procedures

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Do NOT induce vomiting.
Skin Contact Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and call a physician.[2]
Eye Contact Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water.[2] Separate eyelids with fingers to ensure adequate flushing.[2] Promptly call a physician.[2]
Inhalation Immediately relocate self or casualty to fresh air.[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Hortein_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Unused this compound D Collect in Labeled, Leak-Proof Container A->D B Contaminated Labware B->D C Contaminated PPE C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Transport to Approved Waste Disposal Facility F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Hortein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hortein in a laboratory setting. The following information is critical for ensuring personnel safety and minimizing environmental impact.

This compound is a natural polyketide fungal metabolite with potential biological activity.[1][2] Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, stringent adherence to these safety guidelines is mandatory.[3]

Hazard Summary & Personal Protective Equipment (PPE)

Safe handling of this compound requires a comprehensive understanding of its hazards and the appropriate selection and use of Personal Protective Equipment (PPE). The following table summarizes the key hazards and the recommended PPE for mitigating exposure risks.

Hazard IDGHS ClassificationRequired Personal Protective Equipment (PPE)
Oral Toxicity Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]Engineering Controls: Use in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or aerosols.[3] Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated, torn, or punctured.[2] Lab Coat: Wear a dedicated lab coat, buttoned, with tight-fitting cuffs. Eye Protection: Use chemical safety goggles with side shields.[3] Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator is required.[3]
Environmental Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]Containment: All work with this compound should be conducted over a disposable absorbent bench liner to contain any spills. Waste Disposal: All this compound waste, including contaminated consumables, must be disposed of as hazardous waste. Do not dispose of down the drain.[3][4][5][6]
Skin/Eye Contact No specific classification, but avoidance of contact is a standard precaution for all chemicals.[3]Gloves: Chemical-resistant gloves (double-gloving recommended).[2] Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[3] Skin Protection: Wear a lab coat and ensure no skin is exposed.[3]

Experimental Workflow for Safe Handling of this compound

Adherence to a strict, step-by-step workflow is crucial for safely handling this compound. The following diagram outlines the essential stages from preparation to disposal.

Hortein_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in fume hood A->B C Assemble all necessary equipment B->C D Weigh this compound solid C->D Begin Handling E Prepare stock solution D->E F Perform experiment E->F G Decontaminate surfaces with 70% ethanol F->G Complete Experiment H Segregate all this compound waste G->H I Doff PPE in correct order H->I J Wash hands thoroughly I->J

Caption: Experimental workflow for handling this compound.

Detailed Experimental Protocols

1. Preparation of Work Area:

  • Before handling this compound, ensure that a chemical fume hood is certified and functioning correctly.

  • Cover the work surface within the fume hood with a disposable plastic-backed absorbent liner.

  • Assemble all required materials, including consumables (e.g., pipette tips, microcentrifuge tubes), reagents, and waste containers.

2. Weighing and Solution Preparation:

  • Weigh solid this compound in a disposable weigh boat inside the fume hood.

  • To prepare a stock solution, carefully add the solvent to the solid this compound. This compound is soluble in DMSO.[1][7]

  • Ensure the container is sealed before removing it from the fume hood.

3. Decontamination and Spill Response:

  • Wipe down all surfaces and equipment that may have come into contact with this compound with 70% ethanol or another appropriate disinfectant.[3]

  • In case of a spill, immediately alert others in the vicinity.

  • For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution.

  • For a large spill, evacuate the area and contact the institutional safety office.

Disposal Plan

Due to its high aquatic toxicity, all this compound waste must be managed as hazardous waste.

Waste StreamDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled, sealed, and leak-proof containerCollect all unused solid this compound, contaminated weigh boats, and other solid consumables.
Liquid this compound Waste Labeled, sealed, and leak-proof containerCollect all stock solutions, experimental solutions, and the first rinse of any contaminated glassware.[4]
Contaminated PPE Labeled, sealed, and leak-proof bag or containerAll gloves, disposable lab coats, and other contaminated PPE must be collected as hazardous waste.

Disposal Workflow:

Disposal_Workflow A Identify this compound Waste (Solid, Liquid, PPE) B Segregate into Designated Hazardous Waste Containers A->B C Label Containers with Hazardous Waste Tags B->C D Store in Satellite Accumulation Area C->D E Request Pickup by Environmental Health & Safety D->E

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before working with any new chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.